molecular formula Fe+4 B078071 Iron(IV) CAS No. 14127-53-8

Iron(IV)

Cat. No.: B078071
CAS No.: 14127-53-8
M. Wt: 55.84 g/mol
InChI Key: SGGMZBKLQLBBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iron(IV) reagents represent a class of high-valent iron compounds that are of paramount importance in modern chemical and biochemical research due to their role as key reactive intermediates. These compounds are characterized by an iron center in the +4 oxidation state, which is highly electrophilic and a potent oxidant. Their primary research value lies in elucidating the mechanisms of oxidation reactions, particularly in the catalytic activation of strong, inert C-H bonds found in small alkanes like ethane and methane . In these processes, the Iron(IV)-oxo species acts as the active site, facilitating hydroxylation with significantly reduced activation barriers compared to non-catalyzed reactions, making it a critical subject for biomimetic catalysis and green chemistry initiatives . Beyond synthetic catalysis, Iron(IV) intermediates are fundamentally important in biochemical studies, as they are postulated to exist in the catalytic cycles of a wide range of enzymes, including heme and nonheme iron enzymes . The study of synthetic Iron(IV) complexes provides invaluable insights into the structure and function of these enzymatic active sites, helping researchers understand oxygen atom transfer and oxidative metabolism in biological systems. This product is supplied for laboratory research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

14127-53-8

Molecular Formula

Fe+4

Molecular Weight

55.84 g/mol

IUPAC Name

iron(4+)

InChI

InChI=1S/Fe/q+4

InChI Key

SGGMZBKLQLBBLK-UHFFFAOYSA-N

SMILES

[Fe+4]

Canonical SMILES

[Fe+4]

Other CAS No.

14127-53-8

Synonyms

Fe(4+)
ferryl ion
ferryl iron
iron (4+) ion
iron(IV)

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Milestones of Iron(IV) Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal moments in the history of iron(IV) chemistry. From the initial synthesis of simple inorganic salts to the characterization of complex biomimetic compounds and their roles in enzymatic reactions, this document provides a comprehensive overview of the core advancements in the field. Detailed experimental protocols for key syntheses, quantitative data for critical iron(IV) species, and visualizations of relevant pathways are presented to support researchers and professionals in drug development and related scientific disciplines.

Early Milestones: The Dawn of High-Valent Iron Chemistry

The journey into the chemistry of iron in its +4 oxidation state began with the synthesis and characterization of simple inorganic compounds. A significant early achievement was the preparation of sodium ferrate(IV).

Key Milestone: Synthesis of Sodium Ferrate(IV) (Na₄FeO₄)

The first discrete compound containing iron in the +4 oxidation state to be well-characterized was sodium ferrate(IV), Na₄FeO₄. Its synthesis was achieved through a solid-state reaction at high temperatures. This discovery was crucial as it provided the first tangible evidence of the existence of iron in this high oxidation state in a simple, isolable salt.

The Rise of Non-Heme Iron(IV)-Oxo Complexes

A major leap in understanding the role of iron(IV) in biological and chemical oxidation reactions came with the synthesis and characterization of non-heme iron(IV)-oxo complexes. These compounds serve as synthetic analogs of reactive intermediates observed in the catalytic cycles of many iron-containing enzymes.

Key Milestone: Synthesis and Characterization of [Fe(IV)(O)(TMC)(NCCH₃)]²⁺

The complex [Fe(IV)(O)(TMC)(NCCH₃)]²⁺ (TMC = 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane) was one of the first well-characterized non-heme iron(IV)-oxo complexes. Its pale green color and a distinctive absorption maximum at 820 nm in its UV-vis spectrum became hallmark features for the identification of similar species.

Key Milestone: Characterization of [Fe(IV)(O)(N4Py)]²⁺

Another pivotal compound is [Fe(IV)(O)(N4Py)]²⁺ (N4Py = N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine). The study of its electrochemical properties revealed a reversible Fe(IV)/Fe(III) redox couple at +0.41 V versus a saturated calomel electrode (SCE) at pH 4 in aqueous solution, providing valuable insight into the thermodynamic accessibility of the iron(IV) state in a non-heme environment.

Iron(IV) in Biology: Unraveling Enzymatic Mechanisms

The study of synthetic iron(IV) complexes has been instrumental in understanding the function of iron-containing enzymes. High-valent iron species, particularly iron(IV)-oxo and iron(IV)-hydroxide intermediates, are now recognized as key players in the catalytic cycles of enzymes like cytochrome P450 and catalase.

Key Milestone: Identification of Iron(IV)-Hydroxide Intermediates in Cytochrome P450

A critical breakthrough in bioinorganic chemistry was the trapping and characterization of an iron(IV)-hydroxide intermediate in the catalytic cycle of a cytochrome P450 enzyme (CYP158). The determination of a pKa of 11.9 for this species provided crucial thermodynamic data for understanding the mechanism of C-H bond activation by these ubiquitous enzymes.

Quantitative Data Summary

The following tables summarize key quantitative data for seminal iron(IV) complexes.

Table 1: Mössbauer Spectroscopy Parameters of Selected Iron(IV) Complexes

ComplexSpin State (S)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Temperature (K)
Na₄FeO₄2 (High-spin)-0.220.41295
[Fe(IV)(O)(TPEN)]²⁺1 (Low-spin)0.010.87Not specified
[Fe(IV)(O)(tris(2-quinolylmethyl)amine)]²⁺2 (High-spin)0.10Not specified4
[Fe(IV)(O)(TQA)(MeCN)]²⁺2 (High-spin)0.21-0.24Not specifiedNot specified

Table 2: Redox Potentials and Spectroscopic Data for Key Iron(IV) Complexes

ComplexE₁/₂ (Fe(IV)/Fe(III)) (V vs. SCE)pHλ_max (nm)
[Fe(IV)(O)(N4Py)]²⁺+0.414Not specified
[Fe(IV)(O)(TMC)(NCCH₃)]²⁺Not reportedN/A820
Aqueous Fe(IV)O²⁺/Fe(III)O⁺> 1.3N/ANot specified
Aqueous Fe(IV)O²⁺, H⁺/Fe(III)OH²⁺≥ 1.95N/ANot specified

Experimental Protocols

Detailed methodologies for the synthesis of key iron(IV) compounds are provided below.

Synthesis of Sodium Ferrate(IV) (Na₄FeO₄)

This procedure is based on a solid-state reaction method.

Materials:

  • Sodium peroxide (Na₂O₂)

  • Wüstite (Fe₁₋ₓO)

  • Vacuum furnace or sealed quartz tube

Procedure:

  • Thoroughly mix sodium peroxide and wüstite in a 4:1 molar ratio (Na:Fe) in an inert atmosphere glovebox to prevent premature reaction with moisture and air.

  • Transfer the mixture to an alumina crucible.

  • Place the crucible in a vacuum furnace or seal it in an evacuated quartz tube.

  • Heat the mixture to 400 °C and maintain this temperature for several hours.

  • After the reaction is complete, cool the furnace to room temperature under vacuum or inert atmosphere.

  • Handle the resulting black, highly hygroscopic Na₄FeO₄ powder strictly under inert and anhydrous conditions.[1]

Characterization: The product can be characterized by powder X-ray and neutron diffraction, and Mössbauer spectroscopy. The Mössbauer spectrum at 295 K should show a doublet with an isomer shift (δ) of approximately -0.22 mm/s and a quadrupole splitting (Δ) of about 0.41 mm/s, which is characteristic of a high-spin Fe(IV) in a tetrahedral oxygen environment.[1]

Synthesis of Non-Heme Iron(IV)-Oxo Complexes

The following is a general procedure for the synthesis of non-heme iron(IV)-oxo complexes, exemplified by the preparation of [Fe(IV)(O)(TMC)(NCCH₃)]²⁺.

Materials:

  • [Fe(II)(TMC)(OTf)₂] (OTf = triflate) as the iron(II) precursor

  • Iodosylbenzene (PhIO) or other suitable oxidant

  • Acetonitrile (CH₃CN), anhydrous and deoxygenated

Procedure:

  • Dissolve the iron(II) precursor complex, [Fe(II)(TMC)(OTf)₂], in anhydrous and deoxygenated acetonitrile in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature, typically between -40 °C and room temperature, depending on the stability of the target iron(IV)-oxo complex.

  • Add a stoichiometric amount (typically 1-1.2 equivalents) of the solid oxidant, such as iodosylbenzene, to the stirred solution.

  • The reaction is often rapid, and the formation of the iron(IV)-oxo species can be monitored by a color change (e.g., to pale green for [Fe(IV)(O)(TMC)(NCCH₃)]²⁺) and by UV-vis spectroscopy, observing the appearance of the characteristic near-IR absorption band (e.g., at 820 nm).

  • The resulting iron(IV)-oxo complex is typically used in situ for reactivity studies due to its often limited stability at room temperature.[2]

Characterization: The iron(IV)-oxo complex can be characterized by various spectroscopic techniques at low temperatures, including:

  • UV-vis Spectroscopy: To observe the characteristic d-d transition bands in the near-IR region.

  • Mössbauer Spectroscopy: To confirm the +4 oxidation state and determine the spin state of the iron center.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the mass-to-charge ratio of the complex.

  • Resonance Raman Spectroscopy: To identify the Fe=O stretching frequency.

Mandatory Visualizations

The following diagrams illustrate key concepts in iron(IV) chemistry.

experimental_workflow Experimental Workflow for Synthesis and Characterization of a Non-Heme Iron(IV)-Oxo Complex cluster_synthesis Synthesis cluster_characterization Characterization Fe_II Fe(II) Precursor [Fe(II)(L)(Solvent)]²⁺ Reaction Reaction in Anhydrous Solvent (e.g., CH₃CN, -40°C) Fe_II->Reaction Oxidant Oxidant (e.g., PhIO) Oxidant->Reaction Fe_IV_O Iron(IV)-Oxo Complex [Fe(IV)(O)(L)(Solvent)]²⁺ Reaction->Fe_IV_O UV_Vis UV-vis Spectroscopy (λ_max in near-IR) Fe_IV_O->UV_Vis In situ analysis Mossbauer Mössbauer Spectroscopy (δ and ΔE_Q) Fe_IV_O->Mossbauer Low Temp. ESI_MS ESI-Mass Spectrometry (m/z) Fe_IV_O->ESI_MS Cryospray rRaman Resonance Raman (ν(Fe=O)) Fe_IV_O->rRaman Low Temp.

Caption: Synthesis and characterization workflow.

cytochrome_p450_cycle Simplified Catalytic Cycle of Cytochrome P450 Involving Iron(IV) Fe3_resting Resting State [Por]Fe³⁺ Fe3_substrate Substrate Binding [Por]Fe³⁺(RH) Fe3_resting->Fe3_substrate + RH Fe2_substrate First Reduction [Por]Fe²⁺(RH) Fe3_substrate->Fe2_substrate + e⁻ Fe2_O2 O₂ Binding [Por]Fe²⁺(O₂)(RH) Fe2_substrate->Fe2_O2 + O₂ Fe3_O2_minus Second Reduction [Por]Fe³⁺(O₂²⁻)(RH) Fe2_O2->Fe3_O2_minus + e⁻ Compound_0 Protonation [Por]Fe³⁺(OOH)(RH) (Compound 0) Fe3_O2_minus->Compound_0 + H⁺ Compound_I O-O Bond Cleavage [Por⁺•]Fe⁴⁺=O(RH) (Compound I) Compound_0->Compound_I + H⁺ - H₂O Compound_II H-atom Abstraction [Por]Fe⁴⁺-OH(R•) (Compound II) Compound_I->Compound_II from RH Product_release Product Release [Por]Fe³⁺ + ROH Compound_II->Product_release Rebound Product_release->Fe3_resting

Caption: Cytochrome P450 catalytic cycle.

logical_relationships Role of Iron(IV)-Oxo Species in Oxidation Reactions cluster_reactions Oxidation Pathways cluster_products Products Fe_IV_O Iron(IV)-Oxo Intermediate [L]Fe⁴⁺=O HAT Hydrogen Atom Transfer (HAT) Fe_IV_O->HAT C-H Activation OAT Oxygen Atom Transfer (OAT) Fe_IV_O->OAT Epoxidation, Sulfoxidation ET Electron Transfer (ET) Fe_IV_O->ET Outer-Sphere Oxidation Alcohol Alcohol (ROH) HAT->Alcohol Epoxide Epoxide OAT->Epoxide Sulfoxide Sulfoxide OAT->Sulfoxide Oxidized_Substrate Oxidized Substrate ET->Oxidized_Substrate

Caption: Iron(IV)-oxo reaction pathways.

References

Unraveling the Electronic intricacies of Iron(IV): A Technical Guide to Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic structure of high-valent iron(IV) species is paramount for elucidating reaction mechanisms and designing novel catalysts and therapeutics. This in-depth technical guide provides a comprehensive overview of the theoretical models used to describe the electronic landscape of iron(IV) complexes, with a focus on the experimentally relevant ferryl-oxo (Fe(IV)=O) species.

The fleeting nature of iron(IV) intermediates makes their experimental characterization challenging, thus positioning theoretical and computational chemistry as indispensable tools for gaining detailed insights into their bonding, reactivity, and spectroscopic properties. This guide summarizes key quantitative data from theoretical and experimental studies, details the methodologies of crucial experiments, and provides visual representations of fundamental concepts to facilitate a deeper understanding.

Theoretical Frameworks for Iron(IV)

The accurate theoretical description of the electronic structure of iron(IV) complexes, which are often open-shell systems with significant electron correlation, necessitates the use of sophisticated quantum chemical methods. The primary theoretical models employed include Density Functional Theory (DFT), multireference methods, and the foundational Ligand Field Theory.

Density Functional Theory (DFT): DFT has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. For iron(IV) complexes, hybrid functionals, such as B3LYP, are frequently used as they have been shown to provide reliable spin state energetics and geometric parameters.[1][2] DFT calculations are instrumental in predicting properties like Fe=O bond lengths, vibrational frequencies, and Mössbauer parameters, which can be directly compared with experimental data.[3][4] However, standard DFT approaches can sometimes struggle with systems exhibiting strong static correlation, a common feature in transition metal chemistry.

Multireference Methods: For a more rigorous treatment of electron correlation, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and second-order N-electron valence state perturbation theory (NEVPT2) are employed.[5][6][7] These methods are particularly crucial for accurately describing the electronic states of iron(IV) species, including excited states, and for studying reaction pathways where bond breaking and formation are prominent.[8] While computationally demanding, multireference methods provide a more robust description of the electronic structure, especially for systems with near-degeneracy in their frontier molecular orbitals.[5]

Ligand Field Theory: Ligand Field Theory provides a qualitative and conceptually powerful framework for understanding the d-orbital splitting of the iron center in the presence of a surrounding ligand field. This model is fundamental for interpreting spectroscopic data and rationalizing the magnetic properties of iron(IV) complexes. The geometry of the coordination sphere dictates the pattern of d-orbital splitting, which in turn determines the spin state and reactivity of the complex.

Quantitative Data Summary

The following tables summarize key quantitative data for representative iron(IV)-oxo complexes, comparing theoretical predictions with experimental values where available. This allows for a direct assessment of the accuracy of different theoretical models.

Table 1: Fe=O Bond Lengths and Vibrational Frequencies

ComplexSpin StateMethodFe=O Bond Length (Å)Fe=O Vibrational Frequency (cm⁻¹)Reference(s)
[FeIV(O)(TMC)(CH3CN)]2+S=1DFT (B3LYP)1.646-[3]
[FeIV(O)(N4Py)]2+S=1DFT (B3LYP)1.639-[3]
[FeIV(O)(SMe2N4(tren))]+S=1DFT (B3LYP*)1.603918[9]
Fe(IV)O/MOF-74S=2DFT (B3LYP)1.601-[1]

TMC = 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane; N4Py = N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine; SMe2N4(tren) = a tripodal amine ligand with a thiolate donor.

Table 2: Mössbauer Spectroscopy Parameters

ComplexSpin StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (|ΔEQ|) (mm/s)Reference(s)
Heme Iron(IV)-Oxo (Axial Imidazole)S=1~0.12.06[10]
Non-heme [FeIV(O)(N4Py)]2+S=1--[11]
Catalase Compound II (Iron(IV)-hydroxide)S=2--[12][13]

Isomer shifts are typically reported relative to α-iron at room temperature.[14]

Key Experimental Protocols

The validation of theoretical models relies on a suite of advanced spectroscopic techniques that probe the geometric and electronic structure of iron(IV) complexes.

Mössbauer Spectroscopy: 57Fe Mössbauer spectroscopy is a nuclear technique that is exquisitely sensitive to the local environment of the iron nucleus.[15][16] It provides precise information on the oxidation state, spin state, and coordination geometry of the iron center through the measurement of the isomer shift (δ) and the quadrupole splitting (ΔEQ).[14][17]

Methodology: A sample containing 57Fe is cooled to cryogenic temperatures (typically liquid helium or nitrogen temperatures) to increase the recoil-free fraction. A radioactive source (e.g., 57Co in a rhodium matrix) provides the gamma rays that are resonantly absorbed by the 57Fe nuclei in the sample. The energy of the gamma rays is modulated by moving the source relative to the absorber with a precise velocity transducer. The Mössbauer spectrum is a plot of gamma-ray transmission as a function of the source velocity.

X-ray Absorption Spectroscopy (XAS): XAS provides information about the oxidation state and coordination environment of the iron atom.[18][19] The pre-edge features in the Fe K-edge spectrum are particularly sensitive to the electronic structure and symmetry of the iron site.[20] Fe L-edge and O K-edge XAS can directly probe the covalency of the Fe-O bond by quantifying the amount of metal d-character and oxygen p-character in the frontier molecular orbitals.[20][21]

Methodology: A beam of monochromatic X-rays is directed at the sample. The energy of the X-rays is scanned across an absorption edge of an element of interest (e.g., the Fe K-edge). The absorption of X-rays by the sample is measured, typically by monitoring the fluorescence emission or the total electron yield. Extended X-ray Absorption Fine Structure (EXAFS) analysis of the post-edge region provides information on the bond lengths and coordination numbers of the absorbing atom.[22]

Magnetic Circular Dichroism (MCD) Spectroscopy: MCD spectroscopy is a powerful technique for probing the electronic transitions in paramagnetic species like many iron(IV) complexes.[23][24][25] It is particularly useful for assigning ligand-field transitions and understanding the ground and excited electronic states.[26]

Methodology: The sample is placed in a strong magnetic field and cooled to low temperatures. Circularly polarized light is passed through the sample, and the differential absorption of left- and right-circularly polarized light is measured as a function of wavelength. The temperature and magnetic field dependence of the MCD signals can provide detailed information about the spin state and zero-field splitting parameters of the complex.[25]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical modeling of iron(IV) electronic structure.

d_orbital_splitting d_orbitals dxy, dxz, dyz, dx2-y2, dz2 eg eg (dx2-y2, dz2) d_orbitals->eg t2g t2g (dxy, dxz, dyz) d_orbitals->t2g Δo b1g b1g (dx2-y2) eg->b1g a1g a1g (dz2) eg->a1g b2g b2g (dxy) t2g->b2g eg_pi eg (dxz, dyz) t2g->eg_pi

d-orbital splitting in different ligand fields.

computational_workflow start Define Fe(IV) Complex (Coordinates, Charge, Spin State) geometry_optimization Geometry Optimization (e.g., DFT/B3LYP) start->geometry_optimization freq_calculation Frequency Calculation (Verify Minimum, Predict Vibrational Spectra) geometry_optimization->freq_calculation electronic_structure Electronic Structure Analysis (MOs, Spin Density) freq_calculation->electronic_structure spectroscopic_properties Calculate Spectroscopic Properties (Mössbauer, XAS, MCD) electronic_structure->spectroscopic_properties multireference Multireference Calculation (CASSCF, NEVPT2) for high accuracy electronic_structure->multireference comparison Compare with Experimental Data spectroscopic_properties->comparison multireference->comparison end Refine Model / Gain Insight comparison->end

Workflow for computational study of an Fe(IV) complex.

FeO_MO_diagram cluster_Fe cluster_O cluster_FeO Fe_d dxy dxz, dyz dz2 dx2-y2 MOs π* (dxz, dyz - px, py) σ* (dz2 - pz) δ (dxy) δ (dx2-y2) π (dxz, dyz + px, py) σ (dz2 + pz) Fe_d:dxz_dyz->MOs:pi Fe_d:dxz_dyz->MOs:pi_star Fe_d:dz2->MOs:sigma Fe_d:dz2->MOs:sigma_star Fe_d:dxy->MOs:nb_dxy Fe_d:dx2y2->MOs:nb_dx2y2 O_p px, py pz O_p:px_py->MOs:pi O_p:px_py->MOs:pi_star O_p:pz->MOs:sigma O_p:pz->MOs:sigma_star

References

Ferryl Intermediates: A Cornerstone of Biological Oxidation and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferryl intermediates, highly reactive iron(IV)-oxo species, are pivotal to a vast array of biological redox processes. First discovered in the 1930s in horseradish peroxidase, these transient species are now recognized as key players in the catalytic cycles of numerous heme enzymes, including cytochromes P450, catalases, and peroxidases. Their potent oxidizing capabilities enable challenging chemical transformations, from substrate hydroxylation in drug metabolism to the detoxification of reactive oxygen species. This guide provides a comprehensive overview of the discovery, characterization, and profound significance of ferryl intermediates, with a focus on their role in enzymatic catalysis, pathological states, and as targets for therapeutic intervention. We present a detailed examination of the experimental methodologies used to study these ephemeral species, summarize key quantitative data, and visualize the complex pathways in which they participate.

Discovery and Historical Context

The journey to understanding ferryl intermediates began with studies on heme peroxidases. These enzymes catalyze the oxidation of a wide range of substrates by hydrogen peroxide. The catalytic cycle was found to involve two distinct oxidized intermediates, termed Compound I and Compound II.[1] Compound I is a two-electron oxidation state above the resting ferric (Fe³⁺) state, formally represented as an iron(IV)-oxo porphyrin π-cation radical ([Fe⁴⁺=O]Por•⁺).[2][3] Compound II is a one-electron reduced form of Compound I, an iron(IV)-oxo species ([Fe⁴⁺=O]Por).[4][5] The existence of a similar powerful oxidant in cytochrome P450 enzymes was postulated for decades to explain their ability to hydroxylate inert C-H bonds, a "shunt pathway" using oxygen donors suggested the involvement of a high-valent iron-oxo species.[6] However, the highly reactive and transient nature of the P450 ferryl intermediate, Compound I, made its definitive characterization a formidable challenge that was only overcome in recent years.[6]

Formation and Structure of Ferryl Intermediates

Ferryl intermediates are typically formed through the reaction of the ferric heme iron with an oxidizing agent, most commonly hydrogen peroxide or, in the case of P450s, through the reductive activation of molecular oxygen.[2][5]

In peroxidases and catalases, the reaction of the ferric enzyme with H₂O₂ leads to the heterolytic cleavage of the O-O bond, forming Compound I and a water molecule.[3][5]

The catalytic cycle of cytochrome P450 is more complex, involving several intermediates.[2] The key ferryl intermediate, Compound I, is formed after two successive single-electron reductions of the dioxygen-bound ferrous heme, followed by protonation and subsequent O-O bond cleavage.[2]

The precise nature of the iron-oxygen bond in ferryl intermediates has been a subject of intense research. High-resolution crystal structures and spectroscopic data have been crucial in elucidating these details.[4][7][8] A key distinction is whether the ferryl species exists as an unprotonated iron-oxo (Fe⁴⁺=O) or a protonated iron-hydroxo (Fe⁴⁺-OH).[8][9]

Significance in Biological Systems

Ferryl intermediates are central to a wide range of critical biological functions and pathological processes.

Enzymatic Catalysis
  • Cytochrome P450 (CYP) Enzymes: In CYP enzymes, the ferryl intermediate Compound I is the primary oxidant responsible for the metabolism of a vast array of xenobiotics, including the majority of drugs in clinical use.[6][10][11] It catalyzes a variety of oxidative reactions such as hydroxylation, epoxidation, and heteroatom dealkylation through hydrogen atom transfer (HAT) mechanisms.[6][10] The reactivity of the ferryl intermediate is finely tuned by the protein environment.[10]

  • Peroxidases and Catalases: These enzymes utilize ferryl intermediates (Compound I and Compound II) to detoxify hydrogen peroxide, a harmful reactive oxygen species.[5] Catalases efficiently convert H₂O₂ to water and oxygen, while peroxidases use H₂O₂ to oxidize a variety of substrates.[3][5]

  • Dioxygenases: Recent evidence suggests the involvement of a ferryl intermediate in the mechanism of heme-based dioxygenases like indoleamine 2,3-dioxygenase (IDO), challenging the previous paradigm of a concerted dioxygen insertion.[12][13][14] This has significant implications for understanding tryptophan metabolism and its role in immunity.

Oxidative Stress and Pathology

While essential for normal physiology, unregulated formation of ferryl intermediates can contribute to oxidative stress and cellular damage. For instance, the reaction of hemoglobin with hydrogen peroxide can generate a highly oxidizing ferrylhemoglobin species (HbFe⁴⁺=O), which is implicated in oxidative damage in pathological conditions.[15]

Experimental Characterization of Ferryl Intermediates

The transient nature of ferryl intermediates necessitates the use of sophisticated and rapid spectroscopic techniques for their characterization.

Spectroscopic Techniques
  • UV-Visible Absorption Spectroscopy: Ferryl intermediates exhibit distinct spectral features. For example, the formation of Compound I in P450s is associated with a characteristic Soret band.[2] Time-resolved UV-Vis spectroscopy, often in conjunction with stopped-flow techniques, is used to monitor the formation and decay kinetics of these intermediates.[16]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic species like the porphyrin π-cation radical in Compound I.[17] It provides information about the electronic structure and spin state of the iron center and any associated radicals.[18]

  • Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is highly sensitive to the oxidation and spin state of the iron nucleus. It has been instrumental in confirming the Fe(IV) oxidation state in ferryl intermediates and providing insights into their electronic structure.[19][20][21]

  • Resonance Raman Spectroscopy: This technique provides vibrational information about the iron-oxygen bond, allowing for the direct detection of the Fe=O stretching frequency and its isotopic shifts, confirming the ferryl nature of the intermediate.[13][22]

X-ray Crystallography

Obtaining crystal structures of these highly reactive intermediates is challenging due to their short lifetimes and sensitivity to X-ray radiation.[4][7] However, advancements in cryo-crystallography and the use of X-ray free-electron lasers (XFELs) have enabled the determination of high-resolution structures of ferryl intermediates, providing precise measurements of the Fe-O bond length and insights into the active site geometry.[7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for ferryl intermediates from various heme enzymes.

Table 1: Spectroscopic Properties of Ferryl Intermediates

Enzyme/IntermediateTechniqueKey ParameterValueReference
Cytochrome c Peroxidase (CcP) Compound IX-ray CrystallographyFe-O bond length1.73 Å[7][23]
Ascorbate Peroxidase (APX) Compound IIX-ray CrystallographyFe-O bond length1.87 Å[9]
Cytochrome c Oxidase Ferryl IntermediateResonance RamanFe⁴⁺=O stretch786 cm⁻¹[22]
Indoleamine 2,3-dioxygenase (hIDO) FerrylResonance RamanFe⁴⁺=O stretch799 cm⁻¹[13]
LolO Ferryl Intermediate (FeIVO)Mössbauer SpectroscopyIsomer shift (δ)0.36 mm/s[19]
LolO Ferryl Intermediate (FeIVO)Mössbauer SpectroscopyQuadrupole splitting (|ΔEQ|)1.30 mm/s[19]
High-spin Fe(IV)-oxo complexMössbauer SpectroscopyIsomer shift (δ)0.02 mm/s[24]
High-spin Fe(IV)-oxo complexMössbauer SpectroscopyQuadrupole splitting (|ΔEQ|)0.43 mm/s[24]

Table 2: Kinetic and Thermodynamic Parameters of Ferryl Intermediates

Enzyme/ReactionParameterValueConditionsReference
P450 OleT Compound I decayActivation Energy (EA)~6 kcal/mol-[10]
P450 OleT Compound II decayActivation Energy (EA)~18 kcal/mol-[10]
HbFe(IV)=O + NO•Rate constant (k)2.4 x 10⁷ M⁻¹s⁻¹pH 7.0, 20°C[15]
HbFe(IV)=O + NitriteRate constant (k)7.5 x 10² M⁻¹s⁻¹pH 7.0, 20°C[15]
LolO Ferryl decay (protium substrate)Rate constant (k)19 s⁻¹-[25]
LolO Ferryl decay (deuterium substrate)Rate constant (k)0.8 s⁻¹-[25]
Cytochrome c Oxidase F/O coupleReduction Potential (Em,7)~1.1 VΔμH⁺ and Δψ = 0[26]
Cytochrome c Oxidase P/F coupleReduction Potential (Em,7)~1.2 VΔμH⁺ and Δψ = 0[26]
Cytochrome c Oxidase F/O coupleStandard Gibbs Free Energy (ΔG⁰)-24 kcal/molpH 8.0, 25°C[27]

Experimental Protocols

Generation and Trapping of Ferryl Intermediates

Freeze-Quench Method for Mössbauer Spectroscopy: This technique is used to trap transient intermediates for spectroscopic analysis.

  • Reactant Preparation: Solutions of the enzyme (e.g., LolO•Fe(II)•2OG•substrate complex) are prepared in an anaerobic environment.[19]

  • Rapid Mixing: The enzyme solution is rapidly mixed with an oxygen-saturated buffer using a stopped-flow apparatus.[28]

  • Quenching: The reaction is quenched by spraying the mixture into a cold collection funnel maintained at cryogenic temperatures (e.g., liquid nitrogen).[19]

  • Sample Packing: The resulting frozen powder is packed into a Mössbauer sample cup under liquid nitrogen.[19]

X-ray Crystallography of Ferryl Intermediates

Data Collection Strategy to Minimize Photoreduction:

  • Crystal Preparation: Crystals of the enzyme (e.g., cytochrome c peroxidase) are grown and then soaked with hydrogen peroxide to generate the ferryl intermediate.[4][7]

  • Cryo-cooling: The crystals are rapidly cryo-cooled to 100 K to trap the intermediate.[4]

  • Low-Dose X-ray Exposure: X-ray diffraction data is collected using a very low dose of X-rays to minimize photoreduction of the ferryl species.[7][8]

  • Simultaneous Spectroscopy: The visible spectrum of the crystal is monitored during data collection to ensure the integrity of the ferryl intermediate.[7][8]

  • XFEL Data Collection: For extremely short-lived intermediates, data collection is performed using an X-ray free-electron laser (XFEL), which delivers femtosecond X-ray pulses, allowing for diffraction data to be collected before the onset of radiation damage.[9]

Visualizations

Signaling and Catalytic Pathways

CytochromeP450_Catalytic_Cycle RestingState Fe³⁺ (Resting State) SubstrateBinding Fe³⁺-S RestingState->SubstrateBinding Substrate (S) binds FirstReduction Fe²⁺-S SubstrateBinding->FirstReduction e⁻ OxygenBinding Fe²⁺-O₂-S FirstReduction->OxygenBinding O₂ SecondReduction Fe²⁺-O₂⁻-S OxygenBinding->SecondReduction e⁻ Protonation1 Fe³⁺-OOH-S SecondReduction->Protonation1 H⁺ CompoundI [Fe⁴⁺=O]Por•⁺-S (Compound I) Protonation1->CompoundI H⁺, -H₂O Hydroxylation Fe⁴⁺-OH-S• CompoundI->Hydroxylation S-H Abstraction ProductRelease Fe³⁺ + S-OH Hydroxylation->ProductRelease Rebound ProductRelease->RestingState Product (S-OH) dissociates

Caption: The catalytic cycle of Cytochrome P450, highlighting the formation of the ferryl intermediate, Compound I.

Peroxidase_Catalytic_Cycle RestingState Fe³⁺ (Resting) CompoundI [Fe⁴⁺=O]Por•⁺ (Compound I) RestingState->CompoundI H₂O₂ → 2H₂O CompoundII Fe⁴⁺=O (Compound II) CompoundI->CompoundII Substrate (AH₂) → Substrate Radical (AH•) CompoundII->RestingState Substrate (AH₂) → Substrate Radical (AH•)

Caption: The peroxidase catalytic cycle, showing the roles of Compound I and Compound II.

Experimental Workflow

FreezeQuench_Workflow EnzymeSolution Enzyme Solution (Anaerobic) StoppedFlow Rapid Mixing (Stopped-Flow) EnzymeSolution->StoppedFlow OxygenBuffer Oxygen-Saturated Buffer OxygenBuffer->StoppedFlow CryoQuench Cryogenic Quenching StoppedFlow->CryoQuench SamplePacking Sample Packing (LN₂) CryoQuench->SamplePacking Spectroscopy Mössbauer/EPR Spectroscopy SamplePacking->Spectroscopy

Caption: Workflow for the freeze-quench method to trap and analyze ferryl intermediates.

Conclusion and Future Directions

Ferryl intermediates represent a fascinating and fundamentally important area of bioinorganic chemistry. Our understanding of their structure, reactivity, and biological roles has advanced significantly, driven by sophisticated experimental and computational techniques. For researchers in drug development, a deep understanding of the ferryl-mediated reactions catalyzed by cytochrome P450 enzymes is crucial for predicting and optimizing drug metabolism and avoiding adverse drug-drug interactions.

Future research will likely focus on several key areas:

  • Capturing more elusive ferryl intermediates: Developing new methods to trap and characterize even more transient ferryl species in a wider range of enzymes.

  • Understanding the role of the protein environment: Elucidating precisely how the protein scaffold modulates the reactivity and selectivity of the ferryl intermediate.

  • Therapeutic applications: Designing novel drugs that either harness or inhibit the activity of enzymes that utilize ferryl intermediates, for example, in the development of new anticancer agents or antibiotics.

The continued exploration of the world of ferryl intermediates promises to unlock new insights into biological catalysis and open up new avenues for therapeutic innovation.

References

A Technical Guide to the Fundamental Properties of High-Valent Iron-Oxo Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

High-valent iron-oxo species, particularly those containing Fe(IV)=O (ferryl) and Fe(V)=O units, are pivotal intermediates in the catalytic cycles of a wide array of heme and non-heme iron enzymes.[1][2] These enzymes perform critical biological oxidation reactions, including the hydroxylation of unactivated C-H bonds, epoxidation of olefins, and other oxygen atom transfer (OAT) processes.[3][4] For instance, Cytochrome P450 enzymes, which are central to drug metabolism, utilize an iron(IV)-oxo porphyrin π-cation radical to oxidize substrates.[1] Similarly, non-heme iron enzymes, often featuring a 2-histidine-1-carboxylate facial triad motif, generate high-spin Fe(IV)=O intermediates to initiate oxidative transformations.[5][6]

The transient and highly reactive nature of these intermediates has spurred the development of synthetic biomimetic complexes.[2][7] The study of these model systems provides invaluable insights into the electronic structures, spectroscopic signatures, and reactivity patterns that govern their biological counterparts.[2] This guide offers an in-depth exploration of the core properties of high-valent iron-oxo complexes, focusing on their synthesis, electronic structure, spectroscopic characterization, and reactivity, with a particular emphasis on the experimental methodologies used for their study.

Synthesis and Catalytic Formation

The generation of high-valent iron-oxo complexes, both in enzymatic and synthetic systems, typically involves the activation of dioxygen or the use of oxygen atom donors.

Common synthetic routes include:

  • Reaction with Oxo Transfer Agents: The most common laboratory method involves the reaction of a reduced iron(II) precursor complex, [LFe²⁺], with potent oxygen atom donors such as iodosylbenzene (PhIO), peracids (e.g., m-chloroperbenzoic acid), or hydroperoxides.[1]

  • Activation of Dioxygen (O₂): Mimicking biological pathways, some iron(II) complexes can activate O₂ to form the high-valent oxo species. This process is often coupled with the delivery of electrons from a cofactor.[1][8]

  • Oxidation of Hydroxo or Oxo Precursors: A stable Fe(III)-OH or Fe(III)-O complex can be chemically or electrochemically oxidized by one electron to generate the corresponding Fe(IV)=O species.[9]

These synthetic efforts have successfully produced a range of metastable non-heme iron(IV)-oxo complexes that can be isolated and characterized at low temperatures.[2]

Catalytic_Cycle cluster_cycle Generic Catalytic Cycle of a Non-Heme Iron Enzyme FeII [L]Fe(II) + Substrate FeII_O2 [L]Fe(II)(O₂)(Substrate) FeII->FeII_O2 + O₂, e⁻ FeIV_O [L]Fe(IV)=O + Product-H FeII_O2->FeIV_O + e⁻, 2H⁺ - H₂O FeIII_OH [L]Fe(III)-OH + Product• FeIV_O->FeIII_OH H-atom Abstraction (from Substrate-H) FeIII_OH->FeII Radical Rebound Product-OH released Workflow cluster_workflow Experimental Workflow for Characterization cluster_analysis Spectroscopic Analysis (Cryogenic) start [L]Fe(II) Precursor oxidation Oxidation at -40°C (e.g., + PhIO) start->oxidation intermediate Metastable High-Valent [L]Fe(IV/V)=O Species oxidation->intermediate mossbauer Mössbauer (Oxidation/Spin State) intermediate->mossbauer Sample Quenching epr EPR (Spin State, g-values) intermediate->epr Sample Quenching xas XAS (Fe-O distance, Covalency) intermediate->xas Sample Quenching vibrational rRaman / IR (ν(Fe=O) frequency) intermediate->vibrational Sample Quenching reactivity Reactivity Studies (e.g., + Substrate) intermediate->reactivity end Characterized Structure & Reactivity Profile mossbauer->end epr->end xas->end vibrational->end reactivity->end Reactivity cluster_hat C-H Activation (HAT) cluster_oat Oxygen Atom Transfer (OAT) Fe_O [L]Fe(IV)=O HAT_ts [ R---H---O=Fe ] Transition State Fe_O->HAT_ts OAT_start Substrate (S) Fe_O->OAT_start HAT_start Substrate (R-H) HAT_start->HAT_ts H-atom abstraction HAT_prod [L]Fe(III)-OH + R• HAT_ts->HAT_prod HAT_rebound Product (R-OH) HAT_prod->HAT_rebound Oxygen Rebound OAT_prod [L]Fe(II) + S=O OAT_start->OAT_prod Direct Oxygen Transfer

References

Unlocking the Potential of Iron(IV) Centers: A Technical Guide to Spin States and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-valent iron(IV)-oxo centers are pivotal intermediates in a vast array of biological and synthetic oxidative transformations. Their remarkable ability to activate strong C-H bonds and effect oxygen atom transfer makes them a compelling subject of study for applications ranging from industrial catalysis to the development of novel therapeutics. The reactivity of these potent species is intricately linked to their electronic structure, specifically their spin state. This technical guide provides an in-depth exploration of the synthesis, characterization, and comparative reactivity of high-spin (S=2) and intermediate-spin (S=1) iron(IV)-oxo complexes, offering a comprehensive resource for researchers in the field.

The Dichotomy of Spin States: A Tale of Two Reactivities

Iron(IV)-oxo species, often referred to as ferryl complexes, are characterized by an iron center in the +4 oxidation state double-bonded to an oxygen atom. The electronic configuration of the d-orbitals of the iron center can result in two distinct ground spin states: a high-spin quintet (S=2) and an intermediate-spin triplet (S=1). This seemingly subtle difference in electron arrangement has profound implications for the complex's reactivity.[1][2]

  • High-Spin (S=2) Iron(IV)-oxo Centers: These species are often found in the active sites of non-heme iron enzymes.[3][4] Computational studies have consistently predicted that the high-spin state has a lower intrinsic activation barrier for reactions like C-H bond activation.[5] However, synthetic high-spin iron(IV)-oxo complexes are often less stable, making their isolation and study challenging.[5]

  • Intermediate-Spin (S=1) Iron(IV)-oxo Centers: The majority of well-characterized synthetic non-heme iron(IV)-oxo complexes exhibit an intermediate-spin ground state.[6] These complexes are generally more stable than their high-spin counterparts, allowing for more extensive characterization of their reactivity.[7] A "two-state reactivity" model has been proposed, where these S=1 complexes can cross to the more reactive S=2 state to overcome the activation barrier for challenging reactions.[2][8]

Synthesis of Iron(IV)-Oxo Complexes

The generation of iron(IV)-oxo complexes typically involves the oxidation of an iron(II) precursor complex with a suitable oxidant. The choice of ligand supporting the iron center is crucial in determining the stability and spin state of the resulting ferryl species.

Representative Synthetic Protocols

Synthesis of [FeIV(O)(N4Py)]2+ (An Intermediate-Spin Complex):

The synthesis of the well-studied intermediate-spin complex [FeIV(O)(N4Py)]2+ (N4Py = N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) generally follows a two-step procedure.[1]

  • Preparation of the Iron(II) Precursor: The iron(II) precursor, --INVALID-LINK--2, is synthesized by reacting equimolar amounts of [FeII(OTf)2(CH3CN)2] and the pentadentate N4Py ligand in acetonitrile under an inert atmosphere. The product is typically isolated in high yield.[1]

  • Oxidation to the Iron(IV)-oxo Complex: The iron(II) precursor is then oxidized to form the [FeIV(O)(N4Py)]2+ intermediate. This can be achieved using various oxygen atom transfer reagents, such as iodosylbenzene (PhIO) or peracids. The reaction is often carried out at low temperatures to enhance the stability of the ferryl complex.[9]

Synthesis of a High-Spin Iron(IV)-oxo Complex:

The synthesis of high-spin iron(IV)-oxo complexes often requires ligands that enforce a specific coordination geometry, such as a trigonal bipyramidal environment, which favors the high-spin state.

  • Ligand Synthesis: A suitable ligand designed to promote a high-spin state is first synthesized.

  • Formation of the Iron(II) Precursor: The iron(II) precursor complex is formed by reacting the ligand with an iron(II) salt, such as [FeII(OTf)2(CH3CN)2], in an appropriate solvent under inert conditions.

  • Generation of the Iron(IV)-oxo Species: The iron(II) complex is then oxidized, often at low temperatures, using a potent oxidant like 2-(tert-butylsulfonyl)iodosylbenzene to generate the high-spin iron(IV)-oxo species.

Spectroscopic Characterization of Spin States

A suite of spectroscopic techniques is employed to unambiguously determine the spin state and electronic structure of iron(IV)-oxo complexes.

Mössbauer Spectroscopy

57Fe Mössbauer spectroscopy is a powerful tool for probing the local environment of the iron nucleus. The isomer shift (δ) and quadrupole splitting (ΔEQ) are particularly sensitive to the oxidation and spin state of the iron center.[10][11]

Experimental Protocol:

  • Sample Preparation: Samples are typically prepared as frozen solutions or powders enriched with 57Fe.

  • Data Acquisition: Spectra are recorded at cryogenic temperatures (e.g., 80 K) using a Mössbauer spectrometer with a 57Co source. An external magnetic field may be applied to obtain further information about the electronic structure.[10]

  • Data Analysis: The spectra are fitted with Lorentzian line shapes to extract the isomer shift (δ), referenced to α-Fe foil at room temperature, and the quadrupole splitting (ΔEQ).[10]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to study species with unpaired electrons. While intermediate-spin (S=1) Fe(IV) complexes are typically EPR-silent in conventional X-band spectrometers, high-spin (S=2) species can exhibit distinct signals.[12]

Experimental Protocol:

  • Sample Preparation: Samples are prepared as frozen solutions in a suitable solvent.

  • Data Acquisition: Parallel-mode X-band EPR spectra are often required to observe the characteristic signals of high-spin Fe(IV) complexes.[12]

  • Data Analysis: The g-values and zero-field splitting parameters (D and E/D) are determined by simulating the experimental spectra. For high-spin Fe(IV) complexes, characteristic resonances can be observed at specific g-values, such as g ≈ 8.[12]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. Iron(IV)-oxo complexes typically exhibit a characteristic weak absorption band in the near-infrared region (around 700-900 nm), which is attributed to d-d transitions. The position and intensity of this band can be sensitive to the ligand environment and spin state.[5]

Experimental Protocol:

  • Sample Preparation: Solutions of the iron(IV)-oxo complex are prepared in a suitable solvent, often at low temperatures to prevent decomposition.

  • Data Acquisition: UV-Vis spectra are recorded using a spectrophotometer, with careful control of the temperature.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the characteristic near-IR band are determined.

Quantitative Data Summary

The following tables summarize key quantitative data for representative high-spin and intermediate-spin iron(IV)-oxo complexes, facilitating a direct comparison of their properties.

Table 1: Spectroscopic Parameters of Iron(IV)-Oxo Complexes

ComplexSpin State (S)Mössbauer δ (mm/s)Mössbauer ΔEQ (mm/s)EPR g-valuesUV-Vis λmax (nm)
[FeIV(O)(N4Py)]2+1~0.01 - 0.05~0.9 - 1.2EPR silent~720 - 730
[FeIV(O)(TMC)(NCCH3)]2+1~0.02~0.92EPR silent~820
[FeIVH3buea(O)]-2~0.02~0.43g ≈ 8.19, 4.06440, 550, 808
TyrH Intermediate20.25-1.27--

Note: Mössbauer parameters are typically recorded at cryogenic temperatures (e.g., 4.2 K or 80 K). Values can vary slightly depending on the counter-ion and solvent.[12][13]

Table 2: Rate Constants for C-H Bond Activation by Iron(IV)-Oxo Complexes

ComplexSpin State (S)Substratek2 (M-1s-1) at 298 K
[FeIV(O)(N4Py)]2+1Cyclohexane~0.00058
[FeIV(O)(N2Py2Pz)]2+1Cyclohexane0.29
High-Spin Fe(IV) Models2Various alkanesGenerally faster than S=1

Note: Rate constants are highly dependent on the reaction conditions, including solvent and temperature.[1]

Reaction Mechanisms and Reactivity

The spin state of the iron(IV)-oxo center directly influences its reactivity in key chemical transformations.

C-H Bond Activation

The activation of C-H bonds by iron(IV)-oxo species is a cornerstone of their reactivity and is believed to proceed via a hydrogen atom transfer (HAT) mechanism.[14] In this process, the ferryl oxygen abstracts a hydrogen atom from the substrate, generating a transient iron(III)-hydroxo species and a substrate radical. This is often followed by a rapid "oxygen rebound" step, where the hydroxyl group is transferred to the radical, resulting in the hydroxylated product.

The higher reactivity of high-spin iron(IV)-oxo complexes in C-H activation is attributed to a lower activation barrier for the initial HAT step. For intermediate-spin complexes, the reaction may proceed through a spin-crossover to the more reactive high-spin state at the transition state (two-state reactivity).

CH_Activation Reactants [FeIV=O]S=1/2 + R-H TS Transition State [FeIV=O---H---R]‡ Reactants->TS H-atom abstraction Intermediate [FeIII-OH] + R• TS->Intermediate Products [FeII] + R-OH Intermediate->Products Oxygen rebound OAT_Workflow Start Generate [FeIV=O] complex React React with substrate (e.g., Thioanisole) Start->React Monitor Monitor reaction by Stopped-Flow UV-Vis React->Monitor Analyze Analyze products (e.g., by GC-MS) Monitor->Analyze End Determine rate constant Analyze->End

References

The Coordination Chemistry of Tetravalent Iron: A Hub for Biological Oxidation and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chemistry of high-valent iron, particularly the tetravalent state (Fe(IV)), stands as a critical nexus in our understanding of biological oxidation and a burgeoning frontier in therapeutic design. Long postulated as transient and highly reactive species, Fe(IV) intermediates are now recognized as key players in the catalytic cycles of a diverse array of iron-containing enzymes. Their ability to perform challenging chemical transformations, such as the activation of strong C-H bonds, underpins fundamental biological processes and offers a blueprint for the design of novel catalysts and therapeutic agents. This guide provides a comprehensive overview of the coordination chemistry of tetravalent iron, detailing its synthesis, characterization, reactivity, and its pivotal role in biological systems, with a forward look towards its implications for drug development.

Electronic Structure and Properties of Tetravalent Iron

The tetravalent iron center possesses a d4 electronic configuration. Depending on the ligand field environment, Fe(IV) complexes can adopt either a high-spin (S=2), intermediate-spin (S=1), or low-spin (S=0) state. The spin state is a crucial determinant of the complex's reactivity. For instance, high-spin Fe(IV)-oxo species are often implicated in powerful C-H bond activation reactions.

Diagram 1: Electronic configurations of high-spin and low-spin Fe(IV) in an octahedral field.

Synthesis and Characterization of Tetravalent Iron Complexes

The generation of Fe(IV) complexes is a significant synthetic challenge due to their inherent instability. Success in this area has largely been achieved through two primary strategies: the oxidation of Fe(II) or Fe(III) precursors. A variety of strong oxidants have been employed, including iodosylbenzene (PhIO), peracids (e.g., m-CPBA), and ceric ammonium nitrate (CAN). The choice of ligand is paramount in stabilizing the high-valent iron center. Both heme (porphyrin-based) and non-heme (e.g., nitrogen-rich macrocycles) ligand systems have proven effective.

A general workflow for the synthesis and characterization of an air-sensitive Fe(IV) complex is depicted below.

synthesis_workflow General Workflow for Synthesis and Characterization of an Fe(IV) Complex cluster_synthesis Synthesis (Inert Atmosphere) cluster_characterization Characterization start Fe(II) or Fe(III) Precursor + Ligand oxidant Addition of Oxidant (e.g., PhIO, m-CPBA) start->oxidant fe_iv Formation of Fe(IV) Complex oxidant->fe_iv uv_vis UV-Vis/NIR Spectroscopy fe_iv->uv_vis mossbauer Mössbauer Spectroscopy fe_iv->mossbauer xray X-ray Crystallography fe_iv->xray xas X-ray Absorption Spectroscopy (XAS) fe_iv->xas other Other Techniques (EPR, NMR, MS) fe_iv->other

Diagram 2: A generalized workflow for the synthesis and characterization of Fe(IV) complexes.

Characterization of these transient species relies on a suite of spectroscopic techniques.

  • Mössbauer Spectroscopy: This is an indispensable tool for probing the iron nucleus. The isomer shift (δ) and quadrupole splitting (ΔEQ) are highly sensitive to the oxidation state and spin state of the iron center.[1] Fe(IV) complexes typically exhibit small isomer shifts.[1]

  • X-ray Absorption Spectroscopy (XAS): XAS, including Extended X-ray Absorption Fine Structure (EXAFS), provides information about the local coordination environment of the iron atom, such as bond lengths and coordination number.

  • UV-Vis-NIR Spectroscopy: The electronic transitions of Fe(IV) complexes often occur in the near-infrared region, providing a useful spectroscopic handle.

  • X-ray Crystallography: In rare cases where the Fe(IV) complex is sufficiently stable, single-crystal X-ray diffraction can provide definitive structural information.

Data Presentation: Spectroscopic and Structural Parameters of Selected Fe(IV) Complexes
ComplexLigandSpin State (S)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Fe=O Bond Length (Å)Fe-Neq Bond Length (Å)Reference
[FeIV(O)(TMC)(NCMe)]2+TMC10.020.901.646(3)~2.09[2]
[FeIV(O)(N4Py)]2+N4Py1-0.050.661.639(5)~1.96[3][4]
[FeIV(O)(TMG3tren)]2+TMG3tren20.170.541.661(2)~2.005[2]
TauD-JEndogenous20.30-0.881.62-[5]

TMC = 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane; N4Py = N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine; TMG3tren = tris(2-(tetramethylguanidino)ethyl)amine; TauD-J = Fe(IV) intermediate in taurine/α-ketoglutarate dioxygenase.

Reactivity of Tetravalent Iron Complexes

The high reactivity of Fe(IV) complexes, particularly Fe(IV)-oxo species, is central to their biological function. They are potent oxidizing agents capable of a range of transformations.

  • C-H Bond Activation: Fe(IV)-oxo species can abstract a hydrogen atom from strong C-H bonds, a critical step in the hydroxylation of alkanes and aromatic compounds. The kinetic isotope effect (KIE) for these reactions is often large, indicating that C-H bond cleavage is the rate-determining step.[5]

  • Oxygen Atom Transfer (OAT): The oxo group of an Fe(IV)-oxo complex can be transferred to a substrate, leading to epoxidation of olefins or sulfoxidation of thioethers.

  • Electron Transfer: Fe(IV) complexes can also act as one-electron oxidants.

Data Presentation: Kinetic Data for Reactions of Fe(IV)-oxo Complexes
Fe(IV)-oxo ComplexSubstrateReaction TypeRate Constant (k) (M-1s-1)KIE (kH/kD)Reference
[(N4Py)FeIV(O)]2+CyclohexanolH-atom abstraction-~3.7[6]
TauD-JTaurineH-atom abstraction-~50[5]
[FeIV(O)(TMC)(NCMe)]2+DihydroanthraceneH-atom abstraction0.14200[7]

Tetravalent Iron in Biological Systems

Fe(IV) intermediates are at the heart of the catalytic cycles of several important classes of enzymes.

Cytochrome P450 Enzymes

Cytochrome P450s are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of endogenous and exogenous compounds, including many drugs. The key oxidizing species in the P450 catalytic cycle is a highly reactive Fe(IV)-oxo porphyrin π-cation radical species, known as Compound I.

p450_cycle Simplified Catalytic Cycle of Cytochrome P450 resting Resting State [Fe(III)-H2O] substrate_binding Substrate (RH) Binding resting->substrate_binding 1 fe_ii [Fe(II)] substrate_binding->fe_ii 2. e- o2_binding O2 Binding fe_ii->o2_binding 3 fe_iii_o2_minus [Fe(III)-O2-•] o2_binding->fe_iii_o2_minus reduction2 e-, H+ fe_iii_o2_minus->reduction2 4 fe_iv_o Compound I [Fe(IV)=O Por+•] reduction2->fe_iv_o 5. H+, H2O hydroxylation Hydroxylation (R-OH) fe_iv_o->hydroxylation 6. RH hydroxylation->resting 7. -R-OH

Diagram 3: Simplified catalytic cycle of Cytochrome P450, highlighting the Fe(IV)=O intermediate.
α-Ketoglutarate-Dependent Dioxygenases

This large family of non-heme iron enzymes utilizes α-ketoglutarate as a co-substrate to drive a variety of oxidative reactions, including hydroxylations, demethylations, and halogenations. The catalytic cycle proceeds through a high-spin Fe(IV)-oxo intermediate.

akg_dioxygenase_cycle Catalytic Cycle of α-KG-Dependent Dioxygenases fe_ii Fe(II) Resting Enzyme binding Substrate (RH) and α-Ketoglutarate (α-KG) Binding fe_ii->binding o2_activation O2 Activation binding->o2_activation fe_iv_o Fe(IV)=O Intermediate o2_activation->fe_iv_o - CO2, - Succinate oxidation Substrate Oxidation (R-OH) fe_iv_o->oxidation + RH release Product Release (Succinate, CO2, R-OH) oxidation->release release->fe_ii

Diagram 4: Catalytic cycle of α-ketoglutarate-dependent dioxygenases featuring an Fe(IV)=O intermediate.

Relevance to Drug Development

The vital role of enzymes that utilize Fe(IV) intermediates in human physiology and disease makes them attractive targets for drug development. Rather than developing Fe(IV) complexes as drugs themselves, a more common strategy is to design small molecules that inhibit the activity of these enzymes.

  • Inhibition of Cytochrome P450s: Given their central role in drug metabolism, the inhibition of specific P450 isoforms is a major consideration in drug design to avoid adverse drug-drug interactions.[8] Some drugs act as mechanism-based inhibitors, where the P450 metabolizes the drug to a reactive species that then irreversibly binds to and inactivates the enzyme, sometimes by targeting the heme or the protein in the vicinity of the Fe(IV)=O intermediate.[9][10]

  • Targeting α-Ketoglutarate-Dependent Dioxygenases: These enzymes are implicated in a wide range of diseases, including cancer and cardiovascular disease. For example, the TET family of enzymes, which are α-KG-dependent dioxygenases, are involved in DNA demethylation and are frequently mutated in certain cancers. The oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant IDH enzymes, is a competitive inhibitor of α-KG-dependent dioxygenases, highlighting the therapeutic potential of targeting this class of enzymes.[11] Small molecule inhibitors that mimic α-ketoglutarate are being actively explored as potential cancer therapeutics.[12]

  • Iron Chelators in Cancer Therapy: Cancer cells often have an increased demand for iron to support their rapid proliferation. This has led to the development of iron chelators as anticancer agents.[13] While not directly targeting Fe(IV), these agents disrupt iron homeostasis, which can impact the function of iron-dependent enzymes.

Experimental Protocols

General Procedure for the Synthesis of a Non-Heme Fe(IV)-Oxo Complex (e.g., [(N4Py)FeIV(O)]2+)

This is a generalized protocol and should be adapted based on the specific ligand and oxidant used. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the air-sensitivity of the Fe(II) precursor and the Fe(IV)-oxo product.

  • Preparation of the Fe(II) Precursor: The Fe(II) precursor complex, such as --INVALID-LINK--2, is synthesized by reacting the N4Py ligand with a suitable Fe(II) salt (e.g., Fe(OTf)2) in an appropriate solvent like acetonitrile. The product is typically isolated as a solid.

  • Generation of the Fe(IV)-Oxo Complex: The Fe(II) precursor is dissolved in a dry, deoxygenated solvent (e.g., acetonitrile) and cooled to a low temperature (e.g., -40 °C).

  • A solution of a suitable oxidant (e.g., 1.2 equivalents of isopropyl 2-iodoxybenzoate) in the same solvent is added slowly with stirring.

  • The formation of the Fe(IV)-oxo complex is monitored by UV-Vis-NIR spectroscopy, observing the growth of the characteristic near-IR absorption band.

  • The resulting solution of the Fe(IV)-oxo complex is kept at low temperature and used for subsequent characterization and reactivity studies.

Mössbauer Spectroscopy of an Iron Complex
  • Sample Preparation: A solid sample of the iron complex (enriched with 57Fe for better signal) is finely ground and placed in a sample holder. For air-sensitive samples, preparation is done in a glovebox. For solution studies, the sample is rapidly frozen in liquid nitrogen to form a glass.

  • Data Acquisition: The sample is placed in a cryostat within the Mössbauer spectrometer. The temperature is controlled, often at 80 K or lower.

  • A radioactive source (typically 57Co in a rhodium matrix) is moved with a range of velocities relative to the sample, and the gamma-ray transmission through the sample is measured as a function of velocity.

  • Data Analysis: The resulting Mössbauer spectrum is fitted with Lorentzian lines to extract the isomer shift (δ) and quadrupole splitting (ΔEQ). The isomer shift is reported relative to a standard, typically α-iron at room temperature.[14][15]

X-ray Absorption Spectroscopy (XAS) of a Metalloenzyme
  • Sample Preparation: The purified metalloenzyme solution is loaded into a sample holder with X-ray transparent windows (e.g., Kapton or Mylar). The concentration should be as high as possible. For air-sensitive samples, the holder is prepared in an inert atmosphere and flash-frozen in liquid nitrogen.

  • Data Collection: The sample is placed in a cryostat on the beamline of a synchrotron radiation source. The sample is maintained at a low temperature (e.g., 10-20 K) to minimize radiation damage.

  • The incident X-ray energy is scanned across the absorption edge of the metal of interest (the K-edge for iron is around 7.1 keV). The X-ray fluorescence from the sample is measured using a fluorescence detector.

  • Data Analysis: The pre-edge and edge regions of the X-ray Absorption Near Edge Structure (XANES) spectrum provide information on the oxidation state and coordination geometry. The Extended X-ray Absorption Fine Structure (EXAFS) region is analyzed to determine the types of neighboring atoms, their distances from the metal center, and their coordination numbers.[16][17]

Conclusion

The coordination chemistry of tetravalent iron has evolved from a field focused on characterizing fleeting intermediates to one that provides profound insights into the mechanisms of biological oxidation. The ability to synthesize and study model Fe(IV) complexes has been instrumental in dissecting the factors that govern their remarkable reactivity. As our understanding of the intricate roles of Fe(IV)-dependent enzymes in human health and disease continues to grow, the strategic targeting of these powerful catalysts will undoubtedly pave the way for the development of novel and highly selective therapeutic interventions. The ongoing interplay between synthetic inorganic chemistry, enzymology, and medicinal chemistry promises to unlock further secrets of the Fe(IV) state and harness its power for the benefit of human health.

References

A Historical Perspective on the Synthesis of Iron(IV) Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemistry of high-valent iron compounds, particularly those in the +4 oxidation state, has garnered significant attention due to their crucial role as reactive intermediates in a wide range of biological and synthetic catalytic processes.[1] In numerous non-heme iron enzymes, iron(IV)-oxo species are key players in orchestrating challenging oxidation reactions, including the activation of strong C-H bonds.[2] This central role in nature has inspired synthetic chemists to develop and characterize analogous iron(IV) complexes, not only to model these biological systems but also to harness their potent reactivity for novel chemical transformations. This technical guide provides a historical perspective on the synthesis of iron(IV) compounds, focusing on the evolution of synthetic methodologies for iron(IV)-oxo, -imido, and -nitride species. It further presents a compilation of quantitative data, detailed experimental protocols for key complexes, and visualizations of synthetic pathways to serve as a valuable resource for researchers in chemistry, biology, and drug development.

The Dawn of High-Valent Iron Chemistry: Early Discoveries

While the concept of iron in oxidation states higher than +3 was known from compounds like ferrate(VI) ([FeO₄]²⁻), the isolation and characterization of discrete, well-defined iron(IV) complexes is a more recent development. The initial challenges lay in stabilizing this highly oxidizing state. Early efforts recognized the critical role of the ligand environment in modulating the electronic structure and stability of the iron center. The development of sophisticated spectroscopic techniques, particularly Mössbauer spectroscopy, was instrumental in unequivocally identifying the iron(IV) oxidation state. The isomer shift (δ) in Mössbauer spectroscopy is particularly sensitive to the s-electron density at the iron nucleus and serves as a hallmark for assigning the oxidation state.[3][4]

The Rise of Iron(IV)-Oxo Complexes: Mimicking Nature's Oxidants

The quest to synthesize iron(IV)-oxo complexes has been largely driven by their identification as the key oxidizing species in many non-heme iron enzymes. These synthetic analogues have provided invaluable insights into the structure, spectroscopy, and reactivity of their biological counterparts.

A common and historically significant strategy for the synthesis of iron(IV)-oxo complexes involves the oxidation of an iron(II) precursor with an oxygen atom donor.[5] Iodosylbenzene (PhIO) and its derivatives have been widely employed as potent oxidants in this context.[5][6]

Key Synthetic Breakthroughs:
  • The TMC Scaffold: A major breakthrough came with the use of the tetramethylcyclam (TMC) ligand. The reaction of [FeII(TMC)(OTf)₂] with iodosylbenzene in acetonitrile at low temperatures yielded the remarkably stable [FeIV(O)(TMC)(NCCH₃)]²⁺ complex.[7] This complex was the first non-heme iron(IV)-oxo species to be crystallographically characterized, providing definitive proof of a terminal FeIV=O unit in a non-porphyrin ligand environment.[8] Its stability allowed for extensive spectroscopic and reactivity studies.

  • The N4Py Ligand System: The pentadentate N4Py (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) ligand and its derivatives have also proven to be versatile platforms for stabilizing iron(IV)-oxo species.[9][10] The complex [FeIV(O)(N4Py)]²⁺ can be generated from the corresponding Fe(II) precursor using oxidants like cerium(IV) ammonium nitrate (CAN) or through photochemical methods.[5]

  • High-Spin Iron(IV)-Oxo Complexes: While most synthetic iron(IV)-oxo complexes exhibit a low-spin (S=1) ground state, many of their enzymatic counterparts are high-spin (S=2). The synthesis of high-spin model complexes proved to be a significant challenge. A notable success was the generation of [FeIV(O)(TMG₃tren)]²⁺, which was sufficiently stable for detailed characterization, including a crystal structure determination.[2]

Expanding the Horizon: Iron(IV)-Imido and -Nitride Complexes

Following the progress in iron(IV)-oxo chemistry, research expanded to include isoelectronic iron(IV)-imido and -nitride complexes. These species are also implicated as reactive intermediates in important chemical transformations, including nitrogen fixation processes.

  • Iron(IV)-Imido Complexes: The synthesis of iron(IV)-imido complexes is often achieved through the reaction of a low-valent iron precursor with an organic azide, which serves as a nitrene source.[11] For instance, three-coordinate iron(0) compounds react with organic azides to form stable, low-spin iron(IV)-bis(imido) complexes.[11] Another route involves the two-electron oxidation of an iron(II) complex. While the direct isolation of the Fe(IV)-imido intermediate can be challenging, its transient formation is often inferred from the isolation of its subsequent reaction products, such as Fe(III)-amido complexes formed via hydrogen atom abstraction.[12]

  • Iron(IV)-Nitride Complexes: Iron(IV)-nitride complexes are typically synthesized by the oxidation of an iron precursor in the presence of a nitrogen source. Four-coordinate, three-fold symmetric iron(IV)-nitride complexes have been prepared and, in some cases, isolated at room temperature.[13] More recently, high-pressure synthesis techniques have been employed to prepare solid-state iron(IV)-nitridoferrates, such as Ca₄FeIVN₄, through azide-mediated oxidation.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for representative iron(IV) complexes, providing a basis for comparison of their structural and spectroscopic properties.

Table 1: Selected Mössbauer Spectroscopy Data for Iron(IV) Complexes

ComplexLigandSpin StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
[FeIV(O)(TMC)(NCCH₃)]²⁺TMCS=10.010.92[15]
[FeIV(O)(N4Py)]²⁺N4PyS=1~0.05~0.62[4]
[FeIV(O)(TMG₃tren)]²⁺TMG₃trenS=20.09-0.29[2]
[(IMes)Fe(NDipp)₂]IMes, DippS=0--[11]
Ca₄FeN₄NitrideS=1-0.65 (at 297 K)-[14]

Table 2: Selected UV-Vis Spectroscopic and Structural Data for Iron(IV)-Oxo Complexes

Complexλ_max (nm) (ε, M⁻¹cm⁻¹)Fe=O Bond Length (Å)Reference
[FeIV(O)(TMC)(NCCH₃)]²⁺8241.646(3)[8][16]
[FeIV(O)(N4Py)]²⁺~750 (250)-[9]
[FeIV(O)(TMG₃tren)]²⁺825 (260), 866 (250)1.661(2)[2]
[Fe(O)L^(OCH₂O)]⁻875 (61)1.6415(19)[17]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key iron(IV) complexes, compiled from the literature.

Synthesis of FeIV(O)(TMC)(NCCH₃)₂

This complex is synthesized by the oxidation of its iron(II) precursor.

Materials:

  • [FeII(TMC)(OTf)₂]

  • Iodosylbenzene (PhIO) or m-chloroperbenzoic acid (m-CPBA)

  • Acetonitrile (CH₃CN), dried and deoxygenated

Procedure:

  • A solution of [FeII(TMC)(OTf)₂] is prepared in dry acetonitrile under an inert atmosphere (e.g., argon or nitrogen) and cooled to -40 °C.[7]

  • A solution of the oxidant (e.g., 1 equivalent of PhIO or m-CPBA) in acetonitrile is added dropwise to the stirred iron(II) solution.

  • The reaction mixture is stirred at -40 °C for a specified period, during which the formation of the iron(IV)-oxo species is monitored by UV-Vis spectroscopy, observing the characteristic absorption band around 824 nm.[16]

  • The complex is typically used in situ for reactivity studies due to its thermal sensitivity at higher temperatures. For isolation, precipitation with a non-coordinating solvent like diethyl ether at low temperatures may be employed.

Synthesis of [FeIV(O)(N4Py)]²⁺

This complex can be generated both chemically and photochemically.

Chemical Synthesis: Materials:

  • --INVALID-LINK--₂

  • Cerium(IV) ammonium nitrate (CAN) or (tBuSO₂)C₆H₄IO

  • Acetonitrile (CH₃CN)

Procedure:

  • A solution of --INVALID-LINK--₂ is prepared in acetonitrile.

  • The oxidant (e.g., CAN in water or (tBuSO₂)C₆H₄IO in acetonitrile) is added to the iron(II) solution at room temperature or below.[9][18]

  • The formation of the [FeIV(O)(N4Py)]²⁺ intermediate is characterized by a near-IR absorption band around 750 nm.[9]

Photochemical Synthesis: Materials:

  • --INVALID-LINK--₂ (where X is a substituent on the pyridine ring)

  • [Ru(bpy)₃]²⁺ (photosensitizer)

  • K₂S₂O₈ (sacrificial electron acceptor)

  • Water

Procedure:

  • An aqueous solution containing the iron(II) precursor, [Ru(bpy)₃]²⁺, and K₂S₂O₈ is prepared.

  • The solution is irradiated with a blue fluorescence light bulb.[19]

  • The formation of the Fe(IV)-oxo species is monitored by the appearance of the characteristic d-d transition band around 710 nm in the UV-Vis spectrum.[19]

Synthesis of a Three-Coordinate Iron(IV)-bis(imido) Complex

Materials:

  • Three-coordinate iron(0) compound (e.g., [(IPr)Fe(N₂)])

  • Organic azide (e.g., DippN₃, where Dipp = 2,6-diisopropylphenyl)

  • Toluene or other suitable organic solvent

Procedure:

  • The iron(0) precursor is dissolved in an appropriate anhydrous, deoxygenated organic solvent in a glovebox.

  • A solution of the organic azide (2 equivalents) in the same solvent is added to the iron(0) solution at room temperature.[11]

  • The reaction mixture is stirred, and the progress of the reaction can be monitored by techniques such as NMR spectroscopy.

  • The resulting iron(IV)-bis(imido) complex can be isolated by crystallization from the reaction mixture.[11]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general synthetic workflows for iron(IV) compounds.

Synthesis_of_Iron_IV_Oxo_Complexes cluster_conditions Reaction Conditions FeII_precursor Fe(II) Precursor e.g., [FeII(L)(S)]n+ FeIV_oxo Fe(IV)-Oxo Complex e.g., [FeIV(O)(L)]n+ FeII_precursor->FeIV_oxo Oxidation Oxidant Oxidant (e.g., PhIO, m-CPBA, CAN) Oxidant->FeIV_oxo Solvent Solvent (e.g., Acetonitrile) Temperature Low Temperature (e.g., -40 °C)

Caption: General workflow for the synthesis of iron(IV)-oxo complexes.

Synthesis_of_Iron_IV_Imido_Complexes cluster_conditions Reaction Conditions Fe_precursor Low-Valent Fe Precursor e.g., Fe(0) or Fe(II) FeIV_imido Fe(IV)-Imido Complex e.g., [LFe(NR)₂] Fe_precursor->FeIV_imido Oxidative Nitrene Transfer Nitrene_source Nitrene Source (e.g., Organic Azide, RN₃) Nitrene_source->FeIV_imido Solvent Anhydrous Organic Solvent Temperature Room Temperature

Caption: General workflow for the synthesis of iron(IV)-imido complexes.

Conclusion and Future Outlook

The synthesis of iron(IV) compounds has evolved significantly from the early days of stabilizing this elusive oxidation state to the routine generation and, in some cases, isolation of a diverse array of oxo, imido, and nitride complexes. The development of sophisticated ligand scaffolds has been paramount to this success, allowing for fine-tuning of the electronic and steric properties of the iron center and, consequently, its reactivity. The ability to synthesize and study these complexes has profoundly impacted our understanding of fundamental biological processes and has opened new avenues for the development of powerful and selective oxidation catalysts.

For professionals in drug development, the insights gained from the reactivity of these high-valent iron species are particularly relevant. Understanding how these potent oxidants are generated and how they interact with organic substrates can inform the design of novel drugs and the study of drug metabolism, particularly processes mediated by cytochrome P450 enzymes, which are known to involve iron(IV)-oxo intermediates.

Future research in this field will likely focus on several key areas:

  • Development of more stable and robust iron(IV) complexes: Enhancing the stability of these reactive species will facilitate their broader application as catalysts.

  • Exploration of novel ligand environments: The design of new ligands will continue to be a crucial strategy for tuning the reactivity and selectivity of iron(IV) centers.

  • Catalytic applications: A major goal is to move from stoichiometric reactions to efficient catalytic cycles for a variety of important organic transformations.

  • Elucidation of reaction mechanisms: Detailed mechanistic studies will continue to provide fundamental insights into the factors that govern the reactivity of high-valent iron species.

The historical journey of iron(IV) synthesis is a testament to the power of interdisciplinary research, combining synthetic chemistry, spectroscopy, and theoretical calculations. The continued exploration of this fascinating area of chemistry promises to yield further breakthroughs with significant implications for both fundamental science and practical applications, including the development of new therapeutic agents.

References

Quantum Chemical Analysis of Iron(IV)-Oxo Porphyrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical analysis of iron(IV)-oxo porphyrin complexes. These species are critical intermediates in the catalytic cycles of numerous heme-containing enzymes, most notably cytochrome P450, which plays a central role in drug metabolism and biosynthesis. A thorough understanding of the electronic structure, reactivity, and spectroscopic signatures of iron(IV)-oxo porphyrins is therefore essential for fields ranging from fundamental bioinorganic chemistry to pharmaceutical development.

This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important reaction pathways to serve as a valuable resource for researchers in this area.

Electronic Structure and Spectroscopic Properties

The iron(IV)-oxo porphyrin core, often found as a π-cation radical in its most reactive form (Compound I), possesses a unique electronic structure that dictates its high reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the nature of the Fe=O bond and the distribution of spin density across the complex.

Key Structural and Vibrational Parameters

The geometry of the iron(IV)-oxo porphyrin core, especially the Fe=O and axial Fe-N bond lengths, is a critical determinant of its reactivity. These parameters are often probed experimentally using X-ray absorption spectroscopy (XAS) and complemented by DFT calculations. The characteristic Fe=O stretching frequency, typically observed in the range of 780 to 850 cm⁻¹, is a key diagnostic marker in resonance Raman (rRaman) spectroscopy.[1]

ParameterPorphyrin LigandAxial LigandMethodValueReference
Fe=O Bond Length (Å) F₈porphImCy2DFT1.67[2]
N4Py-DFT1.66[2]
TPFPPCl⁻DFT1.646[3]
PorphineSH⁻DFT1.65[3]
Fe-Np (porphyrin) Bond Length (Å) F₈porphImCy2DFT2.02 (avg)[2]
N4Py-DFT1.96 (avg)[2]
Fe-Nax (axial) Bond Length (Å) F₈porphImCy2DFT2.08[2]
Fe=O Vibrational Frequency (cm⁻¹) PFHPX-COOH-rRaman824[1]
PFHPX-COOH (¹⁸O)-rRaman792[1]
F₈porphImCy2NRVS809[2]
Spectroscopic Parameters from EPR and Mössbauer Spectroscopy

Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy are powerful techniques for probing the oxidation and spin states of the iron center. For integer-spin systems like iron(IV) (S=1 or S=2), EPR signals can be challenging to observe under standard conditions, often requiring high-frequency and high-field instrumentation. Mössbauer spectroscopy provides key information on the isomer shift (δ) and quadrupole splitting (ΔEQ), which are sensitive to the s-electron density at the nucleus and the symmetry of the electric field gradient, respectively.

ComplexSpin State (S)Methodg-valuesδ (mm/s)ΔEQ (mm/s)D (cm⁻¹)Reference
[FeIVH₃buea(O)]⁻2EPRg = 8.19, 4.06--+4.7[4][5]
[FeIVH₃buea(O)]⁻2Mössbauer-0.020.43-[5]
[FeO(TMC)(CH₃CN)]²⁺1HFEPRgx,y=2.1, gz=2.04--+26.95[6]
[FeO(N4py)]²⁺1HFEPRgiso=2.01--+22.05[6]

Reactivity of Iron(IV)-Oxo Porphyrins

The high-valent iron-oxo unit is a potent oxidant, capable of performing a variety of challenging chemical transformations, including C-H bond activation (hydroxylation), olefin epoxidation, and heteroatom oxidation. The reactivity of these species is a central focus of research aimed at understanding enzymatic mechanisms and developing synthetic oxidation catalysts.

Kinetic Data for Oxidation Reactions

The rates of oxidation reactions involving iron(IV)-oxo porphyrins are highly dependent on the nature of the porphyrin and axial ligands, as well as the substrate. The following table summarizes representative second-order rate constants (k₂) for various oxidation reactions.

Iron(IV)-Oxo Porphyrin SpeciesSubstrateReaction Typek₂ (M⁻¹s⁻¹)Temperature (K)Reference
[FeIV(O)(MesHPX-COOH)]4-methoxystyreneEpoxidation1.3258[1]
[FeIV(O)(MesHPX-CONH₂)]4-methoxystyreneEpoxidation0.8258[1]
[FeIV(O)(MesHPX-COOMe)]4-methoxystyreneEpoxidation0.2258[1]
[FeIV(O)(MesHPX-COOH)]DihydroanthraceneC-H Activation2.3258[1]
[FeIV(O)(MesHPX-CONH₂)]DihydroanthraceneC-H Activation1.5258[1]
[FeIV(O)(MesHPX-COOMe)]DihydroanthraceneC-H Activation0.3258[1]
[FeIV(O)(TPFPP+•)]⁺PropeneEpoxidation1.1 x 10⁻¹⁰Ambient[7]
[FeIV(O)(TPFPP+•)]⁺CyclohexeneEpoxidation3.5 x 10⁻¹⁰Ambient[7]

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key reaction pathways involving iron(IV)-oxo porphyrin intermediates.

Cytochrome P450 Catalytic Cycle

The cytochrome P450 catalytic cycle is a fundamental biochemical pathway for the oxidative metabolism of a vast array of substrates. The cycle culminates in the formation of the highly reactive iron(IV)-oxo porphyrin π-cation radical, known as Compound I, which is the principal oxidizing species.[3][8][9]

Cytochrome_P450_Cycle Resting_State Resting State [Fe(III)-H₂O] Substrate_Bound Substrate Bound [Fe(III)-RH] Resting_State->Substrate_Bound + RH - H₂O Reduced_FeII Reduced State [Fe(II)-RH] Substrate_Bound->Reduced_FeII + e⁻ (from CPR) Oxyferrous Oxyferrous Complex [Fe(II)-O₂-RH] Reduced_FeII->Oxyferrous + O₂ Peroxo Peroxo Anion [Fe(III)-O₂²⁻-RH] Oxyferrous->Peroxo + e⁻ (from CPR/cyt b₅) Compound_0 Compound 0 [Fe(III)-OOH-RH] Peroxo->Compound_0 + H⁺ Compound_I Compound I [(Porph•⁺)Fe(IV)=O-RH] Compound_0->Compound_I + H⁺ - H₂O Product_Complex Product Complex [Fe(III)-ROH] Compound_I->Product_Complex Substrate Oxidation Product_Complex->Resting_State - ROH + H₂O

Cytochrome P450 Catalytic Cycle
Alkane Hydroxylation by Compound I

A hallmark reaction of cytochrome P450 is the hydroxylation of unactivated C-H bonds in alkanes. This proceeds via a "rebound" mechanism, initiated by hydrogen atom abstraction by Compound I.[9][10]

Alkane_Hydroxylation Compound_I Compound I [(Porph•⁺)Fe(IV)=O] + R-H Transition_State_H_Abstraction H-Abstraction Transition State Compound_I->Transition_State_H_Abstraction Intermediate_Complex Intermediate Complex {[Fe(IV)-OH] + R•} Transition_State_H_Abstraction->Intermediate_Complex Hydrogen Atom Transfer Transition_State_Rebound Oxygen Rebound Transition State Intermediate_Complex->Transition_State_Rebound Product_Complex Product Complex [Fe(III)] + R-OH Transition_State_Rebound->Product_Complex Radical Recombination

Alkane Hydroxylation Mechanism
Olefin Epoxidation

Iron(IV)-oxo porphyrins are also competent catalysts for the epoxidation of olefins. The mechanism is thought to involve a stepwise or concerted oxygen atom transfer from the iron-oxo unit to the double bond of the olefin.[7][8]

Olefin_Epoxidation Reactants [Fe(IV)=O] + Olefin Intermediate Intermediate/Transition State (Oxygen Transfer) Reactants->Intermediate Electrophilic Attack Products [Fe(II)] + Epoxide Intermediate->Products Ring Closure & Catalyst Regeneration

Olefin Epoxidation Pathway

Experimental Protocols

Synthesis of an Iron(IV)-Oxo Porphyrin Model Compound

The synthesis of iron(IV)-oxo porphyrin complexes typically involves the oxidation of an iron(III) porphyrin precursor. The following is a general protocol for the in-situ generation of an iron(IV)-oxo species for spectroscopic and reactivity studies, based on procedures described in the literature.[1]

Materials:

  • Iron(III) porphyrin complex (e.g., [FeIII(PFHPX-COOH)(OH)])

  • Oxidizing agent (e.g., iodosylbenzene (PhIO) or m-chloroperoxybenzoic acid (m-CPBA))

  • Anhydrous solvent (e.g., acetonitrile/methanol mixture)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Dissolve the iron(III) porphyrin precursor in the chosen anhydrous solvent system under an inert atmosphere (e.g., argon or nitrogen) to a final concentration of approximately 1.0 x 10⁻² mM.

  • Cool the solution to a low temperature (e.g., 258 K) using a cryostat.

  • Add a stoichiometric excess (e.g., 2.5 equivalents) of the solid oxidizing agent to the cooled, stirring solution.

  • Monitor the formation of the iron(IV)-oxo species by UV-vis spectroscopy. A characteristic shift in the Soret and Q-bands will be observed. For example, the formation of [FeIV(O)(PFHPX-COOH)] is indicated by a shift of the Soret peak and the appearance of a new Q-band.[1]

  • The iron(IV)-oxo species is typically metastable and should be used for subsequent characterization or reactivity studies immediately after its formation is confirmed.

Kinetic Analysis of Olefin Epoxidation

The kinetics of reactions involving iron(IV)-oxo porphyrins can be monitored using stopped-flow or conventional UV-vis spectroscopy, depending on the reaction rate.

Procedure (for a reaction on the order of minutes):

  • Generate the iron(IV)-oxo porphyrin complex in-situ in a UV-vis cuvette as described in the synthesis protocol. The concentration may need to be adjusted (e.g., to 5.0 x 10⁻² mM) to optimize the absorbance changes in the Q-band region.[1]

  • Record the initial UV-vis spectrum of the iron(IV)-oxo species.

  • Inject a solution of the olefin substrate (e.g., 4-methoxystyrene) in the same solvent system into the cuvette with rapid mixing. The substrate should be in large excess (pseudo-first-order conditions).

  • Immediately begin recording UV-vis spectra at regular time intervals.

  • Monitor the decay of the absorbance of the iron(IV)-oxo species and/or the growth of the absorbance of the final iron(III) product.

  • The pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance change over time to a single exponential function.

  • Repeat the experiment at several different substrate concentrations.

  • The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the substrate concentration.

Spectroscopic Characterization

Mössbauer Spectroscopy:

  • Sample Preparation: Samples for Mössbauer spectroscopy are typically prepared by rapidly freezing a solution of the 57Fe-enriched iron(IV)-oxo porphyrin complex in a suitable solvent.

  • Instrumentation: The spectrum is recorded on a Mössbauer spectrometer, often at cryogenic temperatures (e.g., 80 K) and sometimes in the presence of an applied magnetic field.[11]

  • Data Analysis: The isomer shift (δ) is reported relative to a standard, such as α-iron foil at room temperature.[12] The spectrum is fitted to obtain the isomer shift and quadrupole splitting (ΔEQ).

Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • Sample Preparation: Samples are prepared similarly to those for Mössbauer spectroscopy, by flash-freezing a solution of the complex in an EPR tube.

  • Instrumentation: For high-spin iron(IV) (S=2) species, parallel-mode X-band EPR spectroscopy is often employed.[5] For S=1 systems, high-frequency and high-field EPR (HFEPR) may be necessary.[6] Spectra are typically recorded at cryogenic temperatures (e.g., 4.2 K).

  • Data Analysis: The spectra are simulated to extract the g-values and zero-field splitting parameters (D and E/D).[5][6]

Transient Absorption Spectroscopy:

  • Experimental Setup: A typical pump-probe setup is used, where an ultrafast laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorbance.

  • Procedure: The sample is placed in a flow cell or stirred cuvette to prevent photodecomposition. The pump wavelength is chosen to coincide with an absorption band of the precursor, and the probe wavelength is varied to map the transient spectrum.

  • Data Analysis: The data is used to generate time-resolved difference spectra, which can reveal the lifetimes and spectral signatures of excited states and transient intermediates.[13][14]

This guide provides a foundational understanding of the quantum chemical analysis of iron(IV)-oxo porphyrins. For more in-depth information and specific experimental details, readers are encouraged to consult the cited literature.

References

The Crucial Role of Fleeting Iron(IV)-Oxo Intermediates in Enzymatic Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

High-valent iron(IV)-oxo species are pivotal, yet transient, intermediates in the catalytic cycles of a wide array of heme and non-heme iron-containing enzymes.[1][2] These highly reactive species are instrumental in performing challenging chemical transformations, most notably the activation of strong C-H bonds, which is a cornerstone of many biological processes and a significant focus in synthetic chemistry and drug development.[3][4][5] This technical guide provides an in-depth exploration of the biological significance of iron(IV)-oxo intermediates, detailing their roles in key enzyme families, the experimental techniques used for their characterization, and their implications for disease and therapeutic design. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key investigative techniques are provided.

Introduction: The Significance of High-Valent Iron-Oxo Species

The activation of molecular oxygen by iron-containing enzymes is a fundamental process in biology, enabling a diverse range of oxidative metabolisms.[6] A central feature of many of these enzymatic reactions is the formation of a high-valent iron(IV)-oxo (Fe(IV)=O), or ferryl-oxo, intermediate.[1][2] This species is a powerful oxidant, capable of cleaving strong C-H bonds in substrates, a reaction that is notoriously difficult to achieve under mild conditions.[4][7] The generation and reactivity of this intermediate are tightly controlled by the protein environment, ensuring high specificity and efficiency in biological transformations.[8] Understanding the structure, electronic properties, and reactivity of these iron(IV)-oxo species is crucial for elucidating enzyme mechanisms and for the rational design of novel catalysts and therapeutic agents.

Key Enzyme Families Utilizing Iron(IV)-Oxo Intermediates

The iron(IV)-oxo intermediate is a common feature in several major classes of iron-containing enzymes, including both heme and non-heme varieties.

Heme Enzymes: The Cytochrome P450 Superfamily

The cytochrome P450 (P450) enzymes are a vast superfamily of heme-thiolate proteins responsible for the metabolism of a wide range of endogenous and exogenous compounds, including drugs, steroids, and pollutants.[7][9] The key reactive intermediate in the P450 catalytic cycle is Compound I, a highly reactive iron(IV)-oxo porphyrin π-cation radical.[10][11][12] This species is responsible for the majority of oxidative transformations catalyzed by P450s, including hydroxylation, epoxidation, and heteroatom oxidation.[9][13] The transient nature of Compound I has made its direct observation challenging, with its existence often inferred from mechanistic studies and the characterization of model compounds.[10][14]

The generally accepted catalytic cycle for cytochrome P450 enzymes is depicted below, highlighting the formation of the iron(IV)-oxo porphyrin π-cation radical (Compound I).

Cytochrome_P450_Cycle Fe3_S Fe(III)-Substrate Fe2_S Fe(II)-Substrate Fe3_S->Fe2_S e- Fe2_S_O2 Fe(II)-Substrate-O2 Fe2_S->Fe2_S_O2 O2 Fe3_S_O2_minus Fe(III)-Substrate-O2- Fe2_S_O2->Fe3_S_O2_minus e- Compound0 Compound 0 Fe(III)-Substrate-OOH Fe3_S_O2_minus->Compound0 H+ CompoundI Compound I [Fe(IV)=O Por•+]-Substrate Compound0->CompoundI H+, -H2O Fe4_S_OH Fe(IV)-Substrate-OH• CompoundI->Fe4_S_OH RH -> R• Fe3_S_OH Fe(III)-Substrate-OH Fe4_S_OH->Fe3_S_OH Rebound Fe3 Fe(III) Fe3_S_OH->Fe3 - Product (ROH) Fe3->Fe3_S Substrate (RH)

Figure 1: Catalytic Cycle of Cytochrome P450.
Non-Heme Mononuclear Iron Enzymes

A large and diverse family of non-heme iron enzymes also utilizes iron(IV)-oxo intermediates for oxidative catalysis.[3][15] These enzymes typically feature an iron center coordinated by a facial triad of two histidine residues and one carboxylate residue.

This superfamily of enzymes couples the decarboxylation of α-ketoglutarate to the oxidation of a prime substrate.[8] A well-studied example is Taurine:α-ketoglutarate dioxygenase (TauD), which is involved in sulfur metabolism in bacteria.[16] In the catalytic cycle of TauD, a high-spin (S=2) Fe(IV)=O intermediate is formed, which is responsible for abstracting a hydrogen atom from taurine, initiating its conversion to aminoacetaldehyde and sulfite.[8][16][17]

The catalytic cycle of Taurine Dioxygenase (TauD), a representative α-ketoglutarate-dependent dioxygenase, is illustrated below.

TauD_Cycle Fe2_Enz Fe(II)-Enzyme Fe2_aKG_Taurine Fe(II)-αKG-Taurine Fe2_Enz->Fe2_aKG_Taurine + αKG, + Taurine Fe2_aKG_Taurine_O2 Fe(II)-αKG-Taurine-O2 Fe2_aKG_Taurine->Fe2_aKG_Taurine_O2 + O2 Fe4_oxo_Succ_Taurine Fe(IV)=O-Succinate-Taurine Fe2_aKG_Taurine_O2->Fe4_oxo_Succ_Taurine - CO2, - Succinate Fe3_OH_Succ_Taurine_rad Fe(III)-OH-Succinate-Taurine• Fe4_oxo_Succ_Taurine->Fe3_OH_Succ_Taurine_rad H-abstraction Fe2_Succ_Product Fe(II)-Succinate-Product Fe3_OH_Succ_Taurine_rad->Fe2_Succ_Product Radical rebound Fe2_Succ_Product->Fe2_Enz - Succinate, - Product

Figure 2: Catalytic Cycle of Taurine Dioxygenase (TauD).
Non-Heme Diiron Enzymes: Methane Monooxygenase

Methane monooxygenase (MMO) is a diiron enzyme found in methanotrophic bacteria that catalyzes the conversion of methane to methanol.[18][19] The active site of the soluble form of MMO (sMMO) contains a bridged diiron center.[18] During its catalytic cycle, a key intermediate, known as compound Q, is formed, which is a di-iron(IV) species.[18][20][21] Compound Q is a potent oxidant capable of cleaving the exceptionally strong C-H bond of methane.[20][21]

Quantitative Data on Iron(IV)-Oxo Intermediates

The characterization of iron(IV)-oxo intermediates relies heavily on spectroscopic techniques that provide quantitative data on their electronic and geometric structures.

Mössbauer Spectroscopy Parameters

Mössbauer spectroscopy is a powerful tool for probing the iron nucleus and is particularly sensitive to the oxidation and spin state of iron.[22][23] The isomer shift (δ) and quadrupole splitting (ΔEQ) are key parameters obtained from Mössbauer spectra.[2][24] For high-spin Fe(IV)=O species, typical isomer shifts are in the range of 0 to 0.4 mm/s, while quadrupole splittings can vary significantly depending on the coordination environment.[8][13][25][26]

Enzyme/ComplexIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Reference
TauD Intermediate J0.30-0.88[8]
P4H Intermediate~0.33~ -0.95[8]
[FeO(TMC)(CH3CN)]2+0.020.43[27]
Helicobacter pylori Catalase Cpd II0.022.27 - 2.28[25]

Table 1: Representative Mössbauer Parameters for Enzymatic and Model Iron(IV)-Oxo Species.

Electron Paramagnetic Resonance (EPR) Spectroscopy Parameters

EPR spectroscopy is used to study paramagnetic species, such as the high-spin (S=2) Fe(IV) state.[6][28] The key parameters are the g-values and the zero-field splitting parameters (D and E/D), which provide information about the electronic structure and symmetry of the iron center.[4][16][17]

ComplexSpin State (S)g-valuesD (cm-1)E/DReference
[FeO(TMC)(CH3CN)]2+1gz=2.04, gx,y=2.1+26.950.035[4][16][17]
[FeO(N4py)]2+1giso=2.01+22.050[4][16][17]
High-spin Fe(IV)-oxo model2g=8.19, 4.06+4.00.03[22][27][29][30]

Table 2: Representative EPR Parameters for Model Iron(IV)-Oxo Complexes.

Kinetic Data

The reactivity of iron(IV)-oxo intermediates in C-H bond activation can be quantified by second-order rate constants. These rates are often very high, reflecting the powerful oxidizing nature of these species.

Enzyme/ComplexSubstrateSecond-Order Rate Constant (k2) (M-1s-1)Reference
[FeIV(O)(TMC)]2+Dihydroanthracene1.3 x 103[21]
[FeIV(O)(N4Py)]2+Cyclohexane~1[31]
(TBP8Cz+•)FeIV(O)Xanthene2.9 x 10-1[32]

Table 3: Second-Order Rate Constants for C-H Activation by Model Iron(IV)-Oxo Complexes.

Experimental Protocols for Characterization

The study of transient iron(IV)-oxo intermediates requires specialized and rapid experimental techniques to trap and characterize these short-lived species.

Rapid Freeze-Quench (RFQ) Mössbauer and EPR Spectroscopy

This technique allows for the trapping of enzymatic intermediates at specific time points for subsequent analysis by Mössbauer or EPR spectroscopy.[33][34][35][36][37]

Methodology:

  • Reagent Preparation: Prepare enzyme and substrate solutions in appropriate buffers. The enzyme solution should be enriched with 57Fe for Mössbauer spectroscopy.

  • Rapid Mixing: The enzyme and substrate solutions are rapidly mixed in a specialized RFQ apparatus.

  • Aging: The reaction mixture flows through a tube of a specific length, allowing the reaction to proceed for a defined time (milliseconds to seconds).

  • Freezing: The reaction is quenched by spraying the mixture into a cold liquid, typically isopentane or propane, cooled by liquid nitrogen to approximately -140°C.

  • Sample Collection: The frozen powder is collected in a sample holder suitable for Mössbauer or EPR spectroscopy.

  • Spectroscopic Analysis: The sample is maintained at cryogenic temperatures during the spectroscopic measurement.

Below is a workflow diagram for a typical Rapid Freeze-Quench experiment.

RFQ_Workflow cluster_0 Preparation cluster_1 Rapid Freeze-Quench Apparatus cluster_2 Analysis Enzyme Enzyme Solution (57Fe enriched for Mössbauer) Mixer Rapid Mixer Enzyme->Mixer Substrate Substrate Solution Substrate->Mixer AgingLoop Aging Loop (Variable Length) Mixer->AgingLoop Reaction Initiation Nozzle Spray Nozzle AgingLoop->Nozzle Defined Reaction Time CryoQuench Cryogenic Quenchant (e.g., Isopentane at -140°C) Nozzle->CryoQuench Quenching Collection Sample Collection (Cryo-cooled holder) CryoQuench->Collection Spectroscopy Mössbauer or EPR Spectroscopy Collection->Spectroscopy

References

Methodological & Application

Synthesis and Application of Stable Iron(IV) Nitride Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-valent iron nitride complexes are increasingly recognized as key intermediates in a variety of important chemical transformations, including nitrogen fixation and C-H bond amination. The inherent instability of these species, however, has historically limited their isolation and study. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of stable iron(IV) nitride complexes, with a focus on those supported by robust ligand frameworks such as tris(carbene)borates. These four-coordinate, three-fold symmetric complexes exhibit enhanced thermal stability, allowing for their isolation and subsequent use in synthetic applications.[1]

Data Presentation: Spectroscopic and Structural Parameters

The following table summarizes key quantitative data for a representative stable iron(IV) nitride complex, [PhB(tBuIm)3]Fe≡N, and related species. This data is crucial for the identification and characterization of these transient species.

ComplexMethodParameterValueReference
[{PhB(ImtBu)3}FeN]57Fe MössbauerIsomer Shift (δ, mm/s)-0.04[2]
Quadrupole Splitting (ΔEQ, mm/s)3.65[2]
[{PhB(ImMes)3}FeN]57Fe MössbauerIsomer Shift (δ, mm/s)-0.05[2]
Quadrupole Splitting (ΔEQ, mm/s)3.54[2]
[(TIMENXyl)FeN]+57Fe MössbauerIsomer Shift (δ, mm/s)0.01[2]
Quadrupole Splitting (ΔEQ, mm/s)3.88[2]
[(TIMENMes)FeN]+57Fe MössbauerIsomer Shift (δ, mm/s)0.02[2]
Quadrupole Splitting (ΔEQ, mm/s)3.81[2]

Experimental Protocols

Protocol 1: Synthesis of a Stable Iron(IV) Nitride Complex

This protocol details the synthesis of a representative stable iron(IV) nitride complex, phenyltris(3-tert-butylimidazol-2-ylidene)borato iron(IV) nitride, via photolysis of the corresponding iron(III) azide precursor. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

  • Phenyltris(3-tert-butylimidazol-2-ylidene)borato iron(II) chloride ([PhB(tBuIm)3]FeCl)

  • Sodium azide (NaN3)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pentane

  • 40 W, 390 nm LED lamp[3]

  • Schlenk flasks and other appropriate glassware

  • Filter cannula

Procedure:

  • Synthesis of the Iron(III) Azide Precursor:

    • In a glovebox, dissolve [PhB(tBuIm)3]FeCl in anhydrous THF.

    • Add a stoichiometric excess of sodium azide.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the mixture to remove sodium chloride and any unreacted sodium azide.

    • Remove the THF under vacuum to yield the crude [PhB(tBuIm)3]Fe(N3) complex.

    • Recrystallize the azide complex from a concentrated THF solution by layering with pentane at -35 °C.

  • Photolysis to Form the Iron(IV) Nitride Complex:

    • Dissolve the purified [PhB(tBuIm)3]Fe(N3) in anhydrous THF in a quartz Schlenk flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Irradiate the solution with a 390 nm LED lamp for approximately 3-5 minutes.[3] The progress of the reaction can be monitored by a color change.

    • Upon completion, remove the solvent under vacuum at low temperature to yield the iron(IV) nitride complex, [PhB(tBuIm)3]FeN, as a solid.

Characterization:

The resulting iron(IV) nitride complex should be characterized by 57Fe Mössbauer spectroscopy to confirm the iron oxidation state and spin state.

Protocol 2: Application in Nitrogen Atom Transfer

This protocol describes a typical nitrogen atom transfer reaction from the synthesized iron(IV) nitride complex to triphenylphosphine.

Materials:

  • [PhB(tBuIm)3]FeN (synthesized as per Protocol 1)

  • Triphenylphosphine (PPh3)

  • Anhydrous benzene-d6 (for NMR monitoring)

  • NMR tube with a J. Young valve

Procedure:

  • In a glovebox, dissolve a known quantity of [PhB(tBuIm)3]FeN in benzene-d6.

  • Transfer the solution to a J. Young NMR tube.

  • Acquire a baseline 1H and 31P NMR spectrum.

  • Add a stoichiometric equivalent of triphenylphosphine to the NMR tube.

  • Monitor the reaction at room temperature by 1H and 31P NMR spectroscopy. The disappearance of the starting iron nitride complex and the appearance of new species, including the phosphineimine product (Ph3P=N-), indicates the progress of the reaction.[4]

  • The reaction is typically rapid and should proceed to completion within a short period. The final iron product is the corresponding iron(II) complex.

Visualizations

G cluster_ligand Ligand Synthesis cluster_complexation Complexation cluster_precursor Precursor Synthesis cluster_photolysis Nitride Formation L1 1-tert-butylimidazole L3 [PhB(tBuIm)3]H L1->L3 L2 Phenylboron dichloride L2->L3 C1 [PhB(tBuIm)3]H C3 [PhB(tBuIm)3]FeCl C1->C3 C2 FeCl2 C2->C3 P1 [PhB(tBuIm)3]FeCl P3 [PhB(tBuIm)3]Fe(N3) P1->P3 P2 NaN3 P2->P3 N1 [PhB(tBuIm)3]Fe(N3) N3 [PhB(tBuIm)3]FeN N1->N3 - N2 N2 hv (390 nm) N2->N3

Caption: Synthetic workflow for a stable iron(IV) nitride complex.

G FeN [L]Fe(IV)≡N TS Transition State {[L]Fe...N...Substrate} FeN->TS Substrate Substrate (e.g., PPh3) Substrate->TS Product1 [L]Fe(II) TS->Product1 Product2 N=Substrate (e.g., N=PPh3) TS->Product2

References

Application Notes and Protocols for Iron(IV)-Catalyzed C-H Bond Activation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms involved in iron(IV)-catalyzed C-H bond activation, a pivotal transformation in modern synthetic chemistry. The utilization of earth-abundant and non-toxic iron catalysts presents a sustainable alternative to precious metal-based systems. This document details the mechanistic pathways, presents quantitative data for various C-H functionalization reactions, and provides detailed experimental protocols for key transformations.

Introduction to Iron-Catalyzed C-H Activation

Catalytic C-H bond activation has emerged as a powerful tool for the synthesis of complex organic molecules by enabling the direct formation of C-C and C-heteroatom bonds. While precious metals have historically dominated this field, there is a growing interest in developing catalytic systems based on inexpensive and abundant metals like iron. Iron catalysts have demonstrated remarkable reactivity in a variety of C-H functionalization reactions, including arylation, alkylation, amination, and annulation.

A central theme in many iron-catalyzed C-H activation reactions is the involvement of high-valent iron species, particularly iron(IV)-oxo and iron(IV)-nitrido intermediates. These highly reactive species are capable of cleaving strong C-H bonds through mechanisms such as hydrogen atom transfer (HAT) or concerted metalation-deprotonation. Understanding the formation and reactivity of these intermediates is crucial for the rational design of more efficient and selective iron catalysts.

Mechanistic Pathways

Several mechanistic pathways have been proposed for iron-catalyzed C-H activation, often depending on the nature of the iron precursor, the directing group on the substrate, and the oxidant employed.

1. High-Valent Iron-Oxo Mediated Pathway:

In many iron-catalyzed oxidation reactions, an iron(II) or iron(III) precatalyst is oxidized to a high-valent iron-oxo species, often proposed to be in the +4 or +5 oxidation state.[1] This potent oxidizing agent can then abstract a hydrogen atom from a C-H bond to generate a carbon-centered radical. This radical can then undergo further reaction, such as recombination with the iron center or reaction with another substrate molecule.

2. Inner-Sphere Radical Process:

Experimental and computational studies have provided evidence for an inner-sphere radical process in certain iron-catalyzed C-H functionalization reactions. For instance, in C-H allylation and amination reactions using electrophilic partners, a cyclometalated iron(II) intermediate reacts with the electrophile in a rapid, inner-sphere radical process.[2]

3. Ligand-to-Ligand Hydrogen Transfer (LLHT):

A unifying mechanistic approach combining experimental and computational studies has provided strong support for a facile C-H activation by a ligand-to-ligand hydrogen transfer (LLHT) mechanism in certain iron-catalyzed C-H/N-H alkyne annulations.[3]

4. Oxidative Addition Pathway:

In systems employing low-valent iron(0) catalysts, C-H activation can proceed via an oxidative addition of the C-H bond to the iron center, forming an iron(II)-hydride intermediate.[4] This pathway is often observed in reactions with weakly coordinating directing groups.

Data Presentation: Quantitative Analysis of Iron-Catalyzed C-H Functionalization

The following tables summarize quantitative data for representative iron-catalyzed C-H arylation, amination, and alkylation reactions.

Table 1: Iron-Catalyzed C-H Arylation

EntrySubstrateArylating AgentCatalystLigandOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
12-PhenylpyridinePhMgBrFe(acac)₃dtbpyN/ATHF/Toluene25185[5]
2Benzamide (with triazole directing group)PhZnClFeCl₃dppbzDCIBTHF601282[6]
3Pyridine (with imine directing group)PhMgBrFe(acac)₃dtbpyKFTHF00.2588[7]
4PyrrolePhenylboronic acidFe(ClO₄)₂Tetra-azamacrocycleAir (O₂)Toluene1002466[1]

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; dppbz = 1,2-bis(diphenylphosphino)benzene; DCIB = 1,2-dichloroisobutane

Table 2: Iron-Catalyzed C-H Amination

EntrySubstrateAminating AgentCatalystSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Ref.
1Ethylbenzene2,4,6-tri-tert-butylanilineFe(HMDS)₂Benzene801>95-110[4]
2CyclohexaneN-ChloromorpholineFe(dppe)Cl₂Benzene801275--[8]
3PolyethyleneNitrosobenzeneTBAFeCl₄1,2-dichlorobenzene2524---[2]
4Alkyl Azide (intramolecular)N/AFe(III) PorphyrinToluene11012up to 95--[9]

Fe(HMDS)₂ = Iron bis(hexamethyldisilazide); dppe = 1,2-bis(diphenylphosphino)ethane; TBAFeCl₄ = Tetrabutylammonium tetrachloroferrate(III)

Table 3: Iron-Catalyzed C-H Alkylation

EntrySubstrateAlkylating AgentCatalystLigandAdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
1IndoleBromoalkaneFe(acac)₃Chiral NHCCyMgBr, TMEDATHF4572up to 99[10]
2Benzamide (with triazole directing group)Alkyl HalideFe(acac)₃dppbzN/AToluene12024up to 85[6]
3BenzoquinolineAlkyl ChlorideFe(acac)₃N/APhMgBrTHF6612up to 80[8]
41,4-Naphthoquinone2-HexanoneFe(acac)₂BCMOMH₂O₂CH₃CN/H₂O80185[11]

NHC = N-heterocyclic carbene; CyMgBr = Cyclohexylmagnesium bromide; TMEDA = Tetramethylethylenediamine; BCMOM = a bioinspired disulfide ligand

Experimental Protocols

Protocol 1: Iron-Catalyzed C-H Arylation of 2-Phenylpyridine

This protocol is adapted from the work of Nakamura and coworkers.[5]

Materials:

  • Fe(acac)₃ (Iron(III) acetylacetonate)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

  • 2-Phenylpyridine

  • Phenylmagnesium bromide (PhMgBr) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • In a glovebox or under an inert atmosphere, add Fe(acac)₃ (5 mol%) and dtbpy (10 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask.

  • Add 2-phenylpyridine (1.0 equiv) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the PhMgBr solution (2.0 equiv) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(biphenyl-2-yl)pyridine.

Protocol 2: Iron-Catalyzed Intramolecular C-H Amination of an Alkyl Azide

This protocol is a general representation based on the work of Che and coworkers.[9]

Materials:

  • Iron(III) porphyrin catalyst (e.g., Fe(TDCPP)(IMe)₂)

  • Alkyl azide substrate

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction tube, add the iron(III) porphyrin catalyst (1-5 mol%).

  • Add the alkyl azide substrate (1.0 equiv).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding pyrrolidine derivative.

Mandatory Visualizations

Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate proposed catalytic cycles for different iron-catalyzed C-H activation reactions and a general experimental workflow.

G Proposed Catalytic Cycle for Iron(IV)-Oxo Mediated C-H Activation FeII Fe(II) Precatalyst FeIV_oxo [L-Fe(IV)=O]²⁺ FeII->FeIV_oxo Oxidant (e.g., H₂O₂) - H₂O Substrate_complex [L-Fe(IV)=O]²⁺ • R-H FeIV_oxo->Substrate_complex Substrate (R-H) Radical_cage [L-Fe(III)-OH]²⁺ • R• Substrate_complex->Radical_cage Hydrogen Atom Abstraction (HAT) Product_complex [L-Fe(III)-OR]²⁺ + H⁺ Radical_cage->Product_complex Radical Rebound Product_complex->FeII Reduction + H₂O Product R-OH Product_complex->Product Product Release

Caption: Proposed cycle for Fe(IV)-oxo C-H hydroxylation.

G Proposed Catalytic Cycle for Triazole-Directed C-H Arylation Fe_precatalyst Fe(III) Precatalyst FeII_intermediate Fe(II) Intermediate Fe_precatalyst->FeII_intermediate Ar-M (e.g., ArZnCl) Cyclometalated_FeII Cyclometalated Fe(II) FeII_intermediate->Cyclometalated_FeII Substrate C-H Activation Arylated_FeII Arylated Fe(II) Intermediate Cyclometalated_FeII->Arylated_FeII Transmetalation (Ar-M) FeIII_intermediate Fe(III) Intermediate Arylated_FeII->FeIII_intermediate Oxidant (e.g., DCIB) Product Arylated Product FeIII_intermediate->Product Reductive Elimination FeI_intermediate Fe(I) Intermediate FeI_intermediate->FeII_intermediate Oxidation Product->FeI_intermediate

Caption: Fe(II)/Fe(III)/Fe(I) cycle for C-H arylation.

G General Experimental Workflow for Iron-Catalyzed C-H Activation Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Catalyst, Ligand, and Substrate Setup->Reagents Coupling_partner Addition of Coupling Partner Reagents->Coupling_partner Reaction Reaction at Specified Temperature Coupling_partner->Reaction Quench Reaction Quench Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Characterization Purification->Analysis

Caption: General experimental workflow diagram.

References

Application Notes and Protocols: Photocatalytic Applications of Iron Oxide Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "iron(IV) oxide" refers to iron in a +4 oxidation state. While iron(IV) species exist, they are generally unstable and not commonly used as semiconductor photocatalysts. The vast majority of research in this field focuses on the more stable and abundant iron(III) oxide (hematite, α-Fe₂O₃; maghemite, γ-Fe₂O₃) and mixed-valence iron(II,III) oxide (magnetite, Fe₃O₄).[1] This document will focus on these prevalent and extensively studied iron oxides, which are likely the subject of interest.

Introduction

Iron oxides, particularly hematite (α-Fe₂O₃), are compelling materials for heterogeneous photocatalysis due to their significant advantages:

  • Abundance and Low Cost: Iron is the second most abundant metal on Earth, making its oxides inexpensive and readily available.[2]

  • High Stability: Iron oxides exhibit excellent chemical stability in aqueous environments across a wide pH range.

  • Non-Toxicity: They are considered environmentally benign and safe for various applications.[1][3]

  • Visible Light Absorption: Hematite possesses a narrow band gap of approximately 2.1 to 2.2 eV, enabling it to absorb a significant portion (up to 40%) of the solar spectrum.[1]

These properties make iron oxide-based materials promising candidates for sustainable and cost-effective solutions in environmental remediation and renewable energy production.[2][4] However, pristine iron oxide photocatalysts often suffer from rapid recombination of photogenerated electron-hole pairs and poor charge transport, which can limit their efficiency.[2] Consequently, much research has focused on modification strategies such as nanostructuring, doping, and forming heterojunctions with other materials to enhance their photocatalytic performance.[2][4]

Key Application Areas

The photocatalytic activity of iron oxide materials is harnessed in several key areas:

  • Environmental Remediation: The most studied application is the degradation of persistent organic pollutants in wastewater. This includes synthetic dyes (e.g., Methylene Blue, Rhodamine B, Congo Red), phenols, and antibiotics like tetracycline.[2][5][6] The process relies on the generation of highly reactive oxygen species (ROS) that mineralize the organic molecules into less harmful substances like CO₂ and H₂O.

  • Water Splitting for Hydrogen Production: Iron oxide-based photocatalysts are used to split water into hydrogen (H₂) and oxygen (O₂), offering a pathway for clean fuel production using solar energy.[2][7][8] This process often involves using iron oxide as a photoanode in a photoelectrochemical cell or as part of a Z-scheme system to improve charge separation and redox potentials.[8]

  • CO₂ Reduction: Efforts are being made to utilize iron oxide composites for the photocatalytic reduction of carbon dioxide into valuable fuels like methane or methanol, addressing both energy demand and climate change.[2]

Quantitative Performance Data

The efficiency of iron oxide-based photocatalysts varies significantly based on the material's synthesis method, morphology, and the specific application. The following tables summarize representative quantitative data from recent studies.

Table 1: Photocatalytic Degradation of Organic Pollutants

Photocatalyst MaterialPollutantDegradation Efficiency (%)Reaction TimeLight SourceReference
Fe₃O₄@BiocharMalachite Green (MG)99.74%-Visible Light[5]
Fe₃O₄@BiocharRhodamine B (RhB)98.89%-Visible Light[5]
Green Synthesized IONPsMethylene Blue (MB)>80%120 minSunlight[1][9]
Fe₂O₃/g-C₃N₄Rhodamine B (RhB)100%--[2]
BiFeO₃ NanoparticlesMethylene Blue (MB)85%-Visible Light[2]
Fe₂O₃ NanoparticlesAnthracene- (t½ = 3.21 h)-UV Light[10]
Fe₃O₄ NanoparticlesAnthracene- (t½ = 4.39 h)-UV Light[10]
Fe₂O₃ NanoparticlesReactive Red 4 (RR4)52%135 minUV Light
Ag-CZFO/ZnOAllura Red AC96%150 minSolar (Vis+NIR)[11]
Fe/UIO-66Tetracycline (TC)80%120 minSimulated Sunlight[12]
AgNPs-Fe₂O₃Rhodamine B (RhB)94.1%120 minUV Radiation[13]
Fe-doped TiO₂Rhodamine B (RhB)93.8%180 min-[14]
FeWO₄Real Industrial Effluent45.3% (TOC removal)120 minVisible Light[3][15]
Fe₂(MoO₄)₃Real Industrial Effluent32.2% (TOC removal)120 minVisible Light[3][15]

Table 2: Photocatalytic Water Splitting and CO₂ Reduction

Photocatalyst MaterialApplicationPerformance MetricLight SourceReference
LaFeO₃/RGOH₂ Production~82 mmol g⁻¹ h⁻¹Visible Light[2]
5 wt% Fe₂O₃-C/CNPure Water SplittingH₂: 408 µmol g⁻¹ h⁻¹Visible Light[8]
5 wt% Fe₂O₃-C/CNPure Water SplittingO₂: 199 µmol g⁻¹ h⁻¹Visible Light[8]
CoF–Fe₂O₃H₂ Evolution3.3 mmol h⁻¹ g⁻¹-[2]
CoF–TiO₂/Bi₂WO₆/Fe₂O₃CO₂ Reduction69.67 mmol g⁻¹ h⁻¹-[2]

Experimental Protocols

Protocol 1: Synthesis of α-Fe₂O₃/Carbon Microspheres via Hydrothermal Method

This protocol describes a method for synthesizing iron oxide microspheres, a common morphology for photocatalytic applications.[16]

Materials:

  • Iron(III) chloride (FeCl₃)

  • Citric acid

  • Milli-Q water

  • Ethanol

Equipment:

  • Mortar and pestle

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

  • Teflon-lined stainless-steel autoclave

  • Drying oven

  • Tube furnace

  • Centrifuge

Procedure:

  • Precursor Preparation: Grind Iron(III) chloride and citric acid in a 1:3 molar ratio in a mortar and pestle until a homogeneous fine powder is obtained.

  • Paste Formation: Add 10 mL of Milli-Q water dropwise while grinding until the mixture forms a paste.[16]

  • Dispersion: Transfer the paste to 100 mL of Milli-Q water in a beaker and stir at 400 rpm to form a dispersion.

  • Hydrothermal Treatment: Transfer the dispersion into a Teflon-lined autoclave and heat at 100 °C for 24 hours to nucleate the microsphere frameworks.[16]

  • Drying: After cooling, collect the product, wash it with water and ethanol, and dry it in an oven at 100 °C for 12 hours. This yields the precursor powder.[16]

  • Calcination: Calcine the precursor powder in a tube furnace in a static air atmosphere at 400 °C for 2 hours (using a 5 °C/min ramp rate) to crystallize the α-Fe₂O₃/C microspheres.[16]

  • Characterization: The final product should be characterized using techniques like XRD for crystal phase, SEM for morphology, and UV-Vis spectroscopy for optical properties.

Protocol 2: Evaluation of Photocatalytic Activity for Methylene Blue Degradation

This protocol provides a standard method for assessing the photocatalytic performance of synthesized iron oxide nanoparticles using the degradation of a model dye, Methylene Blue (MB).[1][9][17]

Materials:

  • Synthesized iron oxide photocatalyst

  • Methylene Blue (MB) dye

  • Deionized (DI) water

  • Hydrogen peroxide (H₂O₂, optional, as an electron scavenger)[1][11]

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment)

Equipment:

  • Visible light source (e.g., Xenon lamp with a UV cutoff filter) or a solar simulator

  • Photoreactor (a beaker on a magnetic stirrer is sufficient for basic tests)

  • Magnetic stirrer and stir bars

  • pH meter

  • Centrifuge or syringe filters (0.22 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare MB Stock Solution: Prepare a stock solution of MB (e.g., 10 mg/L) in DI water.

  • Catalyst Dispersion: Disperse a specific amount of the photocatalyst in the MB solution (e.g., 20 mg of catalyst in 50 mL of 10 mg/L MB solution).[17] The optimal catalyst loading should be determined experimentally.[11]

  • pH Adjustment (Optional but Recommended): Adjust the pH of the suspension to the desired value using HCl or NaOH, as pH can significantly affect the surface charge of the catalyst and the degradation pathway.[11]

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to allow the dye to adsorb onto the catalyst surface and reach equilibrium.[11] Take an initial sample ("t=0") at the end of this period.

  • Initiate Photocatalysis: Expose the suspension to the light source while continuing to stir.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw aliquots (e.g., 3 mL) of the suspension.[17]

  • Sample Preparation for Analysis: Immediately centrifuge the aliquot or pass it through a syringe filter to remove the catalyst particles.

  • Spectrophotometric Analysis: Measure the absorbance of the clear supernatant at the maximum absorbance wavelength of MB (~664 nm) using the UV-Vis spectrophotometer.

  • Calculate Degradation Efficiency: The degradation efficiency (%) can be calculated using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance at t=0 (after dark adsorption) and Aₜ is the absorbance at time t.

Visualizations: Workflows and Mechanisms

// Nodes precursors [label="1. Precursors\n(e.g., FeCl₃, Citric Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="2. Mixing & Grinding\n(Mechano-thermal)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrothermal [label="3. Hydrothermal Rxn\n(100°C, 24h)", fillcolor="#4285F4", style="filled,rounded", fontcolor="#FFFFFF"]; washing [label="4. Washing & Drying\n(H₂O/Ethanol, 100°C)", fillcolor="#FBBC05", fontcolor="#202124"]; calcination [label="5. Calcination\n(400°C, 2h in Air)", fillcolor="#EA4335", style="filled,rounded", fontcolor="#FFFFFF"]; product [label="6. Final Product\n(α-Fe₂O₃ Nanoparticles)", fillcolor="#34A853", style="filled,rounded", fontcolor="#FFFFFF"];

// Edges precursors -> mixing; mixing -> hydrothermal; hydrothermal -> washing; washing -> calcination; calcination -> product; } }

Caption: General workflow for synthesizing iron oxide nanoparticles.

// Nodes start [label="1. Prepare Catalyst Suspension\nin Dye Solution", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; dark [label="2. Dark Adsorption\n(Stir for 30-60 min)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; sample0 [label="3. Take 't=0' Sample", fillcolor="#FBBC05", fontcolor="#202124"]; light [label="4. Illuminate Suspension\n(Visible Light / Solar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="5. Collect Aliquots\nat Time Intervals", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="6. Remove Catalyst\n(Centrifuge / Filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="7. UV-Vis Analysis\n(Measure Absorbance)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc [label="8. Calculate Degradation %", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> dark; dark -> sample0; sample0 -> light; light -> sampling [label=" (e.g., 15, 30, 60 min)"]; sampling -> separation; separation -> analysis; analysis -> calc; }

Caption: Workflow for a photocatalytic degradation experiment.

// Nodes outside cluster light [label="Light (hν)\n≥ Band Gap", shape=plaintext, fontcolor="#202124"]; h2o [label="H₂O", shape=plaintext, fontcolor="#202124"]; oh_neg [label="OH⁻", shape=plaintext, fontcolor="#202124"]; o2 [label="O₂", shape=plaintext, fontcolor="#202124"]; pollutant1 [label="Organic Pollutant", shape=plaintext, fontcolor="#202124"]; pollutant2 [label="Organic Pollutant", shape=plaintext, fontcolor="#202124"];

// Nodes for products oh_rad [label="•OH\n(Hydroxyl Radical)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; o2_rad [label="O₂•⁻\n(Superoxide Radical)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; degraded [label="Degradation Products\n(CO₂, H₂O, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

// Edges light -> VB [label="1. Excitation", color="#FBBC05", style=bold, fontcolor="#202124"]; VB -> CB [label="e⁻", arrowhead=vee, color="#EA4335"]; VB -> h2o [label="h⁺ +", arrowhead=none, color="#4285F4"]; VB -> oh_neg [label="h⁺ +", arrowhead=none, color="#4285F4"]; CB -> o2 [label="e⁻ +", arrowhead=none, color="#EA4335"];

h2o -> oh_rad [label="2a. Oxidation", color="#5F6368"]; oh_neg -> oh_rad [color="#5F6368"]; o2 -> o2_rad [label="2b. Reduction", color="#5F6368"];

pollutant1 -> degraded [style=dashed, arrowhead=vee, label="3. Degradation"]; pollutant2 -> degraded [style=dashed, arrowhead=vee];

oh_rad -> pollutant1 [style=invis]; o2_rad -> pollutant2 [style=invis]; }

Caption: Mechanism of pollutant degradation via photocatalysis.

References

Application Notes and Protocols for the Characterization of Iron(IV) Species by EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-valent iron(IV) species, particularly the ferryl-oxo ([Fe(IV)=O]2+) unit, are pivotal intermediates in the catalytic cycles of numerous heme and non-heme iron enzymes.[1][2][3][4][5] These enzymes perform a wide array of vital oxidative transformations, including hydrocarbon hydroxylation, halogenation, and C-C bond formation.[1][5] Understanding the electronic structure and reactivity of these transient Fe(IV) intermediates is crucial for elucidating enzymatic mechanisms and for the rational design of synthetic catalysts for challenging chemical transformations.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful magnetic resonance technique for probing paramagnetic species. For high-spin iron(IV) (a d4 ion with a spin state S=2), EPR provides a unique window into the electronic structure, allowing for the determination of key parameters that define its coordination environment and reactivity.[2][6][7] This document provides a detailed overview of the application of EPR spectroscopy for the characterization of high-spin Fe(IV) species, complemented by data from Mössbauer spectroscopy, and includes detailed experimental protocols.

Principles of EPR Spectroscopy for High-Spin Iron(IV) Species

The most common form of non-heme iron(IV)-oxo intermediates is the high-spin (S=2) state.[4][5][6] The EPR spectrum of an S=2 ion is described by the spin Hamiltonian, which includes the electron Zeeman interaction and the zero-field splitting (ZFS) term. The ZFS arises from spin-orbit coupling and splits the five spin sublevels (MS = ±2, ±1, 0) even in the absence of an external magnetic field. This splitting is described by the axial (D) and rhombic (E) ZFS parameters.

For S=2 systems, the energy level splitting is highly sensitive to the magnitude of D. A key characteristic of many synthetic and enzymatic Fe(IV)=O complexes is a large and positive D value.[4] This results in a ground state doublet (MS = 0) that is EPR-silent in conventional perpendicular-mode EPR. However, transitions can be observed from the excited-state MS = ±1 and MS = ±2 doublets.

Parallel-Mode EPR:

Due to the large ZFS and the integer spin state (S=2), high-spin Fe(IV) species are often difficult or impossible to detect using standard perpendicular-mode EPR. However, they can be effectively studied using parallel-mode EPR , where the oscillating magnetic field of the microwave radiation is applied parallel to the static external magnetic field. This technique allows for the observation of formally "forbidden" ΔMS ≠ ±1 transitions within the non-Kramers doublets.

For an S=2 system with positive D, parallel-mode EPR spectra are typically characterized by two distinct features:

  • A sharp resonance at a high g-value, often around g ≈ 8 .[2][6][7] This signal originates from a transition within the MS = |±2> doublet.[6]

  • A broader feature at lower g-values, such as g ≈ 4 .[6][7]

The detection of these signals, particularly the g ≈ 8 feature, is a strong indicator of a high-spin S=2 system and has become a hallmark for the EPR identification of high-spin Fe(IV)-oxo species.[2][6][7]

Data Presentation: Spectroscopic Parameters

The following tables summarize key spectroscopic parameters for representative high-spin (S=2) iron(IV)-oxo complexes from the literature. These parameters are crucial for identifying and characterizing these species.

Table 1: Parallel-Mode EPR Parameters for High-Spin (S=2) Fe(IV)-Oxo Complexes

Complex/Enzyme Intermediateg-valuesD (cm-1)E/DReference
[FeIVH3buea(O)]-8.19, 4.06+4.0(5)0.03[6][7]
[FeO(TMG3tren)]2+-+4.940(5)0.000(5)[8]
TauD-J (Enzyme Intermediate)-+10.5~0[9]

Note: The absence of reported g-values for some species is due to the difficulty in observing distinct signals, even in parallel mode. The ZFS parameters are often determined through a combination of EPR signal temperature dependence and simulation.

Table 2: Mössbauer Parameters for High-Spin (S=2) Fe(IV)-Oxo Complexes

Mössbauer spectroscopy is an indispensable complementary technique. The isomer shift (δ) is particularly diagnostic for the oxidation state of iron. Fe(IV) species typically exhibit very low isomer shifts, close to 0 mm/s.[6][7][10]

Complex/Enzyme IntermediateIsomer Shift, δ (mm/s)Quadrupole Splitting, |ΔEQ| (mm/s)Temperature (K)Reference
[FeIVH3buea(O)]-0.020.434.2[6][7]
[FeIV(O)(TMC)(CH3CN)]2+-0.010.82120[11]
[FeIV(O)(N4Py)]2+0.050.90120[11]
TauD-J (Enzyme Intermediate)0.300.884.2[9]
Synthetic Complex (Fluorinated Ligand)0.030.54-[10]

Experimental Protocols

The generation and characterization of Fe(IV)-oxo species require rigorous anaerobic and low-temperature techniques due to their inherent instability.

Protocol 1: Generation of a Synthetic High-Spin Fe(IV)-Oxo Complex

This protocol is a generalized procedure based on methods reported in the literature for generating Fe(IV)=O species from an Fe(II) precursor.[3]

Materials:

  • Fe(II) precursor complex with a suitable non-heme pentadentate ligand (e.g., based on the N4Py framework).[1]

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).

  • Strong one-electron oxidant (e.g., p-nitrobenzoyl peroxide, iodosylbenzene).

  • Schlenk line or glovebox for anaerobic handling.

  • Cryostat or low-temperature bath (e.g., dry ice/acetone, -80°C freezer).

Procedure:

  • Preparation of Precursor Solution: In a glovebox or under an inert atmosphere (N2 or Ar), dissolve the Fe(II) precursor complex in the chosen anhydrous, deoxygenated solvent to a final concentration of 1-5 mM.

  • Cooling: Cool the solution to a low temperature (e.g., -40 °C to -80 °C) to stabilize the resulting Fe(IV)=O species.

  • Oxidation: While stirring vigorously at low temperature, add a solution of the oxidant (1.0-1.2 equivalents) dropwise to the Fe(II) solution. A distinct color change is often observed, indicating the formation of the high-valent species.

  • Sample Collection for EPR: Once the reaction is complete (typically monitored by UV-Vis spectroscopy), immediately transfer an aliquot of the cold solution into a quartz EPR tube (e.g., 4 mm outer diameter).

  • Cryo-quenching: Immediately freeze the EPR tube in liquid nitrogen to trap the Fe(IV)=O intermediate. Store the sample in liquid nitrogen until measurement.

Protocol 2: Parallel-Mode X-Band EPR Spectroscopy

Instrumentation:

  • X-band EPR spectrometer equipped with a dual-mode cavity (capable of both perpendicular and parallel modes).

  • Helium cryostat and temperature controller for measurements at liquid helium temperatures (typically 2-20 K).

  • Microwave bridge with a phase shifter to ensure pure parallel-mode detection.

Measurement Parameters:

  • Cavity Tuning: Insert the frozen sample into the pre-cooled (e.g., 4 K) cavity. Tune the cavity for parallel-mode detection. This involves adjusting the microwave coupling and frequency to achieve a critical coupling with the microwave source polarized parallel to the main magnetic field.

  • Spectrometer Settings (Typical):

    • Microwave Frequency: ~9.4 GHz (X-band)

    • Temperature: 4-10 K. Temperature dependence studies are crucial; the intensity of excited-state signals will decrease as the temperature is lowered.

    • Microwave Power: 1-10 mW (use non-saturating power levels, determined by a power saturation study).

    • Modulation Frequency: 100 kHz.

    • Modulation Amplitude: 5-10 G (optimize for signal-to-noise without line broadening).

    • Magnetic Field Sweep: 0 to 10000 G (or a range sufficient to observe features from g ≈ 10 to g ≈ 2).

    • Time Constant: 40-80 ms.

    • Number of Scans: Signal averaging is typically required (10-50 scans).

Data Analysis
  • Baseline Correction: Perform a baseline correction on the raw spectrum.

  • Spectral Simulation: Use specialized software (e.g., EasySpin, SpinCount) to simulate the experimental spectrum. The simulation requires inputting the spin (S=2) and varying the ZFS parameters (D, E/D) and g-values (gx, gy, gz) to achieve the best fit to the experimental data. This process allows for the accurate extraction of the spin Hamiltonian parameters.[6][7]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation (Anaerobic, Low Temp) cluster_epr EPR Measurement cluster_analysis Data Analysis Fe_precursor Fe(II) or Fe(III) Precursor + Ligand Oxidant Add Oxidant (e.g., Iodosylbenzene) Fe_precursor->Oxidant FeIV_species Formation of Fe(IV)=O Intermediate Oxidant->FeIV_species Quench Cryo-Quench in Liquid Nitrogen FeIV_species->Quench EPR_setup Parallel-Mode X-Band EPR Spectrometer Quench->EPR_setup Transfer Sample Measurement Data Acquisition (T = 4-10 K) EPR_setup->Measurement Raw_data Raw EPR Spectrum Measurement->Raw_data Simulation Spectral Simulation (Vary D, E/D, g) Raw_data->Simulation Parameters Extract Spin Hamiltonian Parameters (D, E/D, g) Simulation->Parameters Conclusion Electronic Structure Characterization Parameters->Conclusion Structural Interpretation

Conclusion

EPR spectroscopy, particularly in the parallel mode, is an invaluable tool for the detection and characterization of elusive high-spin iron(IV)-oxo intermediates. The observation of characteristic signals, combined with spectral simulations to extract precise spin Hamiltonian parameters, provides deep insight into the electronic structure of these critical oxidizing species. When used in conjunction with complementary techniques like Mössbauer and Resonance Raman spectroscopy, EPR allows researchers to build a comprehensive picture of the Fe(IV) center, paving the way for a better understanding of enzymatic catalysis and the development of novel synthetic oxidation catalysts.

References

Application Notes & Protocols for Generating Iron(IV)-oxo Intermediates in Catalytic Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-valent iron(IV)-oxo species are crucial intermediates in the catalytic cycles of many non-heme iron enzymes that perform vital biological oxidation reactions.[1][2] These reactive species are capable of activating strong C-H bonds, making them highly valuable in the development of synthetic oxidation catalysts.[2][3] This document provides detailed application notes and protocols for the generation and characterization of iron(IV)-oxo intermediates for use in catalytic oxidation studies.

Introduction to Iron(IV)-oxo Intermediates

Iron(IV)-oxo intermediates, often denoted as [Fe(IV)=O], are powerful oxidizing agents. In enzymatic systems, they are generated through the activation of dioxygen by an iron(II) center.[4] In synthetic systems, these intermediates are typically generated by reacting an iron(II) precursor complex with a suitable oxidant.[2][5] The electronic and steric properties of the supporting ligand play a critical role in modulating the stability and reactivity of the resulting iron(IV)-oxo species.[6]

The general mechanism for the formation of these intermediates often involves the cleavage of an O-O bond in a precursor species.[1] Once formed, the iron(IV)-oxo intermediate can oxidize a substrate, for instance by abstracting a hydrogen atom from a C-H bond to form a substrate radical and a transient iron(III)-hydroxo complex.[1]

Methods for Generating Iron(IV)-oxo Intermediates

Several methods have been developed for the generation of iron(IV)-oxo intermediates in a laboratory setting. These can be broadly categorized into chemical and photochemical methods.

Chemical Generation: This is the most common approach and involves the use of an oxygen atom donor to oxidize an iron(II) precursor complex. Commonly used oxidants include:

  • Iodosylbenzene (PhIO): A widely used oxygen atom transfer agent.[2][7]

  • m-Chloroperbenzoic acid (m-CPBA): Another effective peracid for generating iron(IV)-oxo species.[8][9]

  • Hydrogen Peroxide (H₂O₂): A greener oxidant, though its use can sometimes lead to different reaction pathways.[5][10]

  • Cerium(IV) Ammonium Nitrate (CAN): A strong one-electron oxidant that can be used with water as the oxygen source.[2][7]

Photochemical Generation: This method offers an alternative route to iron(IV)-oxo intermediates, often using a photosensitizer to drive the oxidation of the iron(II) precursor. For example, [Ru(bpy)₃]²⁺ can be used as a photosensitizer in the presence of a sacrificial electron acceptor.[2][7]

Data Presentation: Properties of Selected Iron(IV)-oxo Complexes

The following table summarizes key quantitative data for several synthetically generated iron(IV)-oxo complexes, providing a basis for comparison.

| Iron Complex/Precursor | Ligand | Oxidant | Solvent | λmax (nm) | ε (M-1 cm-1) | Mössbauer δ (mm/s) | Mössbauer |ΔEQ| (mm/s) | Catalytic Oxidation Substrate | Turnover Number (TON) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | [FeII(MePy₂tacn)(S)]²⁺ | MePy₂tacn | PhIO or n-Bu₄NIO₄ | CH₃CN | 736 | 310 | - | - | Sulfides | - | | [FeII(MePy₂tacn)(S)]²⁺ | MePy₂tacn | [Ru(bpy)₃]²⁺, Na₂S₂O₈, light | CH₃CN | 736 | 310 | - | - | Sulfides | - | | [Fe(MeCPy₂Phen)(MeCN)₂]²⁺ | MeCPy₂Phen | m-CPBA | - | 752 | - | - | - | Cyclohexane | up to 55 | | Iron tetra-tert-butyl-phthalocyanine | tetra-tert-butyl-phthalocyanine | m-CPBA | - | - | - | - | - | Methane | - |

Data extracted from multiple sources. Note that complete datasets for each complex are not always available in a single source.[7][8][9]

Experimental Protocols

Protocol 1: Chemical Generation of an Iron(IV)-oxo Intermediate using PhIO

This protocol describes a general method for generating an iron(IV)-oxo complex using iodosylbenzene (PhIO) as the oxidant.

Materials:

  • Iron(II) precursor complex (e.g., [FeII(L)(S)]²⁺, where L is a suitable ligand and S is a labile solvent molecule)

  • Iodosylbenzene (PhIO)

  • Anhydrous acetonitrile (CH₃CN)

  • Schlenk line and glassware

  • UV-vis spectrophotometer

  • Cryostat for low-temperature measurements

Procedure:

  • Preparation of the Iron(II) Precursor Solution:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the iron(II) precursor complex in anhydrous acetonitrile to a final concentration of approximately 1 mM.

    • The solution should be prepared in a UV-vis cuvette for in-situ monitoring.

  • Cooling the Solution:

    • Cool the solution to a low temperature (e.g., -40 °C) using a cryostat to stabilize the iron(IV)-oxo intermediate.

  • Addition of the Oxidant:

    • Add a slight excess (e.g., 1.2 equivalents) of solid PhIO to the cold iron(II) solution.

    • Mix the solution rapidly to ensure homogeneity.

  • Spectroscopic Characterization:

    • Immediately record the UV-vis spectrum of the solution. The formation of the iron(IV)-oxo species is typically indicated by the appearance of a new absorption band in the near-IR region (around 700-800 nm).[7][9]

    • Monitor the decay of this band over time to determine the stability of the intermediate.

  • Further Characterization (Optional):

    • For more detailed characterization, the reaction can be performed on a larger scale and samples can be taken for other spectroscopic techniques such as Mössbauer spectroscopy or cryospray mass spectrometry.[7][8]

Protocol 2: Photochemical Generation of an Iron(IV)-oxo Intermediate

This protocol outlines a method for the photochemical generation of an iron(IV)-oxo complex using a ruthenium-based photosensitizer.[2][7]

Materials:

  • Iron(II) precursor complex (e.g., [FeII(MePy₂tacn)(S)]²⁺)

  • [Ru(bpy)₃]²⁺ (as a photosensitizer)

  • Sodium persulfate (Na₂S₂O₈) (as a sacrificial electron acceptor)

  • Anhydrous acetonitrile (CH₃CN)

  • Light source (e.g., a 447 nm laser or LED)

  • Schlenk line and glassware

  • UV-vis spectrophotometer

Procedure:

  • Preparation of the Reaction Mixture:

    • In an inert atmosphere, prepare a solution in anhydrous acetonitrile containing the iron(II) precursor complex (e.g., 1 mM), a catalytic amount of [Ru(bpy)₃]²⁺ (e.g., 5 mol %), and a stoichiometric amount of Na₂S₂O₈.

  • Irradiation:

    • Irradiate the solution with a light source at the appropriate wavelength (e.g., 447 nm) to excite the [Ru(bpy)₃]²⁺ photosensitizer.[7]

  • Monitoring the Reaction:

    • Monitor the formation of the iron(IV)-oxo intermediate by UV-vis spectroscopy, looking for the characteristic absorption band in the near-IR region.

  • Reactivity Studies:

    • Once the iron(IV)-oxo species is formed, a substrate can be added to the solution to study its oxidative reactivity. The reaction can be monitored by following the disappearance of the iron(IV)-oxo absorption band and the formation of the oxidized product.

Visualizations

Signaling Pathways and Workflows

Generation_of_IronIV_Oxo_Intermediates cluster_chemical Chemical Generation cluster_photochemical Photochemical Generation FeII_chem Iron(II) Precursor [Fe(II)-L] FeIV_chem Iron(IV)-oxo Intermediate [Fe(IV)=O] FeII_chem->FeIV_chem Oxidant Oxidant (e.g., PhIO, m-CPBA) Oxidant->FeII_chem Oxygen Atom Transfer Substrate_Oxidation Substrate Oxidation FeIV_chem->Substrate_Oxidation Catalytic Oxidation FeII_photo Iron(II) Precursor [Fe(II)-L] FeIV_photo Iron(IV)-oxo Intermediate [Fe(IV)=O] FeII_photo->FeIV_photo Photosensitizer Photosensitizer (e.g., [Ru(bpy)3]2+) Photosensitizer->FeII_photo Electron Transfer Acceptor Sacrificial Acceptor (e.g., Na2S2O8) Acceptor->Photosensitizer Regeneration Light Light (hν) Light->Photosensitizer FeIV_photo->Substrate_Oxidation

Caption: Generation pathways for iron(IV)-oxo intermediates.

Experimental_Workflow cluster_prep Preparation cluster_generation Generation of Fe(IV)=O cluster_characterization Characterization cluster_reactivity Reactivity Studies Start Start: Synthesize/Obtain Iron(II) Precursor Complex Prepare_Solution Prepare Precursor Solution in Anhydrous Solvent (Inert Atmosphere) Start->Prepare_Solution Cool Cool Solution to Low Temperature (e.g., -40 °C) Prepare_Solution->Cool Add_Oxidant Add Oxidant (Chemical) or Initiate Photolysis (Photochemical) Cool->Add_Oxidant UV_Vis In-situ UV-vis Spectroscopy (Monitor λmax ~700-800 nm) Add_Oxidant->UV_Vis Other_Spectroscopy Advanced Spectroscopy (Mössbauer, Cryo-MS, Raman) UV_Vis->Other_Spectroscopy Add_Substrate Add Substrate for Catalytic Oxidation UV_Vis->Add_Substrate Monitor_Reaction Monitor Reaction Progress (e.g., GC-MS, HPLC) Add_Substrate->Monitor_Reaction Analyze_Products Analyze Products and Calculate Turnover Number Monitor_Reaction->Analyze_Products End End Analyze_Products->End Conclude Experiment

Caption: Experimental workflow for iron(IV)-oxo studies.

References

Application Notes and Protocols for Iron(IV) Complexes in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of high-valent iron(IV) complexes in asymmetric synthesis. The focus is on synthetically valuable transformations, including C-H amination, epoxidation, and aziridination, leveraging the low cost, low toxicity, and unique reactivity of iron catalysts.

Introduction

The use of earth-abundant and environmentally benign iron catalysts is a rapidly growing area in asymmetric synthesis.[1][2] High-valent iron(IV) intermediates, particularly iron(IV)-oxo and iron(IV)-nitrene species, have been identified as key players in a variety of oxidative transformations.[3][4] These reactive species enable the direct and selective functionalization of C-H and C=C bonds, providing efficient routes to chiral amines, epoxides, and aziridines, which are crucial building blocks in pharmaceuticals and other bioactive molecules.[5][6] This document outlines detailed protocols and summarizes the performance of various iron(IV)-based catalytic systems.

Section 1: Asymmetric C-H Amination

Asymmetric C-H amination facilitates the conversion of a C-H bond into a C-N bond, offering a powerful strategy for the synthesis of enantioenriched amines. Iron-catalyzed methodologies often proceed via a proposed iron(IV)-nitrene intermediate.[4][5]

Quantitative Data Summary

The following table summarizes the performance of selected iron catalysts in asymmetric C-H amination reactions.

Catalyst SystemSubstrateProductYield (%)ee (%)Reference
Fe(III)-porphyrin / Aryl Azide / 410 nm lightArylsulfonyl Azide derivativeChiral indolineup to 99up to 93[7]
Chiral N4 Iron Complex / Carboxylic acid derivativeCarboxylic acid derivativeα-amino acidHighHigh[6]
Fe(OTf)₂ / PyBOX ligand / PhI(OPiv)₂Benzylic SulfamateCyclic Sulfamidate5185[5]
[Fe(III)Pc] / DioxazoloneAllylic C-H substrateAllylic amineHighN/A[8][9]
Engineered Cytochrome P450Sulfonyl azideCyclic sulfonamideHighHigh[4]
Experimental Protocol: Asymmetric Intramolecular C-H Amination of a Benzylic Sulfamate

This protocol is adapted from the work of Schomaker and co-workers for the synthesis of a chiral cyclic sulfamidate.[5]

Materials:

  • Fe(OTf)₂ (Iron(II) trifluoromethanesulfonate)

  • Chiral Pyridine-bis(oxazoline) ligand (e.g., (S)-iPr-PyBOX)

  • Substrate (e.g., a homobenzylic sulfamate)

  • PhI(OPiv)₂ (Pivaloyloxo)iodobenzene

  • 4 Å Molecular Sieves

  • Acetonitrile (MeCN), anhydrous

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in situ):

    • In an inert atmosphere glovebox, add Fe(OTf)₂ (0.10 mmol, 10 mol%) and the chiral PyBOX ligand (0.15 mmol, 15 mol%) to an oven-dried vial.

    • Add 50 mg of activated 4 Å molecular sieves.

    • Add anhydrous MeCN to achieve a final substrate concentration of 0.05 M.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the catalyst mixture, add the sulfamate substrate (1.0 mmol, 1 equivalent).

    • Add PhI(OPiv)₂ (1.2 mmol, 1.2 equivalents) as the oxidant.

    • Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for the specified time (typically 12-24 hours).

  • Workup and Purification:

    • Upon completion (monitored by TLC or LC-MS), quench the reaction by exposing it to air.

    • Filter the reaction mixture through a pad of celite to remove the molecular sieves and any solid residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Proposed Catalytic Cycle for C-H Amination

The proposed mechanism involves the in situ generation of a high-valent iron-nitrene species which then undergoes a C-H insertion step.

C_H_Amination_Cycle FeII Fe(II) Precatalyst FeIV_nitrene [L-Fe(IV)=NR] FeII->FeIV_nitrene Oxidant (e.g., PhI(OPiv)₂) Intermediate Substrate Complex FeIV_nitrene->Intermediate Substrate Coordination Product_complex Product-Fe(II) Complex Intermediate->Product_complex C-H Insertion Product_complex->FeII Product Release Epoxidation_Cycle FeII Fe(II) Precatalyst FeIV_oxo [L-Fe(IV)=O] FeII->FeIV_oxo Oxidant (e.g., Peracetic acid) Olefin_complex Olefin Complex FeIV_oxo->Olefin_complex Olefin Coordination Product_complex Product-Fe(II) Complex Olefin_complex->Product_complex Oxygen Atom Transfer Product_complex->FeII Epoxide Release Aziridination_Cycle FeII Fe(II) Precatalyst FeIV_nitrene [L-Fe(IV)=NR] FeII->FeIV_nitrene Nitrogen Source (e.g., Aryl Azide) Olefin_complex Olefin Complex FeIV_nitrene->Olefin_complex Olefin Coordination Product_complex Product-Fe(II) Complex Olefin_complex->Product_complex Nitrene Transfer Product_complex->FeII Aziridine Release

References

Application Notes and Protocols for the Synthesis of Air-Stable Iron(IV) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of two classes of air-stable iron(IV) compounds: a highly stable iron(IV) hexahydrazide clathrochelate and a high-spin iron(IV)-oxo complex stabilized by a rigid macrocyclic ligand. These compounds represent significant advances in the field of high-valent iron chemistry, offering unprecedented stability under ambient conditions.

Indefinitely Stable Iron(IV) Hexahydrazide Clathrochelate

This protocol describes the synthesis of an iron(IV) cage complex that is exceptionally stable in both solid-state and aqueous solutions, formed through a metal-templated self-assembly process followed by spontaneous air oxidation.[1][2][3][[“]][5]

Quantitative Data Summary
ParameterValueReference
Stability in WaterIndefinitely stable[2][3]
Stability in Solid StateNo decomposition observed after one year[1]
FormationSpontaneous by air oxidation[1][2]
PrecursorsIron(III) nitrate, oxalodihydrazide, formaldehyde[1]
SolventAlkaline aqueous solution[1][2]
Experimental Protocol

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Oxalodihydrazide ((CONHNH₂)₂)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve iron(III) nitrate nonahydrate and oxalodihydrazide in distilled water.

  • Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde.

  • Basification: Slowly add a solution of sodium hydroxide to the reaction mixture to achieve an alkaline pH. The formation of the iron(IV) clathrochelate is initiated in this alkaline medium.

  • Air Oxidation: Continue stirring the reaction mixture exposed to air. The oxidation of the iron(III) precursor to the iron(IV) state occurs spontaneously.

  • Isolation and Purification: The resulting iron(IV) hexahydrazide clathrochelate can be isolated by filtration, washed with distilled water, and dried under vacuum.

Synthesis Workflow

SynthesisWorkflow_Clathrochelate Synthesis of Iron(IV) Hexahydrazide Clathrochelate cluster_reactants Reactants cluster_process Process cluster_product Product Fe_nitrate Iron(III) Nitrate Mixing Mixing in Aqueous Solution Fe_nitrate->Mixing Oxalodihydrazide Oxalodihydrazide Oxalodihydrazide->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing NaOH NaOH (alkaline medium) NaOH->Mixing Air_Oxidation Spontaneous Air Oxidation Mixing->Air_Oxidation Self-assembly FeIV_Complex Iron(IV) Hexahydrazide Clathrochelate Air_Oxidation->FeIV_Complex

Caption: Workflow for the synthesis of the iron(IV) hexahydrazide clathrochelate.

High-Spin Iron(IV)-Oxo Complex with a Rigid Macrocyclic Ligand

This protocol details the synthesis of a remarkably stable high-spin iron(IV)-oxo complex. The stability is conferred by a rigid organic macrocycle that encapsulates the Fe=O unit, preventing intermolecular reactions.[6][7][8][9][10]

Quantitative Data Summary
ParameterValueReference
Thermal StabilityEssentially unlimited at ambient temperatures[7][9]
Half-life at 70 °C in CH₃CN21 hours[7][9]
Spin StateHigh-spin (S=2)[6][7][9]
Synthesis MethodOxygen atom transfer to a ferrous precursor[9]
PrecursorFerrous species [FeLOCH2O]−[9]
Experimental Protocol

Materials:

  • Tris(2-aminoethyl)amine (TREN) derived macrocyclic ligand (LOCH2O)

  • A suitable iron(II) salt (e.g., ferrous triflate)

  • A suitable oxygen atom transfer reagent

  • Anhydrous acetonitrile (CH₃CN)

  • Inert atmosphere glovebox

Procedure:

  • Preparation of the Ferrous Precursor: Inside an inert atmosphere glovebox, react the macrocyclic ligand LOCH2O with one equivalent of a ferrous salt in anhydrous acetonitrile to form the trigonal monopyramidal ferrous species [FeLOCH2O]−.

  • Oxygen Atom Transfer: To the solution of the ferrous precursor, add one equivalent of a suitable oxygen atom transfer reagent at a controlled temperature.

  • Formation of the Iron(IV)-Oxo Complex: The reaction will lead to the formation of the high-spin iron(IV)-oxo complex. The progress of the reaction can be monitored by spectroscopic methods (e.g., UV-Vis).

  • Isolation and Characterization: The resulting iron(IV)-oxo complex can be isolated by precipitation with a non-coordinating solvent and characterized by various spectroscopic techniques, including Mössbauer and X-ray crystallography.

Synthesis Pathway

SynthesisPathway_FeIV_Oxo Synthesis of High-Spin Iron(IV)-Oxo Complex FeII_precursor Ferrous Precursor [Fe(II)L(OCH2O)]- FeIV_product High-Spin Iron(IV)-Oxo Complex [Fe(IV)(O)L(OCH2O)] FeII_precursor->FeIV_product Oxidation Oxygen_donor Oxygen Atom Transfer Reagent Oxygen_donor->FeIV_product O-atom transfer

Caption: Pathway for the synthesis of the high-spin iron(IV)-oxo complex.

References

Application of Iron(IV) in Environmental Remediation: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of iron(IV), also known as ferrate(IV), in the remediation of environmental contaminants. Iron(IV) is a potent oxidizing agent that has shown significant promise in the degradation of a wide range of organic pollutants. These protocols and data are intended to guide researchers in the synthesis, application, and analysis of iron(IV) for environmental remediation studies.

Introduction to Iron(IV) in Environmental Remediation

Iron in its +4 oxidation state, Fe(IV), is a highly reactive species that serves as a powerful oxidant for the degradation of persistent organic pollutants in water and soil.[1] Often generated as a transient intermediate in advanced oxidation processes involving ferrate(VI), iron(IV) has demonstrated greater reactivity towards certain contaminants compared to its more stable hexavalent counterpart.[2] Its application is a promising green technology for water treatment, as it ultimately reduces to non-toxic iron(III) species.[3] The versatility of iron-based remediation technologies allows for the removal of a broad spectrum of contaminants, including antibiotics, phenols, and dyes.

Data Presentation: Degradation of Organic Pollutants by Iron(IV) and Related Iron Species

The following tables summarize the quantitative data on the degradation of various organic pollutants using iron-based advanced oxidation processes where iron(IV) is a key reactive species.

Table 1: Degradation of Antibiotics

PollutantInitial ConcentrationIron Species/SystemIron DosagepHReaction Time (min)Degradation Efficiency (%)Reference
Sulfamethoxazole2 mg/LFerrate(VI)10 mg/L312090[4][5]
Sulfamethoxazole2 mg/LFerrate(VI)10 mg/L712027[4][5]
Tetracycline40 mg/LFe/UIO-6630 mg catalyst-12080[6]
Ofloxacin-Fe3O4-H2O2--4320 (72h)79.3[7][8]
Rifampicin-Iron Oxide Nanoparticles + H2O2-330~95[9]

Table 2: Degradation of Phenolic Compounds and Dyes

PollutantInitial ConcentrationIron Species/SystemIron DosagepHReaction Time (min)Degradation Efficiency (%)Reference
Phenol0.05 mMFe3+/MoS2/PS0.1 g/L Fe3+-6099.6[10][11]
Phenol-Ferrate(VI)/Sulfite-9.00.5~100[12]
Acid Red 88-Ferrate(IV) + Ferrate(VI) (1:1)-Acidic-> Ferrate(VI) alone[13][14]

Experimental Protocols

Protocol for Electrochemical Synthesis of Ferrate(IV)/(V)

This protocol describes the electrochemical generation of a solution containing ferrate(IV) and ferrate(V) species, which are highly effective for pollutant degradation.

Materials:

  • Electrochemical cell

  • Boron-Doped Diamond (BDD) electrode (anode)

  • Platinum or stainless steel electrode (cathode)

  • DC power supply

  • Phosphate buffer solution (0.1 M, pH 7.0)

  • Ferric chloride (FeCl₃)

  • Magnetic stirrer and stir bar

  • Milli-Q water

Procedure:

  • Prepare a 0.1 M phosphate buffer solution by dissolving appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in Milli-Q water to achieve a pH of 7.0.

  • Set up the electrochemical cell with the BDD anode and the cathode.

  • Add the phosphate buffer solution to the cell.

  • Dissolve FeCl₃ in the buffer to achieve an initial Fe³⁺ concentration of 10-15 mM.

  • Place the electrochemical cell on a magnetic stirrer and begin stirring to ensure a homogenous solution.

  • Connect the electrodes to the DC power supply.

  • Apply a constant current density in the range of 5–15 mA cm⁻².

  • Electrolyze the solution for 60 to 90 minutes. During this time, Fe³⁺ will be oxidized at the anode to form ferrate(IV) and ferrate(V) species.

  • The resulting solution containing ferrate(IV)/(V) is now ready for use in degradation experiments.

Protocol for Pollutant Degradation using Electrochemically Generated Iron(IV)

This protocol outlines the steps for treating a contaminated water sample with the electrochemically synthesized iron(IV) solution.

Materials:

  • Solution containing electrochemically generated ferrate(IV)/(V)

  • Contaminated water sample with a known concentration of the target pollutant (e.g., sulfamethoxazole, phenol)

  • Reaction vessel (e.g., beaker, flask)

  • Magnetic stirrer and stir bar

  • pH meter and solutions for pH adjustment (e.g., dilute H₂SO₄ or NaOH)

  • Timer

  • Quenching solution (e.g., sodium thiosulfate)

  • Analytical instrument for measuring pollutant concentration (e.g., HPLC, Spectrophotometer)

Procedure:

  • Place a known volume of the contaminated water sample into the reaction vessel.

  • Place the vessel on a magnetic stirrer and begin stirring.

  • Adjust the pH of the sample to the desired level using dilute acid or base. Acidic conditions (pH 3-5) have been shown to be favorable for the degradation of some pollutants like sulfamethoxazole.[4][5]

  • Initiate the reaction by adding a specific volume of the freshly prepared ferrate(IV)/(V) solution to the contaminated sample. The required dosage will depend on the pollutant and its concentration and may need to be optimized (typical ranges can be from 1 to 15 mg/L as Fe).[15]

  • Start the timer immediately upon addition of the iron(IV) solution.

  • Take aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Immediately quench the reaction in each aliquot by adding a quenching agent like sodium thiosulfate to stop the oxidation process.

  • Filter the samples if necessary to remove any precipitated iron(III) hydroxide.

  • Analyze the concentration of the target pollutant in each aliquot using an appropriate analytical method.

  • Calculate the degradation efficiency at each time point using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial pollutant concentration and Cₜ is the concentration at time t.

Visualizations

Experimental Workflow for Iron(IV) Application

experimental_workflow cluster_synthesis Step 1: Electrochemical Synthesis of Iron(IV) cluster_application Step 2: Pollutant Degradation cluster_analysis Step 3: Analysis s1 Prepare Phosphate Buffer (pH 7) s2 Add FeCl3 (10-15 mM) s1->s2 s3 Electrolysis using BDD anode (5-15 mA/cm²) s2->s3 a3 Add Iron(IV) solution s3->a3 Freshly prepared Iron(IV) solution a1 Prepare Contaminated Water Sample a2 Adjust pH (e.g., acidic for some pollutants) a1->a2 a2->a3 a4 React for specific time a3->a4 an1 Take aliquots at intervals a4->an1 an2 Quench reaction an1->an2 an3 Analyze pollutant concentration (e.g., HPLC) an2->an3 an4 Calculate Degradation Efficiency an3->an4 reaction_pathway FeVI Ferrate(VI) (FeVIO₄)²⁻ FeV Ferrate(V) (FeVO₄)³⁻ FeVI->FeV -e⁻ Intermediates Degradation Intermediates FeVI->Intermediates Oxidizes Radicals Radical Species (e.g., SO₄⁻, •OH) FeVI->Radicals Activation of Sulfite/Peroxymonosulfate FeIV Ferrate(IV) (FeIVO₄)⁴⁻ FeV->FeIV -e⁻ FeV->Intermediates Oxidizes FeIII Iron(III) Fe³⁺/Fe(OH)₃ FeIV->FeIII -e⁻ FeIV->Intermediates Oxidizes Pollutant Organic Pollutant Pollutant->Intermediates Oxidation Products Final Products (e.g., CO₂, H₂O) Intermediates->Products Further Oxidation Radicals->Intermediates Oxidizes

References

Troubleshooting & Optimization

improving the stability of high-spin iron(IV)-oxo complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with high-spin iron(IV)-oxo complexes. This resource provides troubleshooting guidance and answers to frequently asked questions to help improve the stability and successful application of these highly reactive species in your experiments.

Frequently Asked Questions (FAQs)

Q1: My high-spin iron(IV)-oxo complex is decomposing rapidly, even at low temperatures. What are the most likely causes?

Rapid decomposition is a common challenge due to the inherent reactivity of the high-spin S=2 state.[1][2] The primary decay pathway is often intramolecular C-H activation of the supporting ligand scaffold.[1][3][4] Several factors can exacerbate this instability:

  • Ligand Electronics: Ligands with weak-field donors are generally required to achieve a high-spin state.[4] However, if the ligand is too susceptible to oxidation or hydrogen atom abstraction, the complex will be short-lived.

  • Steric Accessibility: Insufficient steric protection around the iron-oxo unit can leave it vulnerable to intermolecular reactions or self-decay.[1]

  • Solvent Choice: The solvent can interact with the complex, and some solvents may be susceptible to oxidation by the highly reactive iron(IV)-oxo species.[4]

  • Presence of Contaminants: Trace amounts of water, oxygen (if not part of the intended reaction), or other reactive species can lead to rapid decomposition.

Q2: How does the choice of axial and equatorial ligands affect the stability of my complex?

The electronic and steric properties of both axial and equatorial ligands are critical in tuning the stability and reactivity of iron(IV)-oxo complexes.

  • Axial Ligands: The ligand positioned trans to the oxo group has a significant influence. More electron-donating axial ligands can increase the reactivity of the complex in H-atom abstraction reactions, which may be counterintuitive.[5][6] This is because they can decrease the triplet-quintet energy gap, increasing the contribution of the more reactive quintet state.[5][6] Conversely, for oxygen atom transfer reactions, less electron-donating axial ligands that enhance the electrophilicity of the iron center are often preferred.[5]

  • Equatorial Ligands: The equatorial ligands play a crucial role in establishing the overall ligand field strength. Weak equatorial ligand fields are essential for stabilizing the high-spin (S=2) ground state.[7] Stronger field ligands will favor the more stable low-spin (S=1) state.[1][7] Furthermore, bulky equatorial ligands can provide steric protection to the iron-oxo core, preventing bimolecular decay pathways and intramolecular C-H activation.[1][2]

Q3: What spectroscopic techniques are essential for confirming the formation and characterizing the properties of a high-spin iron(IV)-oxo complex?

A combination of spectroscopic methods is necessary for unambiguous characterization:

  • Mössbauer Spectroscopy: This is a key technique to establish the +4 oxidation state of the iron center and its spin state. High-spin Fe(IV) complexes exhibit characteristic isomer shifts (δ) and quadrupole splittings (ΔE_Q).[8]

  • UV-Vis Spectroscopy: Iron(IV)-oxo complexes typically display a characteristic near-IR or visible absorption band corresponding to a d-d transition.[9][10] Monitoring this band is often used to track the formation and decay of the species.

  • Resonance Raman (rR) Spectroscopy: This technique can directly probe the Fe=O vibration. Isotopic labeling with ¹⁸O will result in a predictable shift in the Fe-¹⁸O stretching frequency, confirming the presence of the oxo ligand.[11]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Parallel-mode EPR is particularly useful for characterizing integer-spin systems like high-spin S=2 Fe(IV).[8][12]

  • Mass Spectrometry (ESI-MS): This can confirm the mass-to-charge ratio of the complex.[11]

Troubleshooting Guides

Problem 1: Low or no yield of the iron(IV)-oxo complex upon oxidation of the iron(II) precursor.

Possible Cause Suggested Solution
Oxidant is incompatible or not strong enough. Use a well-characterized oxygen atom transfer (OAT) reagent like iodosylbenzene (PhIO), m-chloroperoxybenzoic acid (mCPBA), or ceric ammonium nitrate (CAN).[9][10][13] For photochemical generation, ensure the photosensitizer (e.g., [Ru(bpy)₃]²⁺) and terminal oxidant (e.g., persulfate) are appropriate for your system.[9][13]
The iron(II) precursor is unstable or has been oxidized. Ensure the iron(II) precursor is handled under strictly anaerobic and anhydrous conditions. Characterize the precursor immediately before use.
The ligand is being oxidized instead of the iron center. Modify the ligand to remove susceptible C-H bonds, for example, by deuteration or by introducing more robust functional groups.[1][2] Consider using ligands with higher oxidation potentials.
Reaction conditions are not optimal. Perform reactions at low temperatures (e.g., -40 °C or below) to trap the transient iron(IV)-oxo species.[4] Optimize solvent and concentration.

Problem 2: The synthesized high-spin iron(IV)-oxo complex has a very short half-life.

Possible Cause Suggested Solution
Intramolecular C-H activation (self-decay). This is a common decay pathway.[1] Introduce steric bulk around the Fe=O core to physically block this pathway. A successful strategy has been the use of a rigid macrocyclic ligand to encase the Fe=O unit.[3][4] Deuterating the C-H bonds on the ligand that are closest to the iron center can significantly increase the kinetic stability (Kinetic Isotope Effect, KIE).[1][2]
Bimolecular decomposition. Work at lower concentrations to reduce the rate of bimolecular reactions. Ensure the ligand provides sufficient steric hindrance to prevent two complexes from interacting.
Reaction with solvent or impurities. Use deuterated solvents to probe for solvent-based decomposition pathways. Purify solvents and reagents meticulously to remove any potential substrates for the highly oxidizing complex.

Quantitative Data Summary

Table 1: Influence of Axial Ligand on the Properties and Reactivity of [FeIV(O)(TMC)(X)]ⁿ⁺ Complexes.

Axial Ligand (X)Reduction Potential (Ep,c vs Fc⁺/₀)Reactivity in H-atom AbstractionReactivity in Oxo-Transfer
NCCH₃-0.32 VLowestHighest
CF₃COO⁻-0.45 VIntermediateIntermediate
N₃⁻-0.65 VHighLow
Thiolate (in TMCS)LowestHighestNot reported
Data compiled from references[5][6].

Table 2: Half-lives of Selected Non-Heme Iron(IV)-Oxo Complexes.

ComplexSpin StateHalf-life (t₁/₂)TemperatureReference
[FeIV(O)(H₂O)₅]²⁺S=27 s25 °C[11]
[FeIV(O)(TMG₃tren)]²⁺S=2Significantly shorter than S=1 analoguesNot specified[1][2]
d₃₆-[FeIV(O)(TMG₃tren)]²⁺S=2Significantly enhanced stability25 °C[1][2]
[Fe(O)LOCH2O]⁻S=221 h70 °C[3][4]
[FeIV(O)(N4Py)]²⁺S=1~60 hRoom Temp[14]
[FeIV(O)(L²)]²⁺S=11.67 hRoom Temp[14]

Experimental Protocols

Protocol 1: General Procedure for the Generation of a Non-Heme Iron(IV)-Oxo Complex

This protocol is a generalized procedure based on common methods reported in the literature.[8][10][15] Specific amounts, temperatures, and reaction times will need to be optimized for your specific complex.

  • Preparation of the Iron(II) Precursor Solution:

    • Under an inert atmosphere (e.g., in a glovebox), dissolve the iron(II) complex (e.g., --INVALID-LINK--₂) in a minimal amount of anhydrous acetonitrile.

    • The solution should be prepared immediately before use to prevent oxidation.

  • Oxidation to Iron(IV)-Oxo:

    • Cool the iron(II) solution to the desired low temperature (e.g., -40 °C) in a suitable reaction vessel.

    • In a separate vial, prepare a solution of the oxidant (e.g., 1.2 equivalents of iodosylbenzene or ceric ammonium nitrate) in anhydrous acetonitrile.

    • Add the oxidant solution dropwise to the stirred iron(II) solution at low temperature.

    • A color change is often observed, indicating the formation of the iron(IV)-oxo species.

  • Characterization:

    • Immediately following its generation, the sample should be analyzed by low-temperature UV-Vis spectroscopy to observe the characteristic d-d transition.

    • For more detailed characterization, aliquots of the solution should be flash-frozen in liquid nitrogen for subsequent analysis by Mössbauer, EPR, and resonance Raman spectroscopy.

Protocol 2: Photochemical Generation of an Iron(IV)-Oxo Complex

This method uses a photosensitizer to generate a powerful oxidant in situ, which then oxidizes the iron(II) precursor.[9][13]

  • Prepare the Reaction Mixture:

    • In an appropriate solvent (e.g., water or acetonitrile), combine the iron(II) precursor complex, a photosensitizer (e.g., [Ru(bpy)₃]²⁺), and a terminal electron acceptor (e.g., K₂S₂O₈).

    • The solution should be purged with an inert gas to remove oxygen.

  • Irradiation:

    • Irradiate the solution with a light source at a wavelength that excites the photosensitizer (e.g., a blue LED or a 447 nm laser for [Ru(bpy)₃]²⁺).[10][15]

    • Monitor the formation of the iron(IV)-oxo complex using UV-Vis spectroscopy.

  • Analysis:

    • Once the maximum concentration of the iron(IV)-oxo complex is reached, the sample can be used for reactivity studies or frozen for further spectroscopic characterization as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FeII_precursor Fe(II) Precursor [FeII(L)(MeCN)]2+ Reaction_Vessel Reaction at Low Temp (e.g., -40 °C) FeII_precursor->Reaction_Vessel Inert Atmosphere Oxidant Oxidant Solution (e.g., PhIO, CAN) Oxidant->Reaction_Vessel Dropwise Addition UV_Vis UV-Vis Spectroscopy Reaction_Vessel->UV_Vis Immediate Analysis Frozen_Sample Flash Freeze (Liquid N2) Reaction_Vessel->Frozen_Sample Sample Aliquot Mossbauer Mössbauer Frozen_Sample->Mossbauer EPR EPR Frozen_Sample->EPR rRaman Resonance Raman Frozen_Sample->rRaman

Caption: Workflow for the chemical synthesis and characterization of an iron(IV)-oxo complex.

stability_factors Stability High-Spin Fe(IV)=O Stability Ligand_Design Ligand Design Stability->Ligand_Design Reaction_Conditions Reaction Conditions Stability->Reaction_Conditions Steric_Hindrance Increased Steric Hindrance Ligand_Design->Steric_Hindrance Electronic_Tuning Electronic Tuning (Weak Field Donors) Ligand_Design->Electronic_Tuning Ligand_Robustness Ligand Robustness (e.g., Deuteration) Ligand_Design->Ligand_Robustness Low_Temp Low Temperature Reaction_Conditions->Low_Temp Inert_Atmosphere Inert Atmosphere Reaction_Conditions->Inert_Atmosphere High_Purity High Purity (Solvents/Reagents) Reaction_Conditions->High_Purity

Caption: Key factors influencing the stability of high-spin iron(IV)-oxo complexes.

References

Technical Support Center: Synthesis of Reactive Iron(IV) Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of reactive iron(IV) intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in this field.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and characterization of reactive iron(IV) intermediates.

Problem ID Issue Potential Causes Suggested Solutions
Fe-001 Low or no yield of the target Iron(IV)-oxo complex. 1. Inefficient oxidant. 2. Precursor iron(II) complex degradation. 3. Unfavorable reaction conditions (temperature, solvent). 4. Competitive side reactions.1. Use stronger oxygen atom transfer oxidants like iodosobenzene (PhIO) or isopropyl 2-iodoxybenzoate (IBX ester).[1][2][3] 2. Ensure the iron(II) precursor is pure and handled under strictly anaerobic conditions to prevent premature oxidation. 3. Perform the oxidation at low temperatures (e.g., -40 °C to -80 °C) to stabilize the product.[4][5] Screen different solvents; acetonitrile is commonly used.[1][6] 4. Analyze for byproducts to understand competing pathways. In iron-catalyzed oxidations, radical dimerizations or reduction of the olefin can occur.[7]
Fe-002 Rapid decomposition of the generated Iron(IV) intermediate. 1. Thermal instability. 2. High reactivity of the S=2 (high-spin) electronic state. 3. Inadequate ligand design for stabilization. 4. Presence of protic solvents or other reactive species.1. Maintain very low temperatures throughout the experiment and characterization.[4] Some high-spin Fe(IV)=O complexes have half-lives of minutes at -40 °C.[5] 2. While the S=2 state is highly reactive, a rigid macrocyclic ligand can enhance thermal stability, with one example showing a half-life of 21 hours at 70 °C.[8][9] 3. Utilize sterically bulky or rigidifying ligand scaffolds to shield the Fe(IV)=O core from bimolecular decay pathways.[8] Strong electron-donating ligands can also stabilize the high oxidation state.[10] 4. Use anhydrous, aprotic solvents. The presence of water can lead to decomposition or alternative reaction pathways.[11]
Fe-003 Ambiguous or inconclusive spectroscopic data (UV-vis, EPR, Mössbauer). 1. Presence of multiple iron species in the sample. 2. Low concentration of the target intermediate. 3. Incorrect sample preparation for the specific technique.1. Attempt to purify the sample at low temperatures if stability allows. Use time-resolved spectroscopy to monitor the formation and decay of species.[12] 2. Optimize the reaction to increase the concentration of the iron(IV) intermediate. 3. For Mössbauer spectroscopy, use ⁵⁷Fe-enriched samples for better signal quality.[2] For EPR, ensure the sample is frozen at an appropriate temperature to observe the signal of the target species.
Fe-004 Difficulty in generating the Iron(IV) intermediate via electrochemical methods. 1. Incorrect applied potential. 2. Low concentration of water as an oxygen source. 3. Unsuitable electrode material.1. The Fe(IV)/Fe(III) couple can have a high potential; potentials above +1.3 V vs. ferrocene may be required.[13] 2. The rate of formation can be dependent on the concentration of added water.[13] 3. Sacrificial sponge iron anodes or SnO₂–Sb₂O₃/Ti electrodes have been used successfully for generating high-valent iron species.[14]

Frequently Asked Questions (FAQs)

Synthesis and Stability

Q1: What are the most common methods for synthesizing iron(IV)-oxo intermediates?

A1: The most common methods involve the oxidation of an iron(II) precursor complex. This can be achieved using:

  • Oxygen atom transfer (OAT) agents: Iodosobenzene (PhIO) and its derivatives are frequently used.[1][2]

  • Peroxides: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can be used, though they may lead to different intermediates depending on the reaction conditions.[4][15]

  • Strong one-electron oxidants: Cerium(IV) ammonium nitrate (CAN) in the presence of water can generate Fe(IV)=O species from Fe(II) precursors.[1][6]

  • Photochemical methods: Using a photosensitizer like [Ru(bpy)₃]²⁺ and a sacrificial electron acceptor can generate the iron(IV)-oxo complex from its iron(II) precursor.[1][2]

  • Electrochemical methods: Bulk electrolysis at a sufficiently high potential can oxidize an iron(II) complex to the iron(IV)-oxo state in the presence of water.[13]

Q2: Why are most iron(IV) intermediates so unstable?

A2: The instability of iron(IV) intermediates, particularly oxoiron(IV) species, stems from several factors:

  • High Reactivity: The Fe(IV)=O unit is a powerful oxidant, capable of activating strong C-H bonds, which can lead to reactions with the supporting ligand (intramolecular) or other molecules in the solution (intermolecular).[9]

  • Electronic Structure: High-spin (S=2) iron(IV)-oxo species are particularly reactive, which often correlates with poor thermal stability.[8][9]

  • Decomposition Pathways: They are prone to bimolecular decomposition pathways, which can be mitigated by using sterically hindered ligands.[8]

  • Solvent Effects: Protic solvents like water can lead to rapid decomposition.[11] While some exceptionally stable cage-like iron(IV) complexes are stable in water, these are rare.[10][11]

Q3: How can the stability of an iron(IV) intermediate be improved?

A3: Stability can be enhanced primarily through ligand design:

  • Steric Bulk: Incorporating bulky substituents on the ligand can sterically protect the reactive Fe(IV)=O core from intermolecular reactions.[8]

  • Rigid Scaffolds: Using a rigid macrocyclic or cage-like ligand structure can encapsulate the iron center, limiting decomposition pathways and increasing thermal stability.[8][10]

  • Strong Ligand Field: A strong ligand field can influence the electronic structure and stability. For instance, strong electron-donating ligands can help stabilize the high oxidation state of the iron center.[10]

Characterization

Q4: What are the key spectroscopic signatures of an S=1 (intermediate-spin) iron(IV)-oxo complex?

A4: S=1 iron(IV)-oxo complexes have distinct spectroscopic features:

  • UV-vis Spectroscopy: They typically exhibit a characteristic near-IR absorption band between 700 and 900 nm, which is assigned to a d-d transition.[2][4]

  • Mössbauer Spectroscopy: These complexes show low isomer shifts (δ) typically between 0 and 0.1 mm/s and quadrupole splittings (ΔE_Q) that are generally larger than those for high-spin Fe(IV)=O complexes.[12][15]

  • Resonance Raman Spectroscopy: The Fe=O stretching frequency (ν(Fe=O)) is a key diagnostic marker, typically found in the 800-900 cm⁻¹ range.

Q5: How do the spectroscopic features of a high-spin (S=2) iron(IV)-oxo complex differ from an intermediate-spin (S=1) species?

A5: High-spin (S=2) iron(IV)-oxo complexes have different spectroscopic properties:

  • Mössbauer Spectroscopy: They generally exhibit higher isomer shifts (δ) compared to their S=1 counterparts, often in the range of 0.2-0.3 mm s⁻¹.[5]

  • Reactivity: The S=2 ground state is believed to be particularly important for C-H activation and can lead to very high reactivity, often at the expense of thermal stability.[8][9]

Experimental Protocols & Data

General Protocol for Chemical Synthesis of an Iron(IV)-Oxo Complex

This protocol is a generalized procedure based on common methods for generating iron(IV)-oxo species from an iron(II) precursor using an oxygen atom transfer agent.

Materials:

  • Iron(II) precursor complex, e.g., [FeII(L)(CH₃CN)]²⁺ (where L is a pentadentate ligand)

  • Oxidant: Iodosobenzene (PhIO) or isopropyl 2-iodoxybenzoate (IBX ester)

  • Solvent: Anhydrous acetonitrile (CH₃CN)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the iron(II) precursor complex in anhydrous acetonitrile to a known concentration (e.g., 1 mM).

  • Cool the solution to the desired low temperature (e.g., -40 °C) in a cryostat or a suitable cooling bath.

  • In a separate vial under an inert atmosphere, prepare a solution or slurry of the oxidant (e.g., 1.5 equivalents of PhIO) in anhydrous acetonitrile.

  • Slowly add the oxidant solution to the stirring, cooled solution of the iron(II) complex.

  • Observe the color change. The formation of the iron(IV)-oxo complex is often accompanied by a distinct color change, for example, from deep red to pale green.[2][3]

  • Maintain the low temperature and inert atmosphere while taking aliquots for immediate spectroscopic analysis (e.g., UV-vis, ESI-MS) to confirm the formation of the target species and monitor its stability.

Quantitative Data Summary: Stability of Selected Iron(IV)-Oxo Complexes
ComplexSpin StateSolventTemperature (°C)Half-life (t₁/₂)
[FeIV(O)(TMCS)]⁺-Methanol> -60Decomposes on warming
[FeIV(O)(N4Py)]²⁺S=1CH₃CNRoom Temp.~60 hours
[FeIV(O)(L²)]²⁺S=1CH₃CNRoom Temp.1.67 hours
[FeIV(O)(TQA)(MeCN)]²⁺S=2--4015 minutes
High-spin FeIV=O in rigid macrocycleS=2CH₃CN7021 hours

Data compiled from multiple sources for comparative purposes.[3][4][5][9]

Visualizations

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_outcome Outcome FeII_precursor Iron(II) Precursor in Anhydrous Solvent Oxidant Oxidant Addition (e.g., PhIO) FeII_precursor->Oxidant 1. Mix Reaction Low Temperature Reaction (-40°C) Oxidant->Reaction 2. React UV_Vis UV-vis / near-IR Spectroscopy Reaction->UV_Vis Immediate Analysis ESI_MS Low-Temp ESI-MS Reaction->ESI_MS Mossbauer Mössbauer Spectroscopy Reaction->Mossbauer Raman Resonance Raman Reaction->Raman FeIV_oxo Reactive Iron(IV)-Oxo Intermediate Reaction->FeIV_oxo Successful Formation Decomposition Decomposition Products FeIV_oxo->Decomposition Decay over time/ warming

Caption: General workflow for the synthesis and characterization of iron(IV)-oxo intermediates.

General Catalytic Cycle for Iron-Catalyzed Oxidation

Catalytic_Cycle FeII Fe(II) FeIVO Fe(IV)=O FeII->FeIVO Oxidation FeIII_OH Fe(III)-OH FeIVO->FeIII_OH HAT FeIII_OH->FeII Rebound Product_out Product (R-OH) FeIII_OH->Product_out Substrate_in Substrate (R-H) Substrate_in->FeIVO Oxidant_in [O] Oxidant_in->FeII H_atom_abstract H-atom abstraction Rebound Oxygen Rebound

Caption: A simplified proposed catalytic cycle involving an Fe(IV)=O intermediate.

References

Technical Support Center: Optimizing Iron(IV) Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the catalytic activity of iron(IV) complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving iron(IV) catalysts.

Frequently Asked Questions (FAQs)

Q1: My iron(IV)-oxo catalyst appears to be inactive or shows low yield. What are the common causes?

A1: Low catalytic activity can stem from several factors:

  • Catalyst Decomposition: Iron(IV)-oxo species can be thermally unstable. Ensure your reaction temperature is appropriate for the specific complex you are using. Some high-spin iron(IV)-oxo complexes exhibit greater thermal stability.[1]

  • Incorrect Generation of the Active Species: The formation of the Fe(IV)=O intermediate is critical. Common methods include oxidation of an iron(II) precursor with an oxygen atom donor like iodosylbenzene (PhIO) or through photocatalysis.[2][3] Verify the purity of your oxidant and the efficiency of your generation method.

  • Inhibitors in the Reaction Mixture: Impurities in the substrate, solvent, or from glassware can poison the catalyst. Ensure all components are of high purity and reaction vessels are scrupulously clean.

  • Sub-optimal Reaction Conditions: Factors like pH, solvent, and the nature of the coordinating ligands can dramatically affect the lifetime and reactivity of aqueous iron(IV)-oxo complexes.[4] The electronic and steric properties of the ligands play a crucial role in catalyst performance.

  • Catalyst Deactivation Pathways: Off-cycle reactions can lead to the formation of inactive species. For example, in some systems, an iron flyover-dimer complex has been identified as a catalyst deactivation pathway.[5]

Q2: How can I confirm the formation of the iron(IV)-oxo intermediate?

A2: Several spectroscopic techniques are essential for characterizing the transient iron(IV)-oxo species:

  • UV-Vis Spectroscopy: Iron(IV)-oxo species often exhibit a characteristic absorption band in the near-IR region. For instance, [FeIV(O)(MePy2tacn)]2+ shows an absorption maximum at 736 nm.[3]

  • Mössbauer Spectroscopy: This technique is highly sensitive to the iron oxidation and spin state. Iron(IV)-oxo complexes have characteristic isomer shift (δ) and quadrupole splitting (ΔEQ) values.[3][6][7]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR can provide information about the electronic structure and spin state of the iron center.[5]

  • X-ray Absorption Spectroscopy (XAS): XAS can provide information about the Fe-O bond length and the coordination environment of the iron center.[6]

Q3: My reaction is not selective. How can I improve the selectivity of my iron(IV) catalyst?

A3: Improving selectivity often involves fine-tuning the catalyst's steric and electronic properties and optimizing reaction conditions:

  • Ligand Design: The ligand scaffold surrounding the iron center is paramount. Bulky ligands can introduce steric hindrance, directing the reaction to less hindered sites on the substrate. The electron-donating or -withdrawing nature of the ligand can also influence the electrophilicity of the iron(IV)-oxo species and thus its reactivity.[8]

  • Directing Groups: In C-H activation reactions, the use of directing groups on the substrate can dramatically enhance regioselectivity.[9][10]

  • Spin State Control: The spin state of the iron(IV)-oxo species (triplet vs. quintet) can influence reactivity and selectivity. The quintet state is often implicated in selective oxidation reactions in non-heme iron enzymes.[11] The ligand field strength determines the spin state.[12]

  • Reaction Conditions: Solvent, temperature, and additives can all play a role in directing the reaction towards the desired product. For instance, intramolecular hydrogen bonding has been shown to enhance the reactivity and oxidizing power of iron(IV)-oxo porphyrin species in various oxidation reactions.[13][14]

Q4: What are the primary deactivation pathways for iron(IV) catalysts and how can I mitigate them?

A4: Understanding deactivation is key to maintaining catalytic activity over time. Common pathways include:

  • Bimolecular Decomposition: Two catalyst molecules can react with each other, leading to inactive species. This can sometimes be mitigated by using lower catalyst concentrations or by immobilizing the catalyst on a solid support.

  • Formation of Inactive Dimers: As mentioned, the formation of inactive iron dimers can occur.[5] Modifying the ligand to disfavor dimerization can be a successful strategy.

  • Oxidative Degradation of the Ligand: The powerful oxidizing nature of the iron(IV)-oxo species can lead to the degradation of its own supporting ligand, especially if the ligand contains susceptible C-H bonds. Employing more robust, oxidatively resistant ligands can prevent this.

  • Inhibition by Products or Byproducts: The reaction product or byproducts may coordinate to the iron center and inhibit further catalysis.

Troubleshooting Guides

Guide 1: Low or No Catalytic Activity

This guide provides a step-by-step approach to diagnosing and resolving issues of low catalytic activity.

Caption: Troubleshooting workflow for low catalytic activity.

Guide 2: Poor Reaction Selectivity

This guide outlines steps to improve the selectivity of your catalytic reaction.

Caption: Workflow for improving reaction selectivity.

Data Presentation

Table 1: Spectroscopic Data for a Representative Iron(IV)-Oxo Complex

Spectroscopic TechniqueParameterValue for [FeIV(O)(MePy2tacn)]2+Reference
UV-Vis λmax (nm)736[3]
ε (M⁻¹ cm⁻¹)310[3]
Mössbauer (80 K) Isomer Shift, δ (mm/s)0.03[3]
Quadrupole Splitting,ΔEQ(mm/s)

Experimental Protocols

Protocol 1: Generation of an Iron(IV)-Oxo Complex using a Chemical Oxidant

This protocol describes the chemical synthesis of [FeIV(O)(MePy2tacn)]2+ using iodosylbenzene (PhIO).[2][3]

  • Preparation of the Iron(II) Precursor: Synthesize the [FeII(MePy2tacn)(solvent)]2+ complex according to established literature procedures.

  • Reaction Setup: In a glovebox, dissolve the iron(II) precursor complex in anhydrous acetonitrile (CH3CN).

  • Addition of Oxidant: Add a stoichiometric amount (or slight excess) of solid iodosylbenzene (PhIO) to the solution at a controlled low temperature (e.g., -40 °C).

  • Monitoring the Reaction: Monitor the formation of the iron(IV)-oxo species by UV-Vis spectroscopy, observing the growth of the characteristic near-IR absorption band.

  • Characterization: Once the reaction is complete, the solution of the iron(IV)-oxo complex can be used for reactivity studies or further characterized by other spectroscopic techniques such as Mössbauer and EPR spectroscopy.

Protocol 2: Photocatalytic Generation of an Iron(IV)-Oxo Complex

This protocol outlines the photocatalytic generation of [FeIV(O)(MePy2tacn)]2+.[2][3]

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution in acetonitrile containing the iron(II) precursor [FeII(MePy2tacn)(solvent)]2+, a photosensitizer such as [RuII(bpy)3]2+, and a sacrificial electron acceptor like sodium persulfate (Na2S2O8).

  • Degassing: Thoroughly degas the solution to remove oxygen, which can quench the excited state of the photosensitizer.

  • Irradiation: Irradiate the solution with a light source at a wavelength that excites the photosensitizer (e.g., 447 nm for [RuII(bpy)3]2+).

  • Reaction Monitoring: Follow the formation of the iron(IV)-oxo complex using UV-Vis spectroscopy.

  • Catalytic Reaction: Once the iron(IV)-oxo complex is formed, the substrate can be added to the reaction mixture to study the catalytic reaction.

Signaling Pathways and Workflows

Catalytic_Cycle_Hydroxylation FeII Fe(II) Precursor FeIVO Fe(IV)=O (Active Oxidant) FeII->FeIVO Oxidation FeIII_OH_R [Fe(III)-OH + R•] Intermediate FeIVO->FeIII_OH_R H-atom abstraction Byproduct Byproduct (e.g., PhI) FeIII Fe(III) Product FeIII_OH_R->FeIII Oxygen Rebound Product Product (R-OH) FeIII->FeII Reduction (for next cycle) Substrate Substrate (R-H) Oxidant Oxidant (e.g., PhIO)

Caption: Generalized catalytic cycle for C-H hydroxylation by an iron(IV)-oxo species.

References

Technical Support Center: Enhancing Selectivity of Iron(IV) Catalysts in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron(IV) catalysts for C-H functionalization. The information is designed to help overcome common challenges related to selectivity and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My iron-catalyzed C-H functionalization reaction is showing poor regioselectivity. What are the common causes and how can I improve it?

A1: Poor regioselectivity is a frequent challenge in C-H functionalization, as many organic molecules possess multiple C-H bonds with similar reactivity.[1][2] Here are the primary factors and troubleshooting steps:

  • Electronic Effects: The inherent electronic properties of the substrate play a significant role. Electron-rich C-H bonds are generally more reactive towards electrophilic iron-oxo intermediates.[3]

    • Troubleshooting:

      • Analyze the electronic nature of your substrate. If multiple electron-rich sites exist, consider modifying the substrate to electronically differentiate the target C-H bond.

      • For carbene transfer reactions involving electron-rich aromatics like N,N-dialkyl anilines, functionalization often occurs at the most nucleophilic position (e.g., the para-position).[4][5]

  • Steric Hindrance: The steric environment around the C-H bond and the catalyst can direct the reaction to less hindered positions.

    • Troubleshooting:

      • Modify the ligand on the iron catalyst. Bulkier ligands can enhance selectivity by favoring sterically accessible C-H bonds.

      • In substrates with multiple potential reaction sites, steric hindrance can be exploited to achieve selectivity. For instance, in annulation reactions, repulsive steric interactions can force stereospecific coordination of the substrate.[1]

  • Directing Groups: The use of a directing group is a powerful strategy to achieve high regioselectivity by positioning the catalyst in proximity to a specific C-H bond.[1][2][6]

    • Troubleshooting:

      • If your substrate allows, introduce a suitable directing group. Triazole groups have been shown to be effective and can be "clickable" for easy installation and potential removal.[1][2] 8-aminoquinoline (8-AQ) is another common directing group, though it may have limitations in terms of structural modification and removal.[2]

      • For heterocyclic substrates, strongly coordinating heteroatoms (N, S) can act as directing groups, but this can also lead to catalyst poisoning or undesired selectivity.[7] In such cases, using a directing group that can override this effect, like an N-methoxy amide, might be beneficial.[7]

Q2: I am observing a mixture of C(sp²)–H and C(sp³)–H functionalization products. How can I improve the chemoselectivity?

A2: Differentiating between C(sp²)–H and C(sp³)–H bonds is a common chemoselectivity challenge.[4]

  • Catalyst and Ligand Choice: The nature of the iron catalyst and its ligand environment is crucial.

    • Troubleshooting:

      • Iron porphyrin complexes have been used for C-H functionalization of aromatic compounds, but sometimes yield only moderate chemoselectivity between C(sp²)–H and C(sp³)–H bonds.[4]

      • For aliphatic C-H oxidation, non-heme iron complexes that mimic enzymes like methane monooxygenase are often employed.[3] Catalysts like Fe(PDP) and its derivatives have shown good selectivity for aliphatic C-H bonds even in the presence of some aromatic systems.[3]

  • Reaction Conditions:

    • Troubleshooting:

      • Systematically screen reaction parameters such as solvent, temperature, and additives. For instance, in some iron-catalyzed carbene transfer reactions, specific conditions can favor C(sp²)–H insertion with only trace amounts of side reactions.[4]

  • Nature of the C-H Bond: The bond dissociation energy (BDE) is a key factor, but not the only one. Catalyst-controlled reactions can selectively functionalize stronger C-H bonds in the presence of weaker ones.[3]

Q3: My enantioselective C-H functionalization is resulting in a low enantiomeric excess (ee). What strategies can I employ to improve stereoselectivity?

A3: Achieving high enantioselectivity in iron-catalyzed C-H functionalization is challenging but can be accomplished through careful selection of chiral ligands and optimization of reaction conditions.[1][2][8]

  • Chiral Ligand Design: The choice of chiral ligand is the most critical factor.

    • Troubleshooting:

      • Employ well-defined chiral ligands. Spirobisoxazoline ligands have been used to achieve moderate enantioselectivity in the C-H functionalization of indoles.[4]

      • Specially designed N-heterocyclic carbene (NHC) ligands with features that promote dispersion energy interactions have enabled highly enantioselective iron-catalyzed C-H alkylation.[1][2]

  • Catalyst Precursor and Additives:

    • Troubleshooting:

      • The iron source (e.g., Fe(ClO₄)₂, FeCl₃) and any additives can influence the formation and reactivity of the active chiral catalyst.[1][4] Experiment with different iron precursors and counter-ions.

  • Reaction Temperature:

    • Troubleshooting:

      • Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Q4: The yield of my desired product is low. What are the potential reasons and how can I improve it?

A4: Low yields can stem from several factors, including catalyst deactivation, competing side reactions, and suboptimal reaction conditions.

  • Catalyst Deactivation:

    • Troubleshooting:

      • Iron catalysts can be sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents, unless the protocol specifies otherwise.

      • In oxidation reactions using H₂O₂, slow, portion-wise addition of the oxidant (and catalyst) can maintain a low concentration of the active oxidant, minimizing catalyst degradation and improving yields.[3] This is known as the "iterative addition protocol".[3]

      • The formation of inactive µ-oxodiiron dimers can be an off-cycle pathway that reduces catalytic efficiency.[9] The presence of water can promote this dimer formation.[9]

  • Substrate or Product Inhibition/Decomposition:

    • Troubleshooting:

      • Check the stability of your substrate and product under the reaction conditions. If the product is unstable, consider optimizing for a shorter reaction time or lower temperature.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Perform a systematic optimization of reaction parameters, including catalyst loading, concentration, temperature, and reaction time.

      • The choice of solvent can be critical. For example, using aromatic compounds as solvents in carbene transfer reactions can lead to functionalization of the solvent itself.[4]

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data for selected iron-catalyzed C-H functionalization reactions, highlighting the selectivity achieved.

Table 1: Regioselective C(sp²)-H Functionalization of Anilines and Indoles

EntrySubstrateCatalyst SystemReagentProductSelectivityYield (%)Reference
1N,N-dimethylanilineFeCl₃, 1,10-phenanthroline, NaBArFDonor-acceptor diazo compound4-substituted anilineHigh para-selectivityHigh[4][5]
2IndoleFe(TPP)ClDiazoacetonitrile3-substituted indoleC3-position selectiveHigh[4][5]
3Silyl-protected indoleFe(ClO₄)₂, Chiral spirobisoxazolineα-aryl-α-diazoesterC2-substituted indoleC2-position selectiveModerate to high[4]

Table 2: Enantioselective C-H Functionalization

EntrySubstrateCatalyst SystemReagentProductee (%)Yield (%)Reference
1Indole derivativeFe(ClO₄)₂, Chiral spirobisoxazolineα-aryl-α-diazoesterChiral C2-alkylated indoleup to 78Moderate[4][8]
2AzaindoleIron complex with chiral NHC ligandAlkeneChiral C2-alkylated azaindoleHighHigh[1][2]

Table 3: Chemoselective Aliphatic C-H Hydroxylation

EntrySubstrateCatalystOxidantKey Selectivity FeatureYield (%)Reference
1Complex molecule (e.g., Artemisinin)Fe(PDP)H₂O₂Site-selective oxidation at a specific C(sp³)-H bondPreparative yields[3]
2Complex molecule (e.g., Artemisinin)Fe(CF₃-PDP)H₂O₂Site-selectivity at a different C(sp³)-H bond than Fe(PDP)Preparative yields[3]

Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Poor Selectivity

G Troubleshooting Poor Selectivity start Poor Selectivity Observed q_type What type of selectivity? start->q_type regio Regioselectivity q_type->regio Regio chemo Chemoselectivity q_type->chemo Chemo stereo Stereoselectivity q_type->stereo Stereo regio_strat Strategies for Regioselectivity regio->regio_strat chemo_strat Strategies for Chemoselectivity chemo->chemo_strat stereo_strat Strategies for Stereoselectivity stereo->stereo_strat ligand_mod Modify Ligand Sterics regio_strat->ligand_mod directing_group Introduce Directing Group regio_strat->directing_group electronic_mod Alter Substrate Electronics regio_strat->electronic_mod catalyst_choice Change Catalyst System (e.g., heme vs. non-heme) chemo_strat->catalyst_choice condition_opt Optimize Reaction Conditions (Solvent, Temp.) chemo_strat->condition_opt chiral_ligand Screen Chiral Ligands (e.g., BOX, NHC) stereo_strat->chiral_ligand temp_opt Lower Reaction Temperature stereo_strat->temp_opt G General Catalytic Cycle for Fe(IV)=O C-H Activation Fe_precatalyst Fe(II) Precatalyst Fe_IV_oxo [L-Fe(IV)=O] Fe_precatalyst->Fe_IV_oxo Oxidation Product_release Product (R-OH) Release HAT_TS [L-Fe(III)-OH •R] Fe_IV_oxo->HAT_TS Hydrogen Atom Transfer (HAT) HAT_TS->Fe_precatalyst Radical Rebound & Product Release Rebound Rebound Substrate Substrate (R-H) Substrate->HAT_TS Oxidant Oxidant (e.g., H₂O₂) Oxidant->Fe_precatalyst

References

Technical Support Center: Overcoming Solubility Challenges of Iron(IV) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with iron(IV) complexes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot and resolve solubility problems with your iron(IV) complexes.

Q1: My newly synthesized iron(IV) complex is poorly soluble in my desired solvent. What should I do first?

A1: Encountering poor solubility is a common challenge. A systematic approach is recommended to identify the root cause and find a solution. Begin by confirming the identity and purity of your complex, as impurities or decomposition products can significantly reduce solubility. Following this initial verification, a logical troubleshooting workflow, as detailed in the diagram below, should be implemented. This involves a step-by-step exploration of different solvents, consideration of counter-ion exchange, and potential modification of the ligand structure.[1]

TroubleshootingWorkflow start Poorly Soluble Iron(IV) Complex verify Verify Purity and Identity (e.g., NMR, MS, Elemental Analysis) start->verify solvent Solvent Screening verify->solvent If pure counter_ion Counter-Ion Exchange solvent->counter_ion If still insoluble success Solubility Achieved solvent->success If soluble ligand_mod Ligand Modification counter_ion->ligand_mod If still insoluble counter_ion->success If soluble ligand_mod->success If soluble fail Consult Literature for Alternative Strategies ligand_mod->fail If still insoluble LigandModification cluster_strategies Modification Strategies insoluble Insoluble Iron(IV) Complex (e.g., with non-polar ligand) modification Ligand Modification Strategy insoluble->modification sulfonation Introduce Sulfonate Groups (-SO₃⁻) for Water Solubility modification->sulfonation Target: Aqueous Media carboxylation Add Carboxylate Groups (-COO⁻) for Polar Solvents modification->carboxylation Target: Polar Media pegylation Attach Polyethylene Glycol (PEG) Chains for Aqueous/Organic Solubility modification->pegylation Target: Broad Solubility soluble Soluble Iron(IV) Complex sulfonation->soluble carboxylation->soluble pegylation->soluble

References

strategies to prevent degradation of iron(IV) catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Iron(IV) Catalysts. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent and address the degradation of iron(IV) catalysts in your experiments.

Frequently Asked Questions (FAQs)

Q1: My iron(IV)-oxo catalyst, which should be a distinct color, is rapidly turning brown or precipitating out of solution. What is happening?

A1: This is a common sign of catalyst degradation or decomposition. The high oxidation state of iron(IV) makes these catalysts inherently reactive and prone to several deactivation pathways. The color change and precipitation often indicate the formation of less soluble, inactive iron(III) species, such as iron(III) hydroxide sludge, particularly in the presence of water.

Q2: What are the primary pathways through which iron(IV) catalysts degrade?

A2: The main degradation pathways include:

  • Self-oxidation: The highly reactive iron(IV)-oxo intermediate can attack its own organic ligand, leading to intramolecular ligand oxidation and decomposition of the complex.

  • Bimolecular decomposition: Two catalyst molecules can react with each other, often forming an inactive µ-oxo-bridged iron(III) dimer.

  • Reaction with solvent or impurities: Protic solvents, water, or impurities in the reaction mixture can react with and reduce the iron(IV) center.

  • Thermal degradation: High temperatures can lead to the breakdown of the catalyst structure, a process known as sintering, which reduces the active surface area.[1]

Q3: How does the choice of ligand affect the stability of my iron(IV) catalyst?

A3: Ligand design is crucial for stabilizing the iron(IV) state. Key factors include:

  • Steric hindrance: Bulky ligands can create a protective environment around the iron center, preventing bimolecular decomposition pathways.

  • Electronic properties: Strong electron-donating ligands can help to electronically stabilize the electron-deficient iron(IV) center.

  • Rigidity: Macrocyclic or cage-like ligands that rigidly hold the iron atom can significantly enhance thermal stability by preventing structural rearrangements that lead to degradation.

Q4: Can the solvent I use impact the stability of my iron(IV) catalyst?

A4: Absolutely. The choice of solvent can dramatically affect the catalyst's lifetime. Protic solvents, especially water, can be detrimental as they can protonate the oxo group, leading to catalyst deactivation. Aprotic and non-coordinating solvents are generally preferred. However, the stability in a given solvent can be complex-dependent. For instance, some iron(IV)-oxo complexes show increased stability in acetonitrile.[2]

Q5: What are the signs of catalyst poisoning?

A5: Catalyst poisoning should be suspected if there is a rapid and significant drop in catalytic activity, especially after introducing a new batch of substrate or solvent. Common poisons for iron catalysts include sulfur, phosphorus, and heavy metal compounds.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of iron(IV) catalysts.

Problem Possible Cause Diagnostic Signs Recommended Action
Rapid loss of catalytic activity Catalyst poisoningSharp drop in conversion after a change in feedstock or reagents.Analyze reagents for impurities. If poisoning is confirmed, refer to Experimental Protocol 2: Chemical Washing for Poison Removal .
Gradual decrease in activity Coking or foulingSlow decline in conversion and selectivity. Visual inspection may reveal dark, insoluble material.This may be due to the polymerization of reactants or products on the catalyst surface. See Experimental Protocol 1: Thermal Regeneration .
Loss of activity after high-temperature reaction SinteringReduced catalytic activity after exposure to elevated temperatures. BET analysis would show a decrease in surface area.The catalyst may have undergone thermal degradation. Refer to Experimental Protocol 3: Regeneration of Sintered Catalysts .
Unexpected color change (e.g., from green to yellow/brown) Catalyst decompositionThe solution color changes to that characteristic of iron(III) species. A precipitate may form.The iron(IV) center is likely being reduced. Lower the reaction temperature, ensure anhydrous conditions, and consider ligand modification for enhanced stability. See Experimental Protocol 4: Ligand Modification .
Low or no product yield from the start Inactive catalystThe reaction fails to initiate or proceeds very slowly.Ensure the catalyst was stored and handled correctly under an inert atmosphere. Verify the purity of all reagents and solvents. Water and oxygen are common inhibitors.

Quantitative Data on Catalyst Stability

The stability of iron(IV) catalysts is highly dependent on their specific structure and the reaction conditions. Below is a summary of stability data for different types of iron(IV) complexes.

Catalyst Type Conditions Measured Stability Reference
High-spin Fe(IV)-oxo in a rigid macrocycle70 °C in CH3CNHalf-life of 21 hours[2]
Iron(IV) hexahydrazide clathrochelateAmbient, in waterStable indefinitely
Fe(IV)-oxo TAML activatorspH 13 in waterStable[3]
Fe(IV)-oxo TAML activatorspH 2.0-10.6 in waterUnstable, disproportionates[3]

Experimental Protocols

Experimental Protocol 1: Thermal Regeneration to Remove Coke

Objective: To remove carbonaceous deposits (coke) from the surface of a heterogeneous iron(IV) catalyst.

Materials:

  • Deactivated (coked) iron catalyst

  • Tube furnace with temperature control

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas (e.g., Air or a controlled mixture of 1-5% O2 in N2)

Procedure:

  • Purge: Place the coked catalyst in the tube furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30-60 minutes at room temperature to remove any adsorbed reactants.[1]

  • Heating: Under the inert gas flow, heat the catalyst to the regeneration temperature, typically between 400-600°C. A slow heating ramp of 5°C/min is recommended to prevent thermal shock to the catalyst support.[1]

  • Oxidation: Once the target temperature is reached, switch the gas flow to the oxidizing gas. Maintain this flow until all the coke has been burned off. This can be monitored by analyzing the composition of the off-gas for CO2.

  • Cooling: After regeneration is complete, switch the gas flow back to the inert gas and allow the catalyst to cool to room temperature.

  • (Optional) Reduction: If the iron center was oxidized during the regeneration process, a reduction step may be necessary to restore its active state. This can be achieved by heating the catalyst in a flow of hydrogen gas.

Experimental Protocol 2: Chemical Washing for Poison Removal

Objective: To remove chemical poisons (e.g., sulfur, alkali metals) from the catalyst surface.

Materials:

  • Deactivated (poisoned) iron catalyst

  • Appropriate solvent (e.g., deionized water, ethanol)

  • Dilute acidic or basic solution (e.g., 0.1 M nitric acid or 0.1 M ammonium hydroxide)

  • Beaker, magnetic stirrer, and filtration apparatus

Procedure:

  • Solvent Wash: Suspend the poisoned catalyst in a suitable solvent and stir for 1-2 hours to remove any loosely bound impurities.[1]

  • Leaching: Filter the catalyst and then resuspend it in a dilute acidic or basic solution. The choice of the leaching solution depends on the nature of the poison. For example, a dilute acid wash is effective for removing alkali metal contaminants. Stir for 2-4 hours.[1]

  • Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the catalyst in an oven at 100-120°C overnight.

  • Recalculation/Reduction: A final calcination and/or reduction step may be required to fully restore the catalyst's activity.

Experimental Protocol 3: Regeneration of Sintered Catalysts

Objective: To redisperse sintered iron particles and recover some of the lost active surface area. Note that this process is often challenging and may not fully restore activity.

Materials:

  • Sintered iron catalyst

  • High-temperature furnace

  • Oxidizing atmosphere (e.g., air)

Procedure:

  • Oxidative Treatment: Heat the sintered catalyst in an oxidizing atmosphere (air) to a high temperature, which may be close to the initial calcination temperature of the catalyst. This can help to break down large iron crystallites into smaller iron oxide particles.[1]

  • Controlled Cooling: After the high-temperature treatment, cool the catalyst slowly. The rate of cooling can influence the final particle size.

  • Reduction: A subsequent reduction step is necessary to convert the iron oxides back to the active metallic state. This is typically done by heating the catalyst in a stream of hydrogen gas.

Experimental Protocol 4: Ligand Modification for Enhanced Stability

Objective: To improve the stability of an iron(IV) catalyst by modifying its ligand structure, specifically through the exchange of axial ligands. This protocol is an example based on modifying a known iron(II) precursor.

Materials:

  • Iron(II) precursor complex (e.g., --INVALID-LINK--2, where L is a tetradentate ligand)

  • New axial ligand (e.g., a phosphine or isocyanide)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: Inside an inert atmosphere glovebox, dissolve the iron(II) precursor complex in a minimal amount of anhydrous acetonitrile.

  • Ligand Exchange: To this solution, add a stoichiometric equivalent of the new axial ligand.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the ligand exchange can be monitored by techniques such as NMR or UV-Vis spectroscopy if the complex is amenable.

  • Isolation: The modified complex can be isolated by precipitation with a non-coordinating solvent (e.g., diethyl ether) followed by filtration and drying under vacuum.

  • Characterization: Confirm the structure of the new complex using appropriate analytical techniques (e.g., X-ray crystallography, NMR, mass spectrometry).

  • Catalyst Evaluation: The newly synthesized catalyst can then be used in the desired catalytic reaction to assess its improved stability and activity. Bio-inspired modification of Fe(II) complexes in their axial positions has been shown to increase catalyst stability towards hydrogen peroxide, leading to an increase in turnovers of up to 34%.[4]

Visualizing Degradation and Prevention Strategies

CatalystDegradationPathways cluster_degradation Degradation Pathways Active_Catalyst Active Iron(IV) Catalyst Self_Oxidation Self-Oxidation of Ligand Active_Catalyst->Self_Oxidation High Reactivity Bimolecular_Decomposition Bimolecular Decomposition Active_Catalyst->Bimolecular_Decomposition High Concentration Solvent_Reaction Reaction with Solvent/Impurities Active_Catalyst->Solvent_Reaction Protic Solvents Thermal_Degradation Thermal Degradation (Sintering) Active_Catalyst->Thermal_Degradation High Temperature Degraded_Catalyst Inactive Iron(III) Species Self_Oxidation->Degraded_Catalyst Bimolecular_Decomposition->Degraded_Catalyst Solvent_Reaction->Degraded_Catalyst Thermal_Degradation->Degraded_Catalyst

Caption: Common degradation pathways for iron(IV) catalysts.

PreventionStrategiesWorkflow Start Experiment Planning Ligand_Design Ligand Design (Steric Bulk, e-Donation, Rigidity) Start->Ligand_Design Solvent_Choice Solvent Selection (Aprotic, Anhydrous) Start->Solvent_Choice Condition_Control Control Reaction Conditions (Temperature, Purity of Reagents) Start->Condition_Control Monitoring In-situ Monitoring (UV-Vis, NMR) Ligand_Design->Monitoring Solvent_Choice->Monitoring Condition_Control->Monitoring Troubleshooting Troubleshooting (Refer to Guide) Monitoring->Troubleshooting Degradation Detected Successful_Reaction Successful Catalytic Run Monitoring->Successful_Reaction No Degradation Troubleshooting->Condition_Control

Caption: Workflow for preventing iron(IV) catalyst degradation.

References

Technical Support Center: Handling Air-Sensitive Iron(IV) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive iron(IV) compounds. Iron(IV) complexes are powerful oxidizing agents with significant potential in catalysis and synthesis, but their high reactivity and instability, particularly their sensitivity to air and moisture, present considerable handling challenges.

Frequently Asked Questions (FAQs)

Q1: My iron(IV) compound decomposes immediately upon synthesis, even under what I believe is an inert atmosphere. What are the most likely causes?

A1: Immediate decomposition is a common issue and can often be attributed to several factors beyond simple air exposure:

  • Inadequate Inert Atmosphere: Even trace amounts of oxygen or moisture can be detrimental. Ensure your glovebox or Schlenk line is properly purged and maintained at very low ppm levels of O₂ and H₂O.[1]

  • Solvent Purity: Solvents that are not rigorously dried and deoxygenated can be a source of decomposition. Many high-valent iron species are reactive towards certain organic solvents, especially those with weak C-H bonds.[2][3]

  • Ligand Instability: The supporting ligand itself may be susceptible to oxidation by the high-valent iron center. This can be an intramolecular decomposition pathway.[2]

  • Thermal Instability: Many iron(IV) complexes are only stable at low temperatures.[4] Attempting synthesis or handling at room temperature may lead to rapid decomposition.

  • Light Sensitivity: Some high-valent metal complexes can be light-sensitive, leading to photodecomposition.

Q2: I am having trouble characterizing my iron(IV) complex. The spectroscopic data is inconsistent or shows a mixture of species.

A2: The transient nature of many iron(IV) species makes characterization challenging. Here are some common issues and solutions:

  • Decomposition During Measurement: If the compound is unstable at the temperature of your measurement, you will observe products of decomposition. For techniques like NMR, consider running experiments at low temperatures if your compound's stability allows.

  • Presence of Multiple Iron Species: It's common to have a mixture of iron(II), iron(III), and iron(IV) species. This is often observed in Mössbauer spectroscopy.[5] Careful purification is necessary to obtain clean samples.

  • Low Concentration of the Iron(IV) Species: The steady-state concentration of the desired iron(IV) intermediate might be very low. Techniques like stopped-flow UV-vis spectroscopy can be useful for studying the kinetics of formation and decay of transient species.

Q3: What is the role of the ligand in the stability of iron(IV) compounds?

A3: The ligand plays a crucial role in stabilizing the high-valent iron(IV) center through several mechanisms:

  • Steric Protection: Bulky ligands can create a protective pocket around the iron center, preventing intermolecular reactions and decomposition pathways.[2][6][7] Rigid macrocyclic ligands are particularly effective at this.[2][6][7]

  • Electronic Effects: Strong electron-donating ligands can help to stabilize the electron-deficient high-valent iron center.

  • Geometric Constraints: The geometry imposed by the ligand can influence the spin state and reactivity of the iron(IV) center. Forcing a specific coordination geometry can enhance stability.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Color of the reaction mixture fades quickly, and the expected iron(IV) species is not observed. 1. Presence of residual oxygen or moisture.2. Solvent is not sufficiently pure or is reactive.3. Precursor iron(II) complex is impure or has degraded.4. The iron(IV) species is thermally unstable at the reaction temperature.1. Ensure the inert atmosphere in the glovebox or Schlenk line is of high quality (low ppm O₂ and H₂O).2. Use freshly distilled and thoroughly deoxygenated solvents. Consider using solvents with strong C-H bonds if reactivity is an issue.[8]3. Verify the purity of the starting materials. Store air-sensitive precursors under an inert atmosphere.4. Perform the reaction at a lower temperature (e.g., -40 °C or -78 °C).[4]
The yield of the iron(IV) complex is consistently low. 1. Inefficient oxidant or incorrect stoichiometry.2. Competing side reactions, such as ligand oxidation.3. The iron(IV) product is unstable under the reaction or workup conditions.1. Optimize the oxidant and its stoichiometry. Common oxidants include iodosylbenzene (PhIO) or hydrogen peroxide.[4]2. Modify the ligand structure to be more resistant to oxidation. Lowering the reaction temperature can also suppress side reactions.3. If possible, characterize the iron(IV) species in situ without isolation. If isolation is necessary, perform it quickly at low temperatures.
Difficulty in isolating the solid iron(IV) compound. 1. The compound is unstable in the solid state at room temperature.2. The compound is highly soluble in the solvents used for precipitation.3. Decomposition occurs during filtration or drying.1. Attempt to crystallize the compound at low temperatures. Store the isolated solid at low temperatures under an inert atmosphere.2. Screen a variety of solvent/anti-solvent combinations for precipitation.3. Use pre-cooled solvents for washing and dry the solid under a stream of cold, inert gas or under high vacuum at low temperature.
Inconsistent results in catalytic reactions using a synthesized iron(IV) complex. 1. The catalyst is decomposing under the reaction conditions.2. The presence of impurities from the synthesis is affecting the catalysis.3. The actual active species is not the isolated iron(IV) complex but a subsequent intermediate.1. Monitor the stability of the iron(IV) complex under the catalytic conditions using spectroscopic methods.2. Ensure the purity of the isolated iron(IV) complex. Impurities can act as inhibitors or co-catalysts.3. Perform in-situ studies to identify the true catalytic species.

Experimental Protocols

General Protocol for Handling Air-Sensitive Iron(IV) Compounds using a Schlenk Line

This protocol outlines the basic steps for manipulating air-sensitive iron(IV) compounds. All glassware should be oven-dried overnight and cooled under vacuum before use.

  • Inert Gas Purge: Connect the reaction flask (e.g., a Schlenk flask) to the Schlenk line. Evacuate the flask and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this vacuum-backfill cycle at least three times to ensure a completely inert atmosphere.

  • Solvent Transfer: Use a cannula to transfer rigorously dried and deoxygenated solvent into the reaction flask under a positive pressure of inert gas.

  • Reagent Addition:

    • Solids: Add solid reagents in a glovebox or via a solid addition tube under a positive flow of inert gas.

    • Liquids: Use a gas-tight syringe to add liquid reagents. Flush the syringe with inert gas before and after the transfer.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler. If the reaction needs to be heated, use an oil bath and a condenser.

  • Workup and Isolation:

    • Filtration: Use a filter cannula or a Schlenk filter to separate solids from the solution under an inert atmosphere.

    • Solvent Removal: Remove the solvent under vacuum, collecting it in a cold trap (e.g., liquid nitrogen) to protect the vacuum pump.

    • Storage: Store the final product in a sealed container inside a glovebox or under an inert atmosphere in a freezer.

Visualizations

Experimental_Workflow Experimental Workflow for Handling Air-Sensitive Iron(IV) Compounds cluster_preparation Preparation cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_characterization Characterization prep_glassware Oven-dry Glassware prep_inert Establish Inert Atmosphere (Glovebox/Schlenk Line) prep_glassware->prep_inert add_reagents Add Precursors & Solvents prep_inert->add_reagents prep_solvents Dry & Deoxygenate Solvents prep_solvents->add_reagents reaction Run Reaction under Inert Atmosphere add_reagents->reaction filtration Inert Atmosphere Filtration reaction->filtration solvent_removal Solvent Removal (Vacuum) filtration->solvent_removal isolation Isolate Solid Product solvent_removal->isolation spectroscopy Spectroscopic Analysis (e.g., UV-vis, Mössbauer) isolation->spectroscopy storage Store under Inert Atmosphere & Low Temp. isolation->storage spectroscopy->storage

Caption: A typical experimental workflow for synthesizing and handling air-sensitive iron(IV) compounds.

Troubleshooting_Logic Troubleshooting Decomposition of Iron(IV) Compounds start Iron(IV) Compound Decomposes check_atmosphere Is the inert atmosphere (O₂/H₂O) of high purity? start->check_atmosphere check_solvent Is the solvent rigorously dried and deoxygenated? check_atmosphere->check_solvent Yes improve_atmosphere Improve inert atmosphere (purge, use high-purity gas) check_atmosphere->improve_atmosphere No check_temp Is the compound thermally stable at the experimental temperature? check_solvent->check_temp Yes purify_solvent Purify and deoxygenate solvent check_solvent->purify_solvent No check_ligand Is the ligand susceptible to oxidation? check_temp->check_ligand Yes lower_temp Lower the temperature check_temp->lower_temp No modify_ligand Modify ligand design (e.g., increase steric bulk) check_ligand->modify_ligand Yes success Stable Iron(IV) Compound check_ligand->success No improve_atmosphere->check_solvent purify_solvent->check_temp lower_temp->check_ligand modify_ligand->success

Caption: A logical troubleshooting guide for addressing the decomposition of iron(IV) compounds.

References

Technical Support Center: Optimizing Iron(IV)-Mediated Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iron(IV)-mediated catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing targeted solutions and optimization strategies.

Category 1: Low Reaction Yield or Conversion

Question 1: My reaction is showing low to no conversion. What are the common causes and how can I address them?

Answer: Low conversion is a frequent challenge in iron(IV)-mediated catalysis and can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Catalyst Activation and Integrity: High-valent iron(IV)-oxo species are often transient and highly reactive intermediates.[1][2] Ensuring the efficient generation and stability of the active catalyst is critical.

  • Purity of Iron Source: Trace impurities in the iron precursor can inhibit catalysis. The source and purity of the iron salt can significantly impact results.[3] It is advisable to use high-purity (>99.9%) iron salts and consider testing different commercial suppliers.

  • Ligand Choice: The electronic and steric properties of the ligand are crucial for stabilizing the active iron species and facilitating the catalytic cycle.[3][4] An inappropriate ligand may not support the formation or stability of the desired iron(IV) intermediate.

  • Strictly Anaerobic and Anhydrous Conditions: Many iron catalysts are sensitive to air and moisture. Ensure all glassware is rigorously dried, solvents are degassed and anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]

2. Reaction Conditions: Temperature, solvent, and reagent concentration are key parameters that require careful optimization.

  • Temperature Control: Excessive heat can lead to catalyst degradation, while insufficient temperature may not overcome the activation barrier.[3] Determine the optimal temperature range for your specific system by screening a range of temperatures.

  • Solvent Effects: The choice of solvent can influence catalyst solubility, stability, and reactivity.[3] A systematic screening of solvents with varying polarities and coordinating abilities is recommended.

  • Reagent Addition: The order and rate of reagent addition, particularly for catalyst activation, can be critical.[3] Develop a standardized and consistent protocol for adding the iron precursor, ligand, oxidant, and substrate.

3. Substrate and Reagent Quality: The purity of your substrates and reagents is paramount.

  • Substrate Impurities: Impurities within the substrate can act as inhibitors.[3] Ensure your substrate is purified before use.

  • Solvent Quality: Solvents can degrade over time. Use freshly distilled or commercially available anhydrous solvents for each experiment. Peroxides in ethereal solvents like THF can be particularly detrimental.[5]

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low Yield Observed check_catalyst Verify Catalyst Integrity - Purity of Iron Source - Ligand Stability - Inert Atmosphere start->check_catalyst check_conditions Optimize Reaction Conditions - Temperature Screen - Solvent Screen - Reagent Addition Protocol check_catalyst->check_conditions Catalyst OK no_improvement No Improvement check_catalyst->no_improvement Issue Found & Fixed, Still Low Yield check_reagents Assess Reagent Quality - Substrate Purity - Fresh Anhydrous Solvents check_conditions->check_reagents Conditions Optimized check_conditions->no_improvement Issue Found & Fixed, Still Low Yield improve_yield Improved Yield check_reagents->improve_yield Reagents Pure check_reagents->no_improvement Issue Found & Fixed, Still Low Yield re_evaluate Re-evaluate Catalyst System - Different Ligand - Different Iron Precursor no_improvement->re_evaluate re_evaluate->check_catalyst

Caption: Troubleshooting workflow for addressing low reaction yields.

Category 2: Poor Selectivity

Question 2: I am observing poor regioselectivity or stereoselectivity in my reaction. How can I improve it?

Answer: Achieving high selectivity is a common challenge in catalysis. For iron(IV)-mediated reactions, several factors can be tuned to influence the selectivity.

1. Ligand Modification: This is one of the most powerful tools for controlling selectivity.

  • Chiral Ligands: For enantioselective reactions, the use of chiral ligands is essential.[3] The steric bulk and electronic properties of the ligand can direct the approach of the substrate, thereby controlling both regio- and stereoselectivity.[3]

  • Ligand Tuning: Even for non-chiral transformations, systematically modifying the steric and electronic properties of the ligand can significantly impact regioselectivity.

2. Reaction Parameter Optimization: Solvent and temperature can have a profound effect on selectivity.

  • Temperature: Lowering the reaction temperature often leads to higher selectivity, as it can amplify the small energy differences between competing transition states.[5]

  • Solvent: The solvent can influence the geometry of the catalyst-substrate complex and the transition states, thereby affecting selectivity.[5] A screening of different solvents is recommended.

3. Additives: The use of additives can sometimes influence the reaction pathway and improve selectivity, although this is less common than ligand modification.[3]

Table 1: Hypothetical Data on Ligand and Temperature Effects on Enantioselectivity

EntryLigandTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Ligand A258560
2Ligand A08275
3Ligand A-207888
4Ligand B259085
5Ligand B08892
6Ligand B-2085>99
Category 3: Catalyst Deactivation and Instability

Question 3: My reaction starts well but then stops before completion, suggesting catalyst deactivation. What are the likely causes and solutions?

Answer: Catalyst deactivation is a significant issue, especially with highly reactive iron(IV) species. Understanding the deactivation pathways is key to mitigating this problem.

1. Common Deactivation Pathways:

  • Oxidative Degradation: The highly oxidizing conditions required to generate Fe(IV)=O species can also lead to the degradation of the supporting ligand or the catalyst itself.[6]

  • Dimerization: Mononuclear iron complexes can sometimes form inactive µ-oxodiiron species.[7]

  • Instability of the Iron(IV)-Oxo Species: The inherent stability of the Fe(IV)=O intermediate is crucial. Some iron(IV)-oxo complexes have very short half-lives, especially at room temperature.[1] The ligand framework plays a major role in determining this stability.[2][8]

2. Strategies to Enhance Catalyst Stability:

  • Ligand Design: Employing more robust ligands that are resistant to oxidative degradation can prolong catalyst lifetime. Introducing bulky substituents on the ligand can also prevent the formation of inactive dimers.[6]

  • Temperature Control: Running the reaction at the lowest effective temperature can minimize thermal decomposition pathways.[3]

  • Controlled Addition of Oxidant: Slow addition of the oxidant can help maintain a low steady-state concentration, potentially minimizing side reactions that lead to catalyst deactivation.

Proposed Catalytic Cycle and Deactivation Pathway:

catalytic_cycle Fe_II Fe(II) Precursor Fe_IV_O Fe(IV)=O Active Species Fe_II->Fe_IV_O Oxidant Substrate_Complex [Fe(IV)=O]-Substrate Complex Fe_IV_O->Substrate_Complex Substrate Deactivated_Dimer Inactive µ-oxo-Fe(III) Dimer Fe_IV_O->Deactivated_Dimer Self-Decay (Deactivation) Fe_III_OH Fe(III)-OH Substrate_Complex->Fe_III_OH H-atom abstraction Product_Release Product Release Product_Release->Fe_II Reduction Fe_III_OH->Product_Release Rebound Fe_III_OH->Deactivated_Dimer Dimerization (Deactivation)

References

data interpretation challenges in iron(IV) EPR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iron(IV) EPR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on data interpretation, troubleshooting common experimental issues, and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific problems you may encounter during your iron(IV) EPR experiments.

Problem 1: No discernible EPR signal is observed from my sample.

Possible Causes and Solutions:

  • Low Concentration of Fe(IV) Species: The concentration of your iron(IV) complex may be below the detection limit of the spectrometer.

    • Solution: Increase the concentration of the sample if possible. A typical target concentration for X-band EPR is in the range of 400-2000 µM.[1] The minimum concentration to obtain a signal is around 100 µM.[1]

  • Inappropriate Spectrometer Settings: The experimental parameters may not be optimized for detecting your specific Fe(IV) species. High-spin Fe(IV) (S=2) species, in particular, can be challenging to detect.

    • Solution: For high-spin Fe(IV) complexes, parallel-mode EPR spectroscopy can be more effective than conventional perpendicular-mode.[2][3][4] Ensure you are acquiring data at cryogenic temperatures (e.g., liquid helium temperatures, ~4.2 K) as the signals are often only observable at very low temperatures.[2]

  • Sample Degradation: High-valent iron species can be unstable.

    • Solution: Prepare samples fresh and flash-freeze them in liquid nitrogen to prevent degradation.[5] Store samples at or below liquid nitrogen temperature (77 K) until measurement.[6]

  • Incorrect Freezing Technique: Improper freezing can lead to a poor-quality glass and a heterogeneous sample, which can broaden signals beyond detection.

    • Solution: Freeze samples by slowly lowering the EPR tube into liquid nitrogen at a rate of about 1 mm/sec to ensure the formation of a good glass.[5] This gradual process allows for sample expansion upwards, preventing tube cracking.[7]

Problem 2: The obtained EPR spectrum is very broad and poorly resolved.

Possible Causes and Solutions:

  • High Sample Concentration: Very high concentrations can lead to spin-spin interactions, causing artificial line broadening.[1]

    • Solution: Dilute your sample. While a high concentration is needed for detection, an excessively high concentration can be detrimental to resolution.

  • Unresolved Hyperfine Splitting: The coupling of the electron spin to nearby nuclear spins may not be resolved, resulting in a broad, featureless spectrum.[8]

    • Solution: Consider using pulsed EPR techniques like Electron Spin Echo Envelope Modulation (ESEEM) or Electron-Nuclear Double Resonance (ENDOR) to resolve hyperfine interactions that are not apparent in continuous-wave (CW) EPR.[9]

  • Sample Heterogeneity: Variations in the local environment of the iron center can lead to a distribution of EPR signals, resulting in a broadened spectrum.[8]

    • Solution: Ensure your sample is as homogeneous as possible. For frozen solutions, the choice of solvent is critical to ensure a good glass. A mixture of solvents may be necessary.[5]

  • Baseline Correction Issues: Broad signals can span a large portion of the magnetic field range, making accurate baseline correction challenging and potentially distorting the signal shape.[10]

    • Solution: Employ specialized baseline correction methods designed for broad signals. Avoid using regions for baseline anchoring where the signal might still have intensity.[10]

Problem 3: I am unsure if the signal I am observing is from an Fe(IV) species.

Possible Causes and Solutions:

  • Presence of Other Paramagnetic Species: Your sample may contain other paramagnetic species, such as Fe(III) ions or organic radicals, which can give rise to overlapping EPR signals.[8]

    • Solution:

      • Compare g-values: High-spin Fe(IV)=O species often exhibit characteristic signals. For example, some S=2 systems show resonances at g ≈ 8 and g ≈ 4.[2][3][4] Compare your observed g-values to those reported in the literature for well-characterized Fe(IV) complexes (see Table 1).

      • Complementary Techniques: Use other spectroscopic techniques to confirm the oxidation state and spin state of the iron center. Mössbauer spectroscopy is particularly powerful for distinguishing between different iron oxidation states.[2][3][4] An isomer shift (δ) near 0 mm/s is indicative of an Fe(IV) center.[2][3][4]

      • Temperature Dependence: Study the temperature dependence of the signal intensity. Signals from excited states will decrease in intensity as the temperature is lowered.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical EPR parameters for high-spin (S=2) Fe(IV)=O complexes?

A1: High-spin Fe(IV)=O complexes are characterized by a large zero-field splitting (ZFS). The EPR signals are often observed in parallel-mode X-band EPR. Typical parameters include a large, positive axial ZFS parameter (D) and a small rhombic ZFS parameter (E/D). This gives rise to characteristic signals, often with effective g-values around 8 and 4.[2][11]

Q2: Why are cryogenic temperatures necessary for Fe(IV) EPR?

A2: The electron spin relaxation times for Fe(IV) complexes are often very short at higher temperatures, leading to extremely broad EPR signals that are undetectable. At cryogenic temperatures (typically liquid helium, <10 K), the relaxation times are much longer, resulting in narrower lines that can be observed.

Q3: How can I quantify the amount of Fe(IV) in my sample using EPR?

A3: Quantitative analysis of EPR signals can be achieved by double integration of the baseline-corrected spectrum and comparing it to a standard of known concentration. However, for broad signals from integer spin systems like high-spin Fe(IV), this can be challenging. An alternative is to simulate the experimental spectrum using a spin Hamiltonian approach. A successful simulation can provide an accurate determination of the spin concentration.[11][12]

Q4: What is the difference between perpendicular- and parallel-mode EPR, and when should I use parallel-mode?

A4: In perpendicular-mode EPR, the oscillating magnetic field of the microwave radiation is perpendicular to the static external magnetic field. In parallel-mode, these two fields are parallel. Parallel-mode EPR is particularly useful for detecting transitions in integer spin systems (like S=2 Fe(IV)) with large zero-field splitting, which are often "EPR-silent" in the more common perpendicular-mode.[2]

Q5: My Fe(IV) species is a short-lived intermediate. How can I detect it?

A5: For short-lived species, a technique called spin trapping can be employed. A "spin trap" molecule reacts with the transient radical to form a more stable paramagnetic adduct that can be readily detected by EPR.[13] While often used for organic radicals, this principle can be applied in systems where Fe(IV) species generate radicals. Another approach is rapid freeze-quenching, where the reaction is stopped at various time points by rapidly freezing the sample, followed by EPR analysis of the frozen sample.[14]

Quantitative Data Summary

The following tables summarize key EPR parameters for representative high-spin and intermediate-spin iron(IV) complexes reported in the literature.

Table 1: EPR Parameters for High-Spin (S=2) Iron(IV) Complexes

Complexg-valuesD (cm⁻¹)E/DMeasurement ConditionsReference
[FeIVH₃buea(O)]⁻8.19, 4.06+4.0(5)0.03Parallel-mode X-band[2][3]
[FeIVH₃buea(O)]⁻-+4.7-Dual-frequency/mode[11][12]
--INVALID-LINK--₂g⊥=2.006, g∥=2.03+4.940(5)0.000High-Frequency EPR[15]

Table 2: EPR Parameters for Intermediate-Spin (S=1) Iron(IV) Complexes

Complexg-valuesD (cm⁻¹)E/DMeasurement ConditionsReference
--INVALID-LINK--₂-+26.95(5)~0High-Frequency EPR[16][17]
--INVALID-LINK--₂-+22.05(5)~0High-Frequency EPR[16][17]
[FeIVCl(η⁴-MAC*)]⁻g_eff = 8.0-2.60.13X-band[18]

Experimental Protocols & Workflows

Protocol 1: General Sample Preparation for Cryogenic EPR of Fe(IV) Species
  • Solvent Selection: Choose a solvent or solvent mixture that forms a good glass upon freezing. For aqueous samples, a cryoprotectant like glycerol may be necessary. For room temperature measurements, use a low dielectric solvent.[5]

  • Concentration: Prepare the sample at a concentration ideally between 400 and 2000 µM.[1]

  • Transfer to EPR Tube: Use a long-tipped pipette to transfer the solution into a clean quartz EPR tube, ensuring the sample height is appropriate for the spectrometer's resonator (e.g., a minimum of 6 mm for X-band).[5]

  • Degassing (for oxygen-sensitive samples): If the sample is air-sensitive, perform several freeze-pump-thaw cycles before sealing the tube. Alternatively, prepare the sample in a glovebox and seal the tube with a septum and parafilm.[5]

  • Freezing: Freeze the sample by slowly lowering the tube into liquid nitrogen (~1 mm/sec).[5][7] This minimizes tube cracking and ensures a uniform glass.

  • Storage and Transport: Store the sample in liquid nitrogen. If shipping, use a dry shipper dewar that has been properly prepared.[7]

  • Measurement: Just before inserting into the cryostat, flush the outside of the tube with helium gas to prevent the formation of "air ice," which can insulate the sample.[5]

Workflow for EPR Data Interpretation of a Potential Fe(IV) Signal

FeIV_EPR_Workflow cluster_exp Experimental Acquisition cluster_analysis Data Analysis & Validation cluster_validation Spectroscopic Cross-Validation cluster_conclusion Conclusion A Acquire EPR Spectrum (Cryogenic Temps) B Observe Broad Signal or No Signal A->B C Re-acquire in Parallel-Mode B->C If S=2 suspected D Baseline Correction & Integration C->D E Determine g-values & Linewidths D->E F Compare to Literature (See Table 1 & 2) E->F G Perform Spectral Simulation E->G For complex spectra N Assign Species as Fe(IV) F->N Match O Re-evaluate Hypothesis F->O No Match H Extract Spin Hamiltonian Parameters (D, E/D) G->H I Quantify Spin Concentration H->I I->N J Acquire Mössbauer Spectrum K Check Isomer Shift (δ) (Fe(IV) ~ 0 mm/s) J->K K->N Consistent K->O Inconsistent L Acquire FTIR/Raman Spectrum M Identify Fe=O Stretch L->M M->N Consistent

Caption: Workflow for identifying and characterizing an iron(IV) species using EPR and complementary techniques.

Logical Diagram for Troubleshooting Signal Issues

Troubleshooting_EPR Start Start Experiment Problem Problem Encountered? Start->Problem NoSignal No Signal Observed Problem->NoSignal Yes BroadSignal Broad, Unresolved Signal Problem->BroadSignal Yes End Successful Data Acquisition Problem->End No CheckConc Is [Sample] > 100 µM? NoSignal->CheckConc CheckConc2 Is [Sample] too high? BroadSignal->CheckConc2 IncreaseConc Increase Concentration CheckConc->IncreaseConc No CheckTemp Is Temp < 10 K? CheckConc->CheckTemp Yes IncreaseConc->Start LowerTemp Lower Temperature CheckTemp->LowerTemp No CheckMode Using Parallel Mode for S=2? CheckTemp->CheckMode Yes LowerTemp->Start CheckMode->End Yes UseParallel Switch to Parallel Mode CheckMode->UseParallel No UseParallel->Start DiluteSample Dilute Sample CheckConc2->DiluteSample Yes CheckSolvent Is solvent a good glass former? CheckConc2->CheckSolvent No DiluteSample->Start ChangeSolvent Optimize Solvent/Cryoprotectant CheckSolvent->ChangeSolvent No ConsiderPulsed Consider Pulsed EPR (ENDOR/ESEEM) CheckSolvent->ConsiderPulsed Yes ChangeSolvent->Start ConsiderPulsed->End

Caption: Decision tree for troubleshooting common issues in Fe(IV) EPR spectroscopy.

References

Validation & Comparative

distinguishing between Fe(III) and Fe(IV) oxidation states experimentally

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Experimentally Distinguishing Fe(III) and Fe(IV) Oxidation States

For researchers, scientists, and professionals in drug development, the precise determination of metal oxidation states is crucial for understanding reaction mechanisms, characterizing intermediates, and ensuring the quality of therapeutics. This guide provides a comparative overview of key experimental techniques used to differentiate between the Fe(III) and Fe(IV) oxidation states, complete with experimental data and detailed protocols.

High-valent iron species, particularly Fe(IV), are implicated as key intermediates in a variety of biological and synthetic catalytic oxidation reactions.[1] However, their high reactivity and short lifetimes can make them challenging to detect and characterize.[2] This guide focuses on four primary spectroscopic and electrochemical methods: Mössbauer Spectroscopy, X-ray Absorption Spectroscopy (XAS), Electron Paramagnetic Resonance (EPR) Spectroscopy, and Cyclic Voltammetry (CV).

Comparison of Key Experimental Techniques

Each technique offers unique advantages and provides complementary information regarding the electronic structure and environment of the iron center.

TechniquePrinciple of DifferentiationKey ParametersAdvantagesLimitations
Mössbauer Spectroscopy Measures the recoilless absorption of gamma rays by 57Fe nuclei, which is sensitive to the electron density and electric field gradient at the nucleus.Isomer Shift (δ), Quadrupole Splitting (ΔEQ)Highly sensitive to the oxidation and spin state of iron. Can distinguish between different iron sites in a sample.Requires 57Fe enrichment for samples with low iron content. Can be complex to interpret for samples with multiple iron species.
X-ray Absorption Spectroscopy (XAS) Probes the energy required to excite a core electron to an unoccupied orbital (XANES) and the local atomic structure around the absorbing atom (EXAFS).Pre-edge peak energy and intensity, Edge energyElement-specific and can be used for amorphous or crystalline samples. Provides information on both oxidation state and coordination environment.[3][4]Requires a synchrotron radiation source. Data analysis can be complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy Detects transitions between electron spin states in a magnetic field. It is sensitive to paramagnetic species (i.e., those with unpaired electrons).g-values, Zero-field splitting (D, E)Highly sensitive to paramagnetic iron species. Can provide detailed information about the electronic structure and coordination geometry.Only applicable to paramagnetic species. Spectra can be complex and require simulation for interpretation.
Cyclic Voltammetry (CV) Measures the current response of a system to a linearly cycled potential sweep, providing information about redox processes.Redox Potentials (Epa, Epc)Provides direct information on the redox potentials of the Fe(III)/Fe(IV) couple. Can be used to study the kinetics of electron transfer.[5]Requires the species to be electrochemically active and stable within the solvent window. The interpretation can be complicated by coupled chemical reactions.

Quantitative Data Summary

The following table summarizes typical quantitative parameters obtained from each technique for distinguishing between Fe(III) and Fe(IV) species. These values can vary depending on the specific ligand environment and coordination geometry.

Oxidation StateMössbauer SpectroscopyX-ray Absorption SpectroscopyEPR SpectroscopyCyclic Voltammetry
Fe(III) Isomer Shift (δ): Typically 0.2 to 0.6 mm/s for high-spin Fe(III).[6][7] Quadrupole Splitting (ΔEQ): Highly variable, depending on the symmetry of the environment.Fe K-edge energy: The energy of the 1s→3d pre-edge transition centroid is linearly correlated with the oxidation state.[3] The edge position is at a lower energy compared to Fe(IV).[6]High-spin (S=5/2): Often shows signals at g ≈ 4.3 and g ≈ 2.[8] Low-spin (S=1/2): Exhibits sharper signals with g-values typically between 1.5 and 3.0.The Fe(III)/Fe(II) redox couple is commonly observed. The potential for the Fe(IV)/Fe(III) couple will be significantly more positive.
Fe(IV) Isomer Shift (δ): Typically -0.1 to 0.1 mm/s.[1][6] A substantial decrease compared to Fe(III) indicates a metal-centered oxidation.[1] Quadrupole Splitting (ΔEQ): Can be significant, indicating a deviation from cubic symmetry.[1]Fe K-edge energy: The edge is shifted to higher energies by approximately 0.9-1.1 eV compared to Fe(III).[6]High-spin (S=2): Can be EPR-silent in conventional perpendicular mode but may show signals in parallel-mode EPR with g-values around 8.[9][10] Intermediate-spin (S=1): Can exhibit broad signals.The Fe(IV)/Fe(III) redox couple is observed at a characteristic potential, which is dependent on the ligand environment.

Experimental Workflow

A logical workflow for distinguishing between Fe(III) and Fe(IV) oxidation states often involves a combination of techniques to provide a comprehensive characterization.

experimental_workflow Experimental Workflow for Fe(III) vs. Fe(IV) Differentiation cluster_synthesis Sample Preparation cluster_preliminary Initial Characterization cluster_spectroscopy Detailed Spectroscopic Analysis cluster_analysis Data Analysis and Conclusion Sample Synthesized Iron Complex CV Cyclic Voltammetry Sample->CV Initial redox properties UVVis UV-Vis Spectroscopy Sample->UVVis Preliminary electronic structure Mossbauer Mössbauer Spectroscopy CV->Mossbauer XAS X-ray Absorption Spectroscopy CV->XAS EPR EPR Spectroscopy CV->EPR UVVis->Mossbauer UVVis->XAS UVVis->EPR Analysis Correlate Spectroscopic and Electrochemical Data Mossbauer->Analysis Isomer shift, Quadrupole splitting XAS->Analysis Edge energy, Pre-edge features EPR->Analysis g-values, Spin state Conclusion Assign Oxidation State (Fe(III) or Fe(IV)) Analysis->Conclusion

Caption: A general experimental workflow for the characterization of iron oxidation states.

Detailed Experimental Protocols

Mössbauer Spectroscopy

Objective: To determine the isomer shift and quadrupole splitting, which are indicative of the iron oxidation state.

Methodology:

  • Sample Preparation: For solid samples, grind the material into a fine powder. If the natural abundance of 57Fe is low, enrichment may be necessary. The sample is typically cooled to low temperatures (e.g., 80 K) in a cryostat to increase the recoilless fraction.

  • Data Acquisition: A 57Co source is moved with a range of velocities to Doppler shift the energy of the emitted gamma rays. The transmission of these gamma rays through the sample is measured.

  • Data Analysis: The resulting spectrum of transmission versus velocity is fitted with Lorentzian lines. The isomer shift (δ) is the centroid of the spectrum relative to a standard (e.g., α-iron at room temperature). The quadrupole splitting (ΔEQ) is the separation between the peaks of a doublet. A significantly lower isomer shift for a sample compared to its Fe(III) precursor is a strong indicator of an Fe(IV) state.[1][6]

X-ray Absorption Spectroscopy (XAS)

Objective: To measure the Fe K-edge energy to determine the oxidation state.

Methodology:

  • Sample Preparation: Samples can be in solid or solution form. Solid samples are typically diluted in an X-ray transparent matrix (e.g., boron nitride) and pressed into a pellet. Solutions are held in a suitable sample cell with X-ray transparent windows.

  • Data Acquisition: The sample is irradiated with synchrotron-generated X-rays of varying energy around the Fe K-edge (approx. 7112 eV). The absorption of X-rays is measured.

  • Data Analysis: The position of the absorption edge and the energy of the pre-edge peak are determined. A shift of the absorption edge to higher energy is indicative of a higher oxidation state.[6] The energy of the 1s→3d pre-edge transition centroid can be linearly correlated with the oxidation state.[3]

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To probe the paramagnetic nature of the iron center and determine its spin state.

Methodology:

  • Sample Preparation: Samples are typically frozen solutions placed in EPR tubes. Measurements are usually performed at cryogenic temperatures (e.g., liquid helium or nitrogen temperatures) to observe signals from integer spin systems and to minimize relaxation effects.

  • Data Acquisition: The sample is placed in a magnetic field, and the absorption of microwave radiation is measured as the magnetic field is swept. For high-spin Fe(IV) (S=2), which can be EPR-silent in conventional perpendicular mode, parallel-mode EPR spectroscopy may be required.[9][10]

  • Data Analysis: The spectrum is analyzed to determine the g-values. The observed g-values can be characteristic of a particular spin state and coordination environment. For instance, high-spin Fe(III) (S=5/2) often shows a signal at g ≈ 4.3, while high-spin Fe(IV) (S=2) may exhibit a signal at g ≈ 8 in parallel-mode EPR.[8][9]

Cyclic Voltammetry (CV)

Objective: To measure the redox potential of the Fe(IV)/Fe(III) couple.

Methodology:

  • Sample Preparation: The iron complex is dissolved in a suitable solvent containing a supporting electrolyte. The solution is placed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes).

  • Data Acquisition: The potential of the working electrode is swept linearly to a set potential and then swept back to the initial potential. The resulting current is measured as a function of the applied potential.

  • Data Analysis: The cyclic voltammogram is analyzed to identify the anodic and cathodic peak potentials (Epa and Epc). The formal potential (E0') for the redox couple can be estimated as the average of the peak potentials. The appearance of a reversible or quasi-reversible wave at a potential significantly more positive than the Fe(III)/Fe(II) couple can be attributed to the Fe(IV)/Fe(III) redox process.[11]

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of data from these techniques is often interconnected, with each result providing a piece of the puzzle to build a consistent picture of the iron center's electronic structure.

logical_relationships Interpreting Spectroscopic Data for Oxidation State Assignment cluster_data Experimental Observations cluster_interpretation Inferred Properties cluster_conclusion Final Assignment Mossbauer_data Low Isomer Shift (δ ≈ 0 mm/s) OxidationState High Oxidation State Mossbauer_data->OxidationState XAS_data High K-edge Energy XAS_data->OxidationState EPR_data S=2 Signal (e.g., g≈8 in parallel mode) or EPR Silent SpinState Integer Spin State (S=2) EPR_data->SpinState CV_data Oxidative Wave at High Potential Redox High Redox Potential CV_data->Redox FeIV Fe(IV) Assignment OxidationState->FeIV SpinState->FeIV Redox->FeIV

Caption: Logical flow from experimental data to the assignment of the Fe(IV) oxidation state.

By employing a combination of these powerful analytical techniques, researchers can confidently distinguish between Fe(III) and Fe(IV) oxidation states, leading to a deeper understanding of the chemical and biological systems under investigation.

References

A Comparative Guide to the Reactivity of Iron(IV)-oxo vs. Iron(III)-oxo Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-valent iron-oxo species are critical intermediates in a vast array of biological and synthetic oxidation reactions.[1] Found at the heart of many nonheme iron enzymes, these reactive entities are responsible for challenging transformations such as the activation of strong C-H bonds.[2][3] The most well-studied of these is the iron(IV)-oxo (Fe(IV)=O or ferryl) species, a powerful oxidant implicated in the catalytic cycles of enzymes like cytochrome P450 and TauD.[1][2][4] Its one-electron reduced counterpart, the iron(III)-oxo (Fe(III)=O) species, is significantly rarer and less understood, but recent advances have begun to shed light on its structure and reactivity.[3][5] This guide provides an objective comparison of the reactivity of Fe(IV)-oxo and Fe(III)-oxo complexes, supported by experimental data and detailed protocols.

Comparative Reactivity Analysis

The oxidative power of iron-oxo species is central to their function. Fe(IV)=O complexes are widely recognized as potent oxidants capable of both hydrogen atom transfer (HAT) and oxygen atom transfer (OAT) reactions.[6][7] In contrast, Fe(III)-oxo species, while also reactive, have been more challenging to study. They are often stabilized by factors in their immediate environment, such as hydrogen-bond donors, which can shield and thereby mask their intrinsic reactivity.[3][8]

C-H Bond Activation and Hydrogen Atom Transfer (HAT)

C-H bond activation is a hallmark reaction of iron-oxo intermediates.[1] Fe(IV)-oxo species are exceptionally proficient at this transformation, which typically proceeds via a HAT mechanism to generate a transient Fe(III)-hydroxo intermediate and a substrate radical.[1][3] The reactivity of Fe(IV)-oxo complexes is influenced by their electronic spin state; theoretical studies predict that the high-spin (quintet, S=2) state is inherently more reactive toward C-H bond activation than the intermediate-spin (triplet, S=1) state.[2][9] This is attributed to factors including exchange-enhanced reactivity and the specific electron acceptor orbitals employed.[2][10]

Iron(III)-oxo complexes are also capable of C-H activation.[3] For example, a structurally characterized Fe(III)-oxo complex devoid of second-coordination sphere hydrogen-bond donors was shown to perform toluene hydroxylation.[3] The driving force for this reaction is significant, with a computed O-H bond dissociation free energy (BDFE) of the resulting Fe(III)-hydroxide complex at 82 kcal/mol, making hydrogen abstraction from toluene (C-H BDFE ≈ 81.6 kcal/mol) thermoneutral.[3] However, direct comparative studies have shown that the H-atom abstracting ability of Fe(IV)=O species greatly exceeds that of related Fe(IV)-OH species, which can be considered a protonated analogue of an Fe(III)=O.[4] Gas-phase studies further demonstrate the extraordinary basicity of Fe(III)-oxo complexes, which readily react with substrates like 1,4-cyclohexadiene via HAT.[5]

Oxygen Atom Transfer (OAT)

In OAT reactions, such as the oxidation of sulfides to sulfoxides, Fe(IV)-oxo complexes are also highly effective.[11][12] The efficiency of this process can be tuned by the ligand environment; complexes with smaller macrocyclic ligands, for instance, exhibit higher reactivity due to a higher Fe(IV)/Fe(III) redox potential.[7] The reactivity of Fe(III)-oxo species in OAT reactions is less documented, as their primary characterized reactivity leans towards HAT and basicity.[3][5]

Aldehyde Deformylation

In reactions with aldehydes, both iron(III)-peroxo and iron(IV)-oxo complexes have been shown to proceed via an electrophilic pathway involving abstraction of the aldehydic hydrogen atom.[13] This highlights that the reactivity pattern is not solely dependent on the oxidation state but also on the substrate and reaction conditions.[13][14]

Quantitative Data Presentation

The table below summarizes key experimental data comparing the properties and reactivity of representative iron(IV)-oxo and iron(III)-oxo complexes.

ParameterIron(IV)-oxo SpeciesIron(III)-oxo SpeciesSubstrate/ConditionSignificanceReference
Fe-O Bond Length 1.646(3) Å ([FeIV(O)(TMC)]2+)~1.73 Å ([(H3buea)FeIII(O)]2-)X-ray CrystallographyThe shorter bond in Fe(IV)=O indicates a higher bond order (double bond character) compared to Fe(III)-O.[3][15][16][3][15]
Fe-O Vibrational Frequency (ν(Fe-O)) ~859-899 cm-1~790-820 cm-1Resonance Raman / IR SpectroscopyHigher frequency in Fe(IV)=O reflects a stronger Fe-O bond. A decrease of ~70 cm-1 is seen upon one-electron reduction.[5][9][5][9]
O-H BDFE of Resulting Hydroxide >82 kcal/mol (Estimated)82 kcal/mol ([PhB(AdIm)3FeOH])TolueneIndicates a strong thermodynamic driving force for H-atom abstraction from common C-H bonds for both species.[3][3]
Second-Order Rate Constant (k2) 1.1 x 10-2 M-1s-1 ([FeIV(O)(N4Py)]2+)Not AvailableThioanisole (OAT)Quantifies the rate of oxygen atom transfer.[6]
Second-Order Rate Constant (k2) 2.5 x 10-2 M-1s-1 ([FeIV(O)(13-TMC)]2+)Not Available2-phenylpropionaldehyde (HAT)Quantifies the rate of hydrogen atom abstraction from an aldehyde.[13][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below is a representative protocol for the generation and reactivity study of a nonheme Fe(IV)-oxo complex.

Protocol: Generation and Sulfide Oxidation by [FeIV(O)(MePy2tacn)]2+ [11][12]

  • Preparation of the Fe(II) Precursor Solution: A solution of the iron(II) precursor complex, [FeII(MePy2tacn)(CH3CN)]2+, is prepared in acetonitrile (CH3CN) at a concentration of 0.8 mM. All solutions should be deaerated to prevent premature oxidation.

  • Generation of the Fe(IV)-oxo Complex: The Fe(IV)-oxo species, [FeIV(O)(MePy2tacn)]2+, is generated by adding 1.0 equivalent of an oxygen atom donor, such as iodosylbenzene (PhIO), to the precursor solution at room temperature. The formation of the Fe(IV)=O complex is monitored by UV-Vis spectroscopy, observing the growth of its characteristic absorption band at 715 nm.

  • Kinetic Studies of Sulfide Oxidation:

    • A solution of the target sulfide (e.g., thioanisole) is prepared in deaerated CH3CN.

    • The reaction is initiated by mixing the freshly prepared Fe(IV)-oxo solution with the sulfide solution in a UV-Vis cuvette at a controlled temperature (e.g., 25 °C). A typical concentration would be 0.4 mM of the Fe(IV)-oxo complex and a range of sulfide concentrations (e.g., 4-20 mM) to determine the rate law.

    • The progress of the reaction is monitored by following the decay of the 715 nm absorption band of the Fe(IV)-oxo complex over time.

  • Product Analysis: After the reaction is complete (indicated by the disappearance of the 715 nm band), an internal standard is added to the solution. The amount of the corresponding sulfoxide product is quantified by methods such as 1H NMR spectroscopy or gas chromatography to determine the reaction yield.

Visualizing Reaction Pathways

Understanding the catalytic cycle is key to harnessing the reactivity of these species. The following diagram illustrates a generalized mechanism for C-H bond activation by an iron-oxo species, a fundamental pathway for both Fe(IV)=O and, potentially, Fe(III)=O oxidants.

C_H_Activation_Cycle cluster_main Catalytic Cycle FeII [L]Fe(II) FeIVO [L]Fe(IV)=O FeII->FeIVO Oxidation Radical_Complex {[L]Fe(III)-OH • R} FeIVO->Radical_Complex H-atom abstraction FeIII_OH [L]Fe(III)-OH Radical_Complex->FeII Radical Rebound Product Product (R-OH) Radical_Complex->Product Oxidant Oxidant (e.g., O₂, H₂O₂) Oxidant->FeIVO Substrate Substrate (R-H) Substrate->FeIVO

Caption: Generalized catalytic cycle for C-H bond hydroxylation by an iron-oxo species.

Conclusion

The comparative reactivity of iron(IV)-oxo and iron(III)-oxo species is a subject of intense research with significant implications for understanding enzymatic mechanisms and designing novel synthetic catalysts. Current evidence firmly establishes the Fe(IV)-oxo state as a highly versatile and powerful oxidant, capable of activating strong C-H bonds and performing oxygen atom transfer.[2][4] The Fe(III)-oxo state, while more elusive, is an intrinsically reactive species whose oxidative power is often tempered by its ligand and second-coordination spheres.[3][5] Its high basicity and capacity for hydrogen atom abstraction suggest a distinct but important role in oxidation chemistry.[5] For professionals in drug development, understanding these differences is crucial for predicting metabolic pathways of xenobiotics and for designing bio-inspired catalysts for selective synthesis. Future research will undoubtedly focus on further characterizing rare Fe(III)-oxo intermediates to fully delineate their reactivity profiles and harness their unique chemical properties.

References

A Comparative Guide to Iron(IV)-Oxo and Manganese(IV)-Oxo Complexes in Oxidative Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-valent metal-oxo species are critical intermediates in a vast array of biological and synthetic oxidation reactions. Among these, iron(IV)-oxo (Fe(IV)=O) and manganese(IV)-oxo (Mn(IV)=O) complexes have garnered significant attention due to their ability to activate strong C-H bonds and perform other challenging substrate oxidations.[1][2] As mimics of the active sites in various metalloenzymes, including cytochrome P450 and non-heme oxygenases, understanding the comparative performance of these two motifs is crucial for designing novel, efficient, and selective catalysts.[1][3][4][5]

This guide provides an objective comparison of the catalytic performance of iron(IV)- and manganese(IV)-oxo complexes, supported by experimental data, detailed methodologies, and mechanistic diagrams.

Electronic Structure and Reactivity Overview

The reactivity of metal-oxo complexes is fundamentally governed by their electronic structure. Fe(IV)-oxo species, often found in a triplet (S=1) or quintet (S=2) ground state, are potent oxidants implicated in the catalytic cycles of numerous non-heme iron enzymes.[1][4] The quintet state is often predicted to be more reactive in C-H bond activation.[1] Mn(IV) is a d³ ion, and its oxo complexes typically possess an S=3/2 ground state.

A direct comparison of mononuclear nonheme [Fe(IV)O(N4Py)]²⁺ and [Mn(IV)O(N4Py)]²⁺ complexes, which share the same pentadentate N4Py ligand, has shown that the Fe(IV)-oxo species is generally more reactive in both hydrogen atom transfer (HAT) and oxygen atom transfer (OAT) reactions.[6] Theoretical and experimental results suggest that while the iron complex reacts from its ground state, the manganese analogue may react through a higher-energy excited state.[6][7]

Performance in C-H Bond Activation

C-H bond activation is a benchmark reaction for evaluating the oxidizing power of metal-oxo complexes. Both Fe(IV)=O and Mn(IV)=O are capable of activating strong C-H bonds, including those in alkanes like cyclohexane.[1][2]

The consensus mechanism for C-H activation by Fe(IV)-oxo complexes involves a rate-determining hydrogen-atom abstraction (HAT) to form a transient hydroxo-iron(III) species and a substrate radical, followed by a rapid "oxygen rebound" to yield the hydroxylated product.[1][8] This is supported by large kinetic isotope effects (KIEs) observed in enzymatic and model systems.[4]

While some Mn(IV)-oxo complexes can activate C-H bonds as strong as those in cyclohexane, it has been proposed that the reaction may not proceed via the classic oxygen-rebound mechanism.[2] The reactivity of Mn(IV)-oxo species can be significantly influenced by the ligand field strength, with weaker equatorial fields sometimes leading to enhanced reaction rates.[3][9]

Table 1: Comparative Reactivity in C-H Bond Activation

Catalyst Complex Substrate Second-Order Rate Constant (k₂, M⁻¹s⁻¹) at 298 K Reference
[Fe(IV)O(N4Py)]²⁺ 9,10-Dihydroanthracene 316 [6]

| [Mn(IV)O(N4Py)]²⁺ | 9,10-Dihydroanthracene | 0.45 |[6] |

As shown in the table, for the same ligand system, the iron(IV)-oxo complex is over 700 times more reactive than its manganese(IV)-oxo counterpart in the oxidation of 9,10-dihydroanthracene.

Performance in Oxygen Atom Transfer (OAT)

Oxygen atom transfer to substrates like sulfides and phosphines is another important catalytic transformation. In these reactions, the oxo group is transferred directly to the substrate.

Table 2: Comparative Reactivity in Oxygen Atom Transfer

Catalyst Complex Substrate Second-Order Rate Constant (k₂, M⁻¹s⁻¹) at 298 K Reference
[Fe(IV)O(N4Py)]²⁺ Thioanisole 11.2 [6]

| [Mn(IV)O(N4Py)]²⁺ | Thioanisole | 0.012 |[6] |

Similar to C-H activation, the iron(IV)-oxo complex demonstrates significantly higher reactivity in the oxidation of thioanisole, being nearly 1000 times faster than the manganese(IV)-oxo analogue.[6] For Mn(IV)-oxo complexes, a detailed analysis of sulfoxidation reactions with various thioanisole derivatives suggests a concerted OAT mechanism, rather than a stepwise electron-transfer pathway.[3]

Mechanistic Pathways

The underlying catalytic cycles dictate the overall efficiency and selectivity of the oxidation process. While both systems involve the generation of a high-valent metal-oxo species, the subsequent steps and intermediates can differ.

Fe_Catalytic_Cycle Fe_II [L]Fe(II) Fe_IVO [L]Fe(IV)=O Fe_II->Fe_IVO Oxidant (e.g., H₂O₂) Transition_State [L]Fe(IV)=O---H-R Fe_IVO->Transition_State Substrate (R-H) Fe_III_OH [L]Fe(III)-OH + R• Transition_State->Fe_III_OH H-Atom Abstraction (Rate-Limiting) Product_Complex [L]Fe(II) + R-OH Fe_III_OH->Product_Complex Oxygen Rebound Product_Complex->Fe_II Product Release

Figure 1. Generalized catalytic cycle for C-H hydroxylation by a non-heme Iron(IV)-oxo complex.

Mn_Catalytic_Cycle Mn_II [L]Mn(II) Mn_IVO [L]Mn(IV)=O (Ground State) Mn_II->Mn_IVO Oxidant Mn_IVO_Excited [L]Mn(IV)=O* (Excited State) Mn_IVO->Mn_IVO_Excited Thermal/Photo Excitation Mn_III_OH [L]Mn(III)-OH + R• Mn_IVO_Excited->Mn_III_OH Substrate (R-H) H-Atom Abstraction Product_Complex [L]Mn(II) + R-OH Mn_III_OH->Product_Complex Radical Rebound/ Further Rxn Product_Complex->Mn_II Product Release

Figure 2. Proposed catalytic cycle for Manganese(IV)-oxo involving an excited-state pathway.

Experimental Protocols

Reproducible experimental design is paramount for comparing catalytic systems. Below are representative protocols for catalyst synthesis and a general catalytic oxidation reaction.

5.1 Synthesis of a Representative Non-Heme Ligand and Metal Complex

This protocol describes the synthesis of the N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (N4Py) ligand and its subsequent metallation, which can be adapted for both iron and manganese.

  • Materials: Di(2-picolyl)amine, 2-chloromethylpyridine hydrochloride, sodium hydroxide, dichloromethane (DCM), acetonitrile (CH₃CN), Fe(OTf)₂ or Mn(OTf)₂, anhydrous diethyl ether. All solvents should be of reagent grade and dried where necessary.

  • Ligand Synthesis (N4Py):

    • Dissolve di(2-picolyl)amine and 2-chloromethylpyridine hydrochloride in DCM.

    • Cool the solution in an ice bath and add an aqueous solution of NaOH dropwise under vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Perform an aqueous workup, extracting the organic layer with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the pure N4Py ligand.

  • Complex Synthesis (--INVALID-LINK--₂ where M = Fe or Mn):

    • In an inert atmosphere glovebox, dissolve the N4Py ligand in CH₃CN.

    • Add a solution of the corresponding metal triflate salt (Fe(OTf)₂ or Mn(OTf)₂) in CH₃CN to the ligand solution.

    • Stir the resulting solution for 4-6 hours at room temperature.

    • Precipitate the complex by adding anhydrous diethyl ether.

    • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

5.2 General Protocol for Catalytic C-H Oxidation

This workflow outlines a typical experiment for testing the catalytic activity of a synthesized complex.

  • Reaction Setup:

    • In a reaction vial inside a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst (e.g., 1 mM in CH₃CN).

    • Add the desired substrate (e.g., cyclohexane, 0.5 M) and an internal standard (e.g., dodecane) to the vial.

    • Initiate the reaction by adding a solution of a terminal oxidant (e.g., peracetic acid or iodosylbenzene) in CH₃CN via syringe pump over a period of 1 hour to maintain a low oxidant concentration.

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir at a controlled temperature (e.g., 25 °C).

    • At specified time points, withdraw aliquots from the reaction mixture.

    • Quench the aliquot by passing it through a short pad of silica gel and eluting with diethyl ether.

  • Product Analysis:

    • Analyze the quenched aliquots by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify product yields and substrate conversion by comparing the peak areas to that of the internal standard.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Catalyst in Solvent B Add Substrate & Internal Standard A->B C Initiate with Oxidant (Syringe Pump) B->C D Stir at Constant Temp. C->D E Withdraw Aliquots at Time Intervals D->E F Quench Reaction E->F G Analyze by GC / GC-MS F->G H Quantify Yields G->H

Figure 3. Standard experimental workflow for a catalytic oxidation reaction.

Conclusion and Outlook

The comparison between iron(IV)-oxo and manganese(IV)-oxo complexes reveals significant differences in reactivity, largely stemming from their distinct electronic structures.

  • Iron(IV)-oxo complexes are generally more reactive oxidants for both C-H activation and oxygen atom transfer reactions when compared within similar ligand frameworks.[6] Their mechanisms are relatively well-understood, often proceeding via a ground-state HAT pathway.

  • Manganese(IV)-oxo complexes , while capable of performing challenging oxidations, are typically less reactive than their iron counterparts.[6] Their reactivity is highly tunable via ligand design and may involve unique mechanistic pathways, such as excited-state reactivity, offering different avenues for controlling selectivity.[3][7]

For researchers developing new catalytic systems, the choice between iron and manganese will depend on the specific application. Iron catalysts may be preferred for applications requiring high reactivity and turnover rates. Manganese catalysts, with their more nuanced reactivity and potential for unique selectivity patterns, offer a fertile ground for fundamental mechanistic studies and the development of catalysts for more specialized transformations. Future work will likely focus on designing ligand environments that can further enhance the reactivity of Mn(IV)-oxo species or fine-tune the selectivity of Fe(IV)-oxo catalysts.

References

A Computational Showdown: Iron Catalysts in their II, III, and IV Oxidation States for C-H Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Iron, owing to its abundance, low cost, and rich redox chemistry, stands out as a promising candidate.[1] This guide delves into a computational comparison of iron catalysts in the +II, +III, and +IV oxidation states, with a focus on their efficacy in the challenging yet fundamental reaction of C-H bond activation, a cornerstone of modern synthetic chemistry.

The catalytic prowess of iron complexes is intimately linked to their oxidation state, which dictates their electronic structure and, consequently, their reactivity.[1] High-valent iron species, particularly iron(IV)-oxo intermediates, are frequently implicated as the active oxidants in a variety of enzymatic and synthetic transformations that involve the cleavage of strong C-H bonds.[2][3][4] Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of these reactions and for predicting the catalytic performance of different iron species.[2][5]

This guide provides a comparative overview of the catalytic activity of iron(II), iron(III), and iron(IV) oxo-species in methane hydroxylation, a model C-H activation reaction. We will present key quantitative data from computational studies, detail the underlying computational methodologies, and visualize the catalytic cycle.

Data Presentation: A Comparative Look at Methane C-H Abstraction

Catalyst ModelIron Oxidation StateSpin StateC-H Activation Barrier (kcal/mol)Reaction Enthalpy (kcal/mol)
[FeO]+IIQuintetData not available in reviewed literatureData not available in reviewed literature
[FeO]⁺+IIISextet/Quartet~20-30Endothermic
[FeO]²⁺+IVQuintet~3-7Exothermic

Note: The activation barriers and reaction enthalpies can vary depending on the specific ligands, the computational method, and the model system used. The values for [FeO]⁺ are estimated based on related hydrogen abstraction reactions, as direct methane hydroxylation data is scarce. The reactivity of [FeO] in this context is not well-established computationally.

The data clearly suggests that the iron(IV)-oxo species is a significantly more potent oxidant for C-H activation compared to its lower-valent counterparts, exhibiting a much lower activation barrier and an exothermic reaction profile.

Experimental Protocols: The Computational Approach

The quantitative data presented in this guide is derived from Density Functional Theory (DFT) calculations, a workhorse of modern computational chemistry for studying catalytic systems.

General Computational Details:

  • Functionals: A variety of exchange-correlation functionals are employed in these studies, with hybrid functionals like B3LYP being a popular choice for their balance of accuracy and computational cost in describing transition metal systems.[2][5] Other meta-GGA functionals are also used to improve the accuracy of activation barrier predictions.[6]

  • Basis Sets: Double- or triple-zeta quality basis sets, often with polarization and diffuse functions (e.g., 6-311+G(d,p)), are typically used to accurately describe the electronic structure of the iron center and the reacting molecules.

  • Solvation Models: To simulate the reaction in a solvent environment, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations.

  • Geometry Optimization: The geometries of reactants, transition states, and products are fully optimized without any symmetry constraints.

  • Transition State Verification: The nature of the transition states is confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the reaction coordinate.

Mandatory Visualization: The Catalytic Cycle of C-H Hydroxylation

The following diagram illustrates a generalized catalytic cycle for the hydroxylation of an alkane (R-H) by a high-valent iron-oxo species, a process central to the discussion of iron's catalytic activity.

Catalytic_Cycle Catalytic Cycle for Alkane Hydroxylation by an Iron-Oxo Species Fe_II [L]Fe(II) Fe_IV_O [L]Fe(IV)=O Fe_II->Fe_IV_O Oxidant (e.g., N2O) Intermediate [L]Fe(III)-OH + R• Fe_IV_O->Intermediate R-H (H-atom abstraction) Product_Complex [L]Fe(II)(ROH) Intermediate->Product_Complex Radical Rebound Product_Complex->Fe_II - ROH

A generalized catalytic cycle for alkane hydroxylation.

This cycle begins with the oxidation of an iron(II) precursor to the highly reactive iron(IV)-oxo species. This potent oxidant then abstracts a hydrogen atom from the alkane substrate, forming a transient iron(III)-hydroxide and an alkyl radical. In a subsequent "rebound" step, the hydroxyl group is transferred to the radical, yielding the alcohol product and regenerating the iron(II) catalyst for the next cycle.

References

Validating Iron(IV) Intermediates: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally identifying transient iron(IV) intermediates is critical for elucidating reaction mechanisms, particularly in the fields of biocatalysis and synthetic chemistry. The high reactivity of these species makes their detection and characterization a formidable challenge. This guide provides an objective comparison of key spectroscopic techniques used to validate the role of Fe(IV)=O intermediates, supported by experimental data and detailed protocols.

High-valent iron(IV)-oxo species are pivotal intermediates in the catalytic cycles of many heme and non-heme iron enzymes, including cytochrome P450s and α-ketoglutarate-dependent oxygenases.[1][2][3] These intermediates are often the primary oxidant responsible for powerful transformations such as the hydroxylation of unactivated C-H bonds.[1][4][5] Validating their existence and understanding their electronic structure is crucial for designing new catalysts and developing novel therapeutics. This guide focuses on the most powerful techniques for trapping and characterizing these fleeting species.

Comparative Analysis of Spectroscopic Techniques

The direct characterization of Fe(IV)=O intermediates requires a combination of rapid kinetic methods to trap the species and sensitive spectroscopic techniques to probe their unique electronic and geometric structures. The primary methods employed are Mössbauer, Electron Paramagnetic Resonance (EPR), and X-ray Absorption Spectroscopy (XAS), often coupled with rapid freeze-quench (RFQ) or stopped-flow (SF) techniques.[6][7][8]

Technique Principle Information Provided Strengths Limitations
Mössbauer Spectroscopy Probes nuclear transitions of 57Fe, sensitive to the electron density and electric field gradient at the nucleus.[9][10]Iron oxidation state, spin state, and coordination environment (via isomer shift δ and quadrupole splitting ΔEQ).[6][11]Highly definitive for iron-specific information. Can distinguish between different iron states (e.g., Fe(II), Fe(III), Fe(IV)).[6][12]Requires 57Fe enrichment. Low temperature (cryogenic) measurements are necessary.[11]
Electron Paramagnetic Resonance (EPR) Detects transitions of unpaired electrons in a magnetic field.Spin state (e.g., S=1, S=2), zero-field splitting parameters (D, E/D), and hyperfine interactions.[13][14]Excellent for paramagnetic species. Can provide quantitative concentration of the intermediate.[13][15]Only applicable to species with unpaired electrons (paramagnetic). Fe(IV) S=1 species can be challenging to detect.
X-ray Absorption Spectroscopy (XAS) Measures the absorption of X-rays as a function of energy, providing information on the local geometric and electronic structure.[16][17]Oxidation state, coordination number, and precise metal-ligand bond lengths (e.g., Fe=O distance) from XANES and EXAFS regions.[18][19]Provides direct structural information (bond lengths). Does not require isotopic enrichment.[18]Often requires synchrotron radiation sources. Data analysis can be complex.[20]
UV-visible (UV-vis) Spectroscopy Measures electronic transitions (d-d bands, charge transfer bands).Provides kinetic information on the formation and decay of intermediates.[18][21]Widely accessible. Ideal for stopped-flow kinetic studies.[7][22]Spectra can be broad and overlapping, making unambiguous assignment difficult without complementary techniques.
Resonance Raman / FTIR Spectroscopy Probes vibrational modes of the molecule.Provides vibrational frequency of the Fe=O bond, confirmed by isotopic labeling (18O).[13][23]Direct evidence of the Fe=O functional group.Can be hindered by fluorescence and requires chromophoric enhancement for Raman.

Case Study: Characterization of Non-Heme Fe(IV)=O Intermediates

Non-heme iron enzymes utilize high-spin (S=2) Fe(IV)=O intermediates to perform challenging oxidation reactions.[1][15] The taurine/α-ketoglutarate dioxygenase (TauD) is a well-studied example where a transient Fe(IV)=O species has been successfully trapped and characterized.[18]

Spectroscopic Parameters for a Non-Heme Fe(IV)=O Intermediate (TauD, Species J)
Parameter Mössbauer EPR XAS Resonance Raman UV-vis
Value δ = 0.30 mm/sΔEQ = -0.88 mm/s[18]High-spin (S=2) species, typically EPR-silent under standard conditions but can be observed in parallel-mode.[13][23]Fe=O bond length ≈ 1.62 Å[18]ν(Fe=16O) = 821 cm-1ν(Fe=18O) = 787 cm-1[18]λmax ≈ 318 nm[18]
Interpretation The near-zero isomer shift (δ) is a hallmark of the Fe(IV) oxidation state.[12][13] The specific quadrupole splitting (ΔEQ) reflects the electronic structure of the high-spin d4 center.[18]Confirms the high-spin S=2 state, which is crucial for the proposed reactivity in two-state reactivity models.[13][24]The short bond length is direct evidence of a metal-oxo double bond.[18]The significant isotopic shift upon 18O substitution provides definitive evidence for an Fe=O vibrational mode.[18]This absorption feature allows for kinetic tracking of the intermediate's formation and decay using stopped-flow methods.[18]

Case Study: Cytochrome P450 Fe(IV) Intermediates

Cytochrome P450 enzymes are heme-thiolate proteins that play a central role in drug metabolism.[25][26] Their catalytic cycle involves a high-valent iron(IV)-oxo porphyrin radical cation intermediate (Compound I) and an iron(IV)-hydroxide species (Compound II).[4][5] The unique cysteine thiolate ligand is believed to modulate the reactivity of these intermediates.[4][27]

Spectroscopic Parameters for P450 Fe(IV) Intermediates
Intermediate Technique Key Parameters Significance
Compound II (FeIV-OH) Mössbauerδ = 0.02 mm/sΔEQ = 2.27 mm/s (in H. pylori catalase)[11]Confirms the Fe(IV) oxidation state. The parameters are distinct from the Fe(IV)=O species, indicating protonation to a hydroxide.[11]
Compound II (FeIV-OH) UV-visSoret band shiftsAllows for kinetic characterization and determination of properties like the pKa of the hydroxide ligand.[4]
Compound II (FeIV-OH) XASFe-O bond lengthDistinguishes between the longer Fe-OH single bond and the shorter Fe=O double bond.

The determination of the pKa of the iron(IV)-hydroxide species in a P450 enzyme (CYP158) to be as high as 11.9 highlights the electron-donating effect of the thiolate ligand.[4] This high pKa is thought to decrease the reduction potential of Compound I, thereby preventing oxidative damage to the enzyme itself.[4][27]

Experimental Methodologies and Workflows

Validating these intermediates requires precise experimental execution, often involving the combination of multiple techniques.

Freeze-Quench Mössbauer/EPR Workflow

The freeze-quench method is used to trap transient intermediates by rapidly mixing reactants and freezing the solution at specific time points.[6]

G Freeze-Quench Experimental Workflow cluster_reaction Reaction & Trapping cluster_analysis Analysis R1 Reactant 1 (e.g., 57Fe-Enzyme) Mixer Rapid Mixer R1->Mixer Syringe 1 R2 Reactant 2 (e.g., Substrate + O2) R2->Mixer Syringe 2 Ageing Ageing Tube (Variable Length/Time) Mixer->Ageing Reaction Initiates Freeze Cryogenic Bath (e.g., Isopentane at -140°C) Ageing->Freeze Reaction Quenched Pack Pack Sample into Holder Freeze->Pack Frozen Particles Spec Spectroscopic Measurement Pack->Spec Low Temperature

Caption: Workflow for trapping reaction intermediates using the freeze-quench method.

Protocol: Freeze-Quench Mössbauer Spectroscopy [6][11]

  • Preparation: Prepare solutions of the 57Fe-enriched enzyme and the reactants (e.g., substrate and oxidant) in appropriate buffers.

  • Loading: Load the reactant solutions into the drive syringes of a freeze-quench apparatus.

  • Reaction Initiation: A pneumatic ram rapidly pushes the syringes, forcing the reactants through a high-efficiency mixer, initiating the reaction.

  • Ageing: The reaction mixture travels through a tube of a specific length (the "ageing loop") which determines the reaction time before quenching.

  • Quenching: The mixture is sprayed directly into a cryogenic liquid (e.g., isopentane cooled by liquid nitrogen to ~140 K), which freezes the reaction. The resulting frozen particles are collected.

  • Sample Packing: The collected frozen powder is carefully packed into a Mössbauer sample holder at cryogenic temperatures to prevent sample warming.

  • Data Acquisition: The sample is placed in a Mössbauer spectrometer, and data is collected at low temperatures (typically 4.2 K) with an applied magnetic field to resolve spectral features.[11]

Stopped-Flow UV-vis Kinetics

Stopped-flow spectroscopy is ideal for monitoring the kinetics of intermediate formation and decay in real-time by observing changes in absorbance.[7][8]

G Stopped-Flow Spectroscopy Logic cluster_flow Flow Phase cluster_detect Detection Phase S1 Syringe A Mix Mixer S1->Mix S2 Syringe B S2->Mix Obs Observation Cell Mix->Obs Reaction Mix Stop Stopping Syringe Obs->Stop Flow Detector Detector (e.g., PMT/Diode Array) Obs->Detector Stop->Mix Trigger Stop Light Light Source (e.g., Xe Lamp) Mono Monochromator Light->Mono Mono->Obs Data Data Acquisition (Abs vs. Time) Detector->Data

Caption: Logic diagram of a stopped-flow spectrophotometer for kinetic analysis.

Protocol: Stopped-Flow UV-vis Spectroscopy [18][22]

  • System Setup: The spectrophotometer is set to the wavelength where the intermediate has a characteristic absorbance (e.g., 318 nm for TauD intermediate J).[18]

  • Loading: Reactant solutions are loaded into the two drive syringes.

  • Mixing and Measurement: The drive syringes are actuated, forcing the solutions through the mixer and into the observation cell. The flow continues until the stopping syringe is filled, which triggers the end of the push and the start of data acquisition.

  • Data Acquisition: The absorbance at the selected wavelength is monitored as a function of time immediately after the flow stops. The resulting kinetic trace shows the formation and subsequent decay of the intermediate.

  • Data Analysis: The kinetic traces are fitted to appropriate kinetic models (e.g., sequential first-order reactions) to extract rate constants for each step of the reaction.

Conclusion

The validation of iron(IV) intermediates is a complex task that relies on the synergistic application of multiple advanced spectroscopic and kinetic techniques. Mössbauer spectroscopy provides unambiguous information about the iron center's oxidation and spin state, while XAS offers direct structural data like Fe=O bond lengths. EPR is invaluable for characterizing paramagnetic high-spin states, and UV-vis spectroscopy coupled with stopped-flow is essential for elucidating the kinetic competence of the observed intermediate. By carefully comparing data from these complementary methods, researchers can build a comprehensive and definitive picture of the role these powerful oxidants play in critical chemical and biological transformations.

References

Heme vs. Non-Heme Iron(IV)-Oxo Catalysts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in catalysis and drug development, this report provides a detailed comparison of heme and non-heme iron(IV)-oxo catalysts. We delve into their catalytic performance, supported by quantitative data, and provide detailed experimental protocols for their evaluation. Visualizations of their distinct catalytic cycles offer a clear understanding of their mechanistic differences.

High-valent iron(IV)-oxo species are crucial reactive intermediates in the catalytic cycles of both heme and non-heme iron enzymes, playing a vital role in a wide array of oxidative transformations, including the activation of C-H bonds.[1][2][3] Understanding the comparative advantages and disadvantages of synthetic models of these catalysts is paramount for the development of new synthetic methodologies and therapeutic agents. This guide provides an objective comparison of heme and non-heme iron(IV)-oxo catalysts, focusing on their performance, stability, and the experimental methods used to assess them.

Comparative Catalytic Performance

The catalytic efficacy of heme and non-heme iron(IV)-oxo complexes is dictated by the ligand environment surrounding the iron center. Heme catalysts, characterized by a porphyrin macrocycle, and non-heme catalysts, with a variety of nitrogen and oxygen-based ligands, exhibit distinct reactivities and substrate specificities.[4][5]

Quantitative data on the performance of representative heme and non-heme iron(IV)-oxo catalysts in various oxidation reactions are summarized below.

Catalyst TypeCatalystSubstrateReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Product Yield (%)Reference
Heme [Fe(IV)O(TMP•+)]StyreneEpoxidation1.2 x 10⁴95[6]
[Fe(IV)O(TDCPP•+)]CyclohexaneHydroxylation5.6 x 10²65
Non-Heme [Fe(IV)O(TMC)(CH₃CN)]²⁺ThioanisoleSulfoxidation8.3 x 10³>99[7]
[Fe(IV)O(N4Py)]²⁺CyclohexaneHydroxylation1.5 x 10¹45[8]
[Fe(IV)O(MePy₂tacn)]²⁺SulfidesSulfoxidationRate enhanced 150-fold under irradiation-[9][10][11]

Table 1: Comparative quantitative data for heme and non-heme iron(IV)-oxo catalysts. (TMP•+ = tetramesitylporphyrin radical cation; TDCPP•+ = tetrakis(2,6-dichlorophenyl)porphyrin radical cation; TMC = tetramethylcyclam; N4Py = N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine; MePy₂tacn = N-methyl-N',N''-bis(2-pyridylmethyl)-1,4,7-triazacyclononane).

Experimental Protocols

Accurate evaluation of heme and non-heme iron(IV)-oxo catalysts requires standardized experimental procedures. Below are detailed methodologies for their generation, kinetic analysis, and product characterization.

Generation of Iron(IV)-Oxo Species

1. Using Chemical Oxidants:

  • Objective: To generate the iron(IV)-oxo species from an iron(II) or iron(III) precursor.

  • Procedure:

    • Dissolve the iron precursor complex (e.g., [Fe(II)(TMC)(CH₃CN)]²⁺ or an Fe(III)-porphyrin) in a suitable solvent (e.g., acetonitrile, dichloromethane) at a low temperature (typically -40 °C to -60 °C) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a stoichiometric amount of a chemical oxidant. Common oxidants include:

      • For Non-Heme Catalysts: Iodosylbenzene (PhIO), peroxy acids (e.g., m-CPBA), or ceric ammonium nitrate (CAN).[7][9][10]

      • For Heme Catalysts: m-CPBA or other peroxy acids are frequently used to generate the iron(IV)-oxo porphyrin π-cation radical species (Compound I).[6]

    • Monitor the formation of the iron(IV)-oxo species using UV-Vis spectroscopy, observing the characteristic absorption bands (e.g., around 700-850 nm for many non-heme S=1 species and the characteristic Soret and Q-bands for heme species).[10]

2. Photocatalytic Generation:

  • Objective: To generate the iron(IV)-oxo species using a photosensitizer and a sacrificial electron acceptor.[9][10][11]

  • Procedure:

    • Prepare a solution of the iron(II) precursor, a photosensitizer (e.g., [Ru(II)(bpy)₃]²⁺), and a sacrificial electron acceptor (e.g., Na₂S₂O₈) in a suitable solvent.[9][10][11]

    • Irradiate the solution with light of an appropriate wavelength (e.g., 447 nm for [Ru(II)(bpy)₃]²⁺).[9][10][11]

    • Monitor the formation of the iron(IV)-oxo species spectroscopically.

Kinetic Analysis
  • Objective: To determine the rate of reaction between the iron(IV)-oxo species and a substrate.

  • Procedure (Stopped-Flow Spectroscopy):

    • Load a solution of the pre-formed iron(IV)-oxo complex into one syringe of the stopped-flow instrument.

    • Load a solution of the substrate in the same solvent into the other syringe.

    • Rapidly mix the two solutions and monitor the decay of the iron(IV)-oxo species' characteristic absorbance over time.

    • Fit the kinetic traces to appropriate rate laws (e.g., pseudo-first-order conditions with excess substrate) to determine the second-order rate constant.

Product Analysis
  • Objective: To identify and quantify the products of the catalytic oxidation.

  • Procedure (Gas Chromatography-Mass Spectrometry - GC-MS):

    • After the reaction is complete, quench the reaction mixture (e.g., by adding a reducing agent like triphenylphosphine).

    • Add an internal standard for quantification.

    • Analyze the reaction mixture by GC-MS.

    • Identify the products by comparing their mass spectra and retention times with those of authentic samples.

    • Quantify the products based on the peak areas relative to the internal standard.

Mechanistic Insights: Catalytic Cycles

The catalytic cycles of heme and non-heme iron(IV)-oxo catalysts, while both involving an iron(IV)-oxo intermediate, differ in the nature of the initial catalyst and the generation of the active oxidant.

Heme_Catalytic_Cycle FeIII Fe(III)-Porphyrin FeII Fe(II)-Porphyrin FeIII->FeII e⁻, H⁺ FeII_O2 Fe(II)-O₂ FeII->FeII_O2 O₂ FeIII_OOH Fe(III)-OOH FeII_O2->FeIII_OOH e⁻, 2H⁺ CompoundI [Fe(IV)O(Por•+)] (Compound I) FeIII_OOH->CompoundI -H₂O CompoundI->FeIII S -> SO Substrate Substrate (S) Product Product (SO)

Figure 1: Catalytic cycle of a typical heme iron(IV)-oxo catalyst (e.g., Cytochrome P450).

NonHeme_Catalytic_Cycle FeII Fe(II)-L FeIVO [Fe(IV)O(L)]²⁺ FeII->FeIVO Oxidant FeIVO->FeII S -> SO Substrate Substrate (S) Product Product (SO) Oxidant Oxidant (e.g., PhIO, H₂O₂) Waste Waste (e.g., PhI, H₂O)

Figure 2: Generalized catalytic cycle for a synthetic non-heme iron(IV)-oxo catalyst.

Conclusion

Both heme and non-heme iron(IV)-oxo catalysts are powerful oxidants with significant potential in synthetic chemistry and drug development. Heme catalysts, particularly the porphyrin radical cation species, are often highly reactive.[6] Non-heme catalysts, with their tunable ligand spheres, offer a high degree of modularity, allowing for the fine-tuning of reactivity and selectivity.[8][12] The choice between a heme and a non-heme system will ultimately depend on the specific application, considering factors such as desired reactivity, substrate scope, and catalyst stability. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and to design and evaluate novel iron-based oxidation catalysts.

References

A Comparative Guide to the Reactivity of Iron(IV)-Oxo and Iron(IV)-Imido Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of high-valent iron complexes is paramount for designing novel catalysts and therapeutic agents. This guide provides an objective comparison of the reactivity of two key intermediates: iron(IV)-oxo and iron(IV)-imido complexes, supported by experimental data and detailed methodologies.

High-valent iron(IV)-oxo and iron(IV)-imido species are pivotal intermediates in a wide array of enzymatic and synthetic transformations.[1][2] Their ability to perform challenging reactions such as C-H bond activation and atom transfer has garnered significant interest. While isoelectronic, the subtle differences between the oxo and imido ligands lead to distinct reactivity profiles, influencing their efficacy in various applications, including potential roles in drug metabolism and development.[3][4]

Comparative Reactivity in Key Transformations

The reactivity of iron(IV)-oxo and iron(IV)-imido complexes is highly dependent on the ligand environment, the spin state of the iron center, and the nature of the substrate.[2][5] Generally, iron(IV)-oxo complexes are considered more powerful oxidants for C-H bond activation, while iron(IV)-imido complexes can exhibit enhanced reactivity in atom transfer reactions with specific substrates.[5][6]

C-H Bond Activation

Iron(IV)-oxo complexes are potent reagents for the activation of strong C-H bonds, a critical step in many biological and industrial processes.[1][7] The mechanism often proceeds via a hydrogen atom transfer (HAT) pathway.[8][9] Density functional theory (DFT) calculations and experimental evidence suggest that the quintet (high-spin, S=2) state of iron(IV)-oxo species is inherently more reactive towards C-H bond activation than the triplet (intermediate-spin, S=1) state.[1][10] However, some studies have shown comparable reactivities for both spin multiplicities.[1]

In contrast, the reactivity of iron(IV)-imido complexes in C-H activation can be more sluggish.[2] The mechanism can also differ, with some systems favoring an electron transfer pathway over a direct HAT.[5] The nature of the nitrogen substituent on the imido ligand significantly influences its reactivity.[11]

G cluster_oxo Iron(IV)-Oxo C-H Activation cluster_imido Iron(IV)-Imido C-H Activation FeIV_O [LFeIV=O]n+ RH R-H (Substrate) TS_HAT_O [LFeIV=O---H---R]n+‡ (HAT Transition State) Intermediate_O [LFeIII-OH]n+ + R• Product_O [LFeIII]n-1 + R-OH FeIV_I [LFeIV=NR']n+ RH_I R-H (Substrate) TS_ET_I [LFeIV=NR'---R-H]n+‡ (Electron Transfer Transition State) Intermediate_I [LFeIII=NR']n-1 + R-H•+ Product_I [LFeIII-NHR']n-1 + R• Final_Product_I [LFeII]n-2 + R-NHR'

Atom Transfer Reactions

In atom transfer reactions, such as sulfoxidation, the reactivity trends can be reversed. Certain iron(IV)-imido complexes have been shown to be more reactive than their iron(IV)-oxo counterparts, particularly with electron-rich substrates like para-substituted thioanisoles.[2][5][12] This enhanced reactivity is attributed to a lower reduction potential of the iron(IV)-tosylimido group compared to the iron(IV)-oxo species, favoring an initial electron transfer mechanism.[5]

Conversely, the reaction of iron(IV)-oxo complexes with thioanisole often proceeds through a concerted, direct oxygen atom transfer.[5] The presence of a sulfur-containing ligand in the coordination sphere can enhance the reactivity of both species in thioanisole sulfoxidation.[2][12]

G cluster_oxo_sulf Iron(IV)-Oxo Sulfoxidation cluster_imido_sulf Iron(IV)-Imido Sulfoxidation FeIV_O_S [LFeIV=O]n+ Product_O_S [LFeII]n-2 + Ar-S(O)-Me FeIV_O_S->Product_O_S Concerted O-atom transfer Substrate_S Ar-S-Me Substrate_S->Product_O_S FeIV_I_S [LFeIV=NR']n+ Intermediate_I_S [LFeIII=NR']n-1 + [Ar-S-Me]•+ FeIV_I_S->Intermediate_I_S Initial Electron Transfer Substrate_I_S Ar-S-Me Substrate_I_S->Intermediate_I_S Product_I_S [LFeII]n-2 + Ar-S(NR')-Me Intermediate_I_S->Product_I_S Radical Coupling

Quantitative Comparison of Reactivity

The following tables summarize key quantitative data from comparative studies of iron(IV)-oxo and iron(IV)-imido complexes.

ComplexSubstrateReaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
[FeIV(O)(N4Py)]2+ThioanisoleOxygen Atom Transfer0.023[5]
[FeIV(NTs)(N4Py)]2+ThioanisoleImido Group Transfer0.11[5]
[FeIV(O)(STPeN)]2+ThioanisoleOxygen Atom Transfer1.1 x 10-3[13]
[FeIV(NTs)(STPeN)]2+ThioanisoleImido Group Transfer2.5 x 10-3[13]
[FeIV(O)(BnTPeN)]2+ThioanisoleOxygen Atom Transfer1.3 x 10-3[2]
[FeIV(NTs)(BnTPeN)]2+ThioanisoleImido Group TransferSluggish[2]
[FeIV(O)(N4Py)]2+1,4-Cyclohexadiene (CHD)C-H Activation2.5[14]
[FeIV(NTs)(N4Py)]2+1,4-Cyclohexadiene (CHD)C-H Activation0.015[14]

N4Py = N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine; NTs = tosylimido; STPeN = N-benzyl-N,N',N'-tris(2-pyridylmethyl)-1,2-diaminoethane with a thioether modification; BnTPeN = N-benzyl-N,N',N'-tris(2-pyridylmethyl)-1,2-diaminoethane.

ComplexPropertyValueUnitReference
[FeIV(O)(TMC)]2+Fe=O Bond Length1.646Å[9]
[FeIV(O)(LOCH2O)]-Fe=O Bond Length1.6415Å[15]
[FeIV(NTs)(N4Py)]2+Fe=N Bond Length1.68Å[14]
[(IPr)Fe(NC(CF3)2Ph)2]Fe=N Bond Length1.705, 1.712Å[11]
[FeV(NTs)(TAML+•)]One-electron Reduction Potential (Ered)0.86V vs SCE[16]
[FeV(O)(TAML)]-One-electron Reduction Potential (Ered)1.04V vs SCE[16]

TMC = 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane; LOCH2O = a rigid organic macrocycle; IPr = 1,3-bis(2',6'-diisopropylphenyl)imidazol-2-ylidene; TAML = tetraamido macrocyclic ligand.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and reactivity studies of these complexes.

Synthesis of Iron(IV)-Oxo Complexes

A common method for generating iron(IV)-oxo complexes involves the oxidation of an iron(II) precursor with an oxygen atom donor.[17][18]

Protocol: Generation of [FeIV(O)(MePy2tacn)]2+ [17]

  • Precursor Preparation: The iron(II) precursor complex, [FeII(MePy2tacn)(CH3CN)]2+, is prepared by reacting the MePy2tacn ligand with one equivalent of [FeII(OTf)2(CH3CN)2] in acetonitrile under an inert atmosphere.

  • Oxidation: To a solution of the iron(II) precursor in acetonitrile, 1.2 equivalents of an oxygen atom donor, such as iodosylbenzene (PhIO) or n-butyl-4-iodoxybenzoate (n-Bu4NIO4), is added at room temperature.

  • Characterization: The formation of the iron(IV)-oxo complex is monitored by UV-vis spectroscopy, observing the characteristic near-IR absorption band around 736 nm. Further characterization can be performed using Mössbauer spectroscopy and electrospray ionization mass spectrometry (ESI-MS).

Synthesis of Iron(IV)-Imido Complexes

Iron(IV)-imido complexes are typically synthesized by reacting an iron(II) or iron(0) precursor with an imido group transfer reagent, such as an organic azide or an iminoiodinane.[14][19]

Protocol: Generation of [FeIV(NTs)(N4Py)]2+ [14]

  • Precursor Preparation: The iron(II) precursor, [FeII(N4Py)(CH3CN)]2+, is synthesized by reacting the N4Py ligand with one equivalent of a suitable iron(II) salt in acetonitrile.

  • Imido Group Transfer: The iron(IV)-imido complex is generated in situ by adding a solution of the iminoiodinane, PhINTs, in acetonitrile to the solution of the iron(II) precursor at low temperature (e.g., -40 °C).

  • Characterization: The formation of the complex is confirmed by UV-vis spectroscopy, identifying the characteristic ligand-to-metal charge transfer (LMCT) band (around 445 nm) and ligand field transitions (around 660 nm).

Reactivity Studies: Kinetic Measurements

The reactivity of these complexes is often quantified by measuring the second-order rate constants for their reactions with various substrates.

Protocol: Kinetic Analysis of Substrate Oxidation

  • Complex Generation: The iron(IV)-oxo or iron(IV)-imido complex is generated in situ in a suitable solvent (e.g., acetonitrile) as described above.

  • Reaction Initiation: The reaction is initiated by adding a large excess of the substrate (e.g., thioanisole or 1,4-cyclohexadiene) to the solution of the iron complex.

  • Monitoring: The decay of the iron(IV) species is monitored over time by following the decrease in absorbance of its characteristic UV-vis band using a stopped-flow spectrophotometer.

  • Data Analysis: The observed pseudo-first-order rate constants (kobs) are obtained by fitting the kinetic traces to a single-exponential decay function. The second-order rate constant (k2) is then determined from the slope of a plot of kobs versus the substrate concentration.

Concluding Remarks

The choice between an iron(IV)-oxo and an iron(IV)-imido complex for a specific application depends critically on the desired transformation. Iron(IV)-oxo complexes generally excel in C-H bond activation through a hydrogen atom transfer mechanism. In contrast, iron(IV)-imido complexes can demonstrate superior reactivity in atom transfer reactions with certain substrates, often proceeding through an initial electron transfer. The ligand framework plays a crucial role in tuning the electronic structure and, consequently, the reactivity of the iron center.

This comparative guide highlights the fundamental differences and similarities in the reactivity of these important intermediates. The provided data and protocols serve as a valuable resource for researchers aiming to harness the synthetic potential of high-valent iron chemistry in catalysis and drug development. Further exploration into the design of novel ligand environments will undoubtedly lead to the development of even more selective and efficient iron-based catalysts.

References

A Comparative Guide: Iron(IV) Catalysts versus Precious Metal Catalysts in Oxidative Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of efficient, selective, and sustainable chemical transformations is a cornerstone of modern chemistry and drug development. Catalysis plays a pivotal role in this endeavor, with a significant historical reliance on precious metals like ruthenium, rhodium, palladium, and iridium. While highly effective, the high cost, limited availability, and potential toxicity of these metals have spurred the search for viable alternatives based on earth-abundant elements. Among these, iron has emerged as a particularly promising candidate, with its high-valent iron(IV) species demonstrating remarkable reactivity in a variety of oxidative transformations.

This guide provides an objective comparison of the performance of iron(IV) catalysts against their precious metal counterparts in key oxidative reactions, supported by experimental data. We will delve into their catalytic activities, selectivities, and stabilities, offering a comprehensive overview to inform catalyst selection in research and development.

Performance Benchmark: C-H Bond Oxidation

The selective oxidation of C-H bonds is a transformative reaction in organic synthesis, enabling the direct conversion of hydrocarbons into more valuable functionalized molecules. This area has been a key testing ground for both iron and precious metal catalysts.

Quantitative Performance Data

The following tables summarize key performance metrics for representative iron and precious metal catalysts in C-H oxidation reactions. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, data from closely related systems are presented to provide a comparative overview.

Table 1: Catalytic C-H Hydroxylation

Catalyst SystemSubstrateOxidantTON¹TOF (s⁻¹)¹Yield (%)SelectivityRef.
Iron Catalyst
[Fe(TPA)(CH₃CN)]²⁺CyclohexaneH₂O₂~350~0.25~70High for alcohol/ketone[1]
Ruthenium Catalyst
cis-[Ru(dtbpy)₂Cl₂]Amine DerivativesH₅IO₆Up to 100-50-90High for 3° C-H[2][3][4]
Cobalt Catalyst *
Co(TPA) diamond coreDihydroanthracene--1.1 x 10³--[5]

*Note: While not a precious metal, the exceptionally high TOF of this cobalt complex in C-H bond activation is included for broader context as it is reported to be 10⁶-fold more reactive than its iron analog.[5]

Table 2: Catalytic C-H Amination

Catalyst SystemSubstrate TypeNitrogen SourceTON¹Enantioselectivity (ee)Ref.
Iron Catalyst
Chiral Iron PorphyrinAlkyl/Aryl AzidesAzides>10,000High[6]
Iridium Catalyst
Iridium ComplexKetoximes/N-AromaticsTrocN₃--[7]
Rhodium Catalyst
Rh₂(R-TPPTTL)₄CyclohexaneDiazo Compound580,00096%[8]

¹TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

Catalytic Cycles: A Mechanistic Glimpse

The underlying mechanisms of C-H activation by iron(IV)-oxo and precious metal catalysts share some conceptual similarities but differ in the nature of the key intermediates and their electronic structures.

Iron(IV)-Oxo Catalyzed C-H Hydroxylation

The catalytic cycle for a typical non-heme iron(IV)-oxo catalyst begins with the activation of the iron(II) precatalyst by an oxidant (e.g., H₂O₂) to form a highly reactive iron(IV)-oxo species. This powerful oxidant then abstracts a hydrogen atom from the substrate's C-H bond, leading to a substrate radical and an iron(III)-hydroxo intermediate. In a subsequent "rebound" step, the hydroxyl group is transferred to the substrate radical to yield the alcohol product and regenerate the iron(II) catalyst.

G FeII Fe(II) Precatalyst FeIVO Fe(IV)=O (Active Oxidant) FeII->FeIVO Oxidation Intermediate [Fe(III)-OH + Substrate•] (Radical Intermediate) FeIVO->Intermediate H-atom Abstraction Waste Oxidant Waste FeIVO->Waste Intermediate->FeII Regeneration Product Alcohol Product Intermediate->Product Hydroxyl Rebound Substrate Substrate (R-H) Substrate->Intermediate Oxidant Oxidant (e.g., H₂O₂) Oxidant->FeII

Catalytic cycle for iron(IV)-oxo C-H hydroxylation.
Ruthenium-Catalyzed C-H Hydroxylation

Ruthenium-catalyzed C-H hydroxylation often proceeds through a different pathway. A ruthenium(II) precatalyst can undergo a concerted metalation-deprotonation step with the substrate to form a ruthenacycle intermediate. This intermediate is then oxidized by a stoichiometric oxidant to a higher-valent ruthenium(IV) or ruthenium(V) species. Reductive elimination from this high-valent intermediate forms the C-O bond of the product and regenerates a lower-valent ruthenium species, which can re-enter the catalytic cycle.

G RuII Ru(II) Precatalyst Ruthenacycle Ruthenacycle Intermediate RuII->Ruthenacycle C-H Activation RuIV Ru(IV) or Ru(V) Intermediate Ruthenacycle->RuIV Oxidation RuIV->RuII Regeneration Product Hydroxylated Product RuIV->Product Reductive Elimination Waste Reduced Oxidant RuIV->Waste Substrate Substrate Substrate->Ruthenacycle Oxidant Oxidant Oxidant->Ruthenacycle

Catalytic cycle for ruthenium-catalyzed C-H hydroxylation.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and meaningful comparison of catalytic results. Below are generalized protocols for C-H oxidation reactions using iron and precious metal catalysts.

General Procedure for Iron-Catalyzed C-H Hydroxylation

Materials:

  • Iron(II) or Iron(III) salt (e.g., Fe(OTf)₂, FeCl₃)

  • Ligand (e.g., Tris(2-pyridylmethyl)amine - TPA)

  • Substrate

  • Oxidant (e.g., aqueous hydrogen peroxide)

  • Solvent (e.g., acetonitrile)

  • Internal standard for GC or NMR analysis

Procedure:

  • In a reaction vessel, the iron salt and the ligand are dissolved in the solvent. The mixture is stirred at room temperature to allow for complex formation.

  • The substrate and the internal standard are added to the reaction mixture.

  • The reaction is initiated by the slow addition of the oxidant (e.g., via syringe pump) to the stirred solution at a controlled temperature (e.g., 0 °C or 25 °C).

  • The reaction progress is monitored by taking aliquots at specific time intervals and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, the reaction is quenched (e.g., by the addition of a reducing agent like triphenylphosphine or by passing through a short pad of silica gel).

  • The yield and selectivity of the products are determined by analyzing the final reaction mixture against the internal standard.

General Procedure for Ruthenium-Catalyzed C-H Hydroxylation

Materials:

  • Ruthenium precatalyst (e.g., cis-[Ru(dtbpy)₂Cl₂])

  • Substrate

  • Oxidant (e.g., H₅IO₆, Ceric Ammonium Nitrate - CAN)

  • Solvent system (e.g., a mixture of acetic acid and water)

  • Internal standard for analysis

Procedure:

  • The ruthenium precatalyst, substrate, and internal standard are combined in a reaction vessel.

  • The solvent system is added, and the mixture is stirred to ensure homogeneity.

  • The oxidant is added to the reaction mixture in one portion or portion-wise at the desired reaction temperature.

  • The reaction is stirred for a specified period (e.g., 4-24 hours) and monitored by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • After the reaction is deemed complete, it is quenched (e.g., by the addition of a saturated aqueous solution of Na₂S₂O₃).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The yield and selectivity are determined from the crude reaction mixture or after purification of the product.

Conclusion and Outlook

The development of iron(IV)-based catalysts presents a compelling and sustainable alternative to traditional precious metal systems for oxidative transformations. While precious metal catalysts, particularly those of rhodium and iridium, often exhibit exceptionally high turnover numbers in specific applications, iron catalysts are rapidly closing the performance gap, especially in C-H amination where TONs greater than 10,000 have been achieved.[6]

For researchers and professionals in drug development, the choice of catalyst will invariably depend on a balance of factors including cost, desired selectivity, reaction scope, and scalability. Iron catalysts offer significant advantages in terms of cost and sustainability, and ongoing research is continuously improving their activity, stability, and selectivity. As our mechanistic understanding of these bio-inspired systems deepens, the rational design of next-generation iron catalysts holds the promise of not only matching but potentially exceeding the performance of their precious metal counterparts in a wide range of synthetic applications.

References

experimental evidence for the existence of transient iron(IV) species

Author: BenchChem Technical Support Team. Date: December 2025

An essential body of research across biochemistry, inorganic chemistry, and materials science has established the existence of transient iron(IV) (Fe(IV)) species, which are critical intermediates in a wide range of chemical and biological processes. These highly reactive species, particularly the iron(IV)-oxo (Fe(IV)=O) moiety, are implicated as the principal oxidants in the catalytic cycles of many non-heme iron enzymes that activate dioxygen.[1][2] Their fleeting nature makes direct detection and characterization challenging, necessitating the use of advanced and often complementary spectroscopic and kinetic techniques. This guide compares the primary experimental methods used to provide evidence for these transient intermediates, presenting key data and outlining the associated protocols.

Comparative Analysis of Detection Techniques

The definitive characterization of transient Fe(IV) species relies on a combination of spectroscopic techniques that can probe the electronic structure, coordination environment, and vibrational properties of the iron center. The choice of technique is often dictated by the specific system under investigation, whether it be a biological enzyme, a synthetic model complex, or a solid-state catalyst.

Technique Observable Parameters Typical Values for High-Spin Fe(IV)=O System Examples Reference
Mössbauer Spectroscopy Isomer Shift (δ), Quadrupole Splitting (ΔEQ)δ ≈ 0.30 mm/s, |ΔEQ| ≈ 0.88 mm/sα-ketoglutarate-dependent oxygenases, Archaeal Ferritin, Co-Fe Oxides[2][3]
X-ray Absorption Spectroscopy (XAS) Fe-O bond length, Pre-edge featuresFe=O bond length ≈ 1.62 ÅNon-heme Fe(IV)-oxo intermediates, Co-Fe Oxides[2][4]
Resonance Raman Spectroscopy Fe=O stretching frequency (νFe=O)νFe=O ≈ 821 cm-1 (shifts with 18O substitution)Non-heme Fe(IV)-oxo intermediates[2]
UV-Visible Spectroscopy Absorption maxima (λmax)λmax ≈ 318 nmα-ketoglutarate-dependent oxygenases[2]
Stopped-Flow Infrared (SF-IR) Lifetime of Fe(IV)=O species~3.96 seconds on an Fe-N4 single-atom catalystHeterogeneous Fenton-like reactions[5]
Kinetic Isotope Effect (KIE) Ratio of reaction rates (kH/kD)~50 for C-H bond cleavageα-ketoglutarate-dependent oxygenases[2]

Key Experimental Protocols

The successful detection of transient Fe(IV) species hinges on specialized experimental setups designed to generate and trap these short-lived intermediates at concentrations sufficient for spectroscopic analysis.

Freeze-Quench Mössbauer Spectroscopy

This technique is a cornerstone for identifying iron species in different oxidation and spin states.

Methodology:

  • Rapid Mixing: The reaction is initiated by rapidly mixing solutions of the Fe(II)-containing enzyme or complex with its co-substrate (e.g., O2 and α-ketoglutarate) or an oxidant at a controlled temperature.[6]

  • Quenching: After a specific, short time interval (milliseconds to seconds), the reaction is abruptly stopped (quenched) by spraying the solution into a cold liquid, typically isopentane or methanol, maintained at cryogenic temperatures (e.g., -140 °C). This process rapidly freezes the reaction mixture, trapping the intermediates.[3]

  • Sample Preparation: The frozen powder is collected and packed into a Mössbauer sample holder at cryogenic temperatures to prevent decomposition of the trapped species.

  • Data Acquisition: The Mössbauer spectrum is recorded at low temperatures (typically 4.2 K) using a 57Co source. The resulting spectrum is a superposition of signals from all iron species present in the sample.

  • Data Analysis: The spectrum is fitted with theoretical curves corresponding to different iron species (e.g., Fe(II), Fe(III), Fe(IV)). The isomer shift (δ) and quadrupole splitting (ΔEQ) parameters extracted from the fit are characteristic of the oxidation state, spin state, and coordination geometry of the iron center.[2] For instance, a high-spin Fe(IV)=O species in an αKG-dependent oxygenase was identified by a new quadrupole doublet with δ ≈ 0.30 mm/s and ΔEQ ≈ -0.88 mm/s.[2]

Operando Stopped-Flow Infrared (SF-IR) Spectroscopy

This method allows for the real-time monitoring of species in heterogeneous catalysis.

Methodology:

  • Catalyst Preparation: A single-atom catalyst (e.g., Fe-N-C) is prepared and characterized using techniques like TEM and X-ray absorption near-edge structure (XANES) spectroscopy.[5]

  • Reaction Setup: The catalyst is integrated into a stopped-flow (SF) apparatus combined with a rapid-scan attenuated total reflection (ATR) IR spectrometer.

  • Dynamic Monitoring: The peroxymonosulfate (PMS)-based Fenton-like reaction is initiated. The SF-IR technique dynamically monitors the variations and kinetics of reactants and intermediates with a time resolution as high as 60 ms.[5]

  • Species Identification: The formation of the surface Fe(IV)=O species is confirmed by its characteristic IR signature.

  • Kinetic Analysis: Spectral kinetics analysis allows for the experimental determination of the intermediate's lifetime. For an Fe-N4 catalyst, the lifetime of the Fe(IV)=O species was identified to be on the timescale of seconds (3.96 s).[5]

Experimental and Logical Workflows

The identification and characterization of a transient Fe(IV) species typically follow a multi-step process, beginning with its generation and culminating in its spectroscopic and kinetic analysis.

experimental_workflow cluster_generation Intermediate Generation cluster_trapping Trapping / Stabilization cluster_detection Spectroscopic Detection cluster_analysis Data Analysis & Confirmation gen_start Fe(II) Precursor (Enzyme or Model Complex) mix Rapid Mixing (Stopped-Flow or Manual) gen_start->mix oxidant Oxidant (e.g., O2, Peroxyacid, H2O2) oxidant->mix trapping Freeze-Quench (-140°C) or Low Temperature (-40°C) mix->trapping Reaction Time (ms to s) reactivity Product Analysis (e.g., Substrate Oxidation) mix->reactivity Reactivity Studies mossbauer Mössbauer (δ, ΔEQ) trapping->mossbauer xas XAS (Fe-O distance) trapping->xas raman Resonance Raman (νFe=O) trapping->raman uvvis UV-Vis (λmax) trapping->uvvis analysis Spectral Fitting & Parameter Extraction mossbauer->analysis xas->analysis raman->analysis uvvis->analysis conclusion Fe(IV) Species Confirmed analysis->conclusion kie Kinetic Isotope Effect (C-H activation) kie->conclusion reactivity->kie

Caption: Workflow for generating, trapping, and characterizing transient Fe(IV) species.

The catalytic cycle involving Fe(IV)=O species, particularly in non-heme iron enzymes, is a well-established concept supported by extensive experimental data. The cycle typically involves the activation of an Fe(II) center to generate the potent Fe(IV)=O oxidant, which then performs substrate oxidation.

catalytic_cycle FeII Fe(II)-Enzyme FeII_Substrate Fe(II)•Substrate FeII->FeII_Substrate + Substrate (S-H) FeIV_Oxo [Fe(IV)=O]•Substrate FeII_Substrate->FeIV_Oxo + O2, Co-substrate (e.g., α-KG) FeIII_OH [Fe(III)-OH]•Substrate Radical FeIV_Oxo->FeIII_OH H-atom Abstraction (Rate-limiting, high KIE) FeIII_Product Fe(III)•Product FeIII_OH->FeIII_Product Hydroxyl Rebound FeIII_Product->FeII + e-, + H+ - Product (S-OH)

Caption: Simplified catalytic cycle of a non-heme iron enzyme involving an Fe(IV)=O intermediate.

References

Unveiling the Energetic Landscape of Iron(IV): A DFT-Based Comparison of Spin States

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in drug development and computational chemistry, this document provides an objective comparison of the different spin states of iron(IV) complexes, supported by Density Functional Theory (DFT) analysis. This guide summarizes key quantitative data, details the computational methodologies employed, and visualizes the analytical workflow.

The reactivity and electronic structure of iron(IV)-oxo complexes are of paramount importance in various biological and synthetic catalytic cycles. A crucial determinant of their chemical behavior is the spin state of the iron center. DFT calculations have emerged as a powerful tool to investigate the subtle energy differences and structural variations among these spin states. This guide focuses on the comparative analysis of the low-spin (S=1, triplet), intermediate-spin (S=2, quintet), and, where applicable, the singlet (S=0) ground states of model iron(IV)-oxo complexes.

Comparative Analysis of Spin State Energetics and Structures

DFT calculations reveal that the relative stability of different spin states in iron(IV) complexes is highly sensitive to the coordination environment, particularly the ligand field strength. The following table summarizes key energetic and structural parameters for representative iron(IV)-oxo complexes, highlighting the differences between the S=1 and S=2 spin states.

ComplexSpin State (S)Relative Energy (kcal/mol)Fe=O Bond Length (Å)Avg. Fe-Neq Bond Length (Å)
[FeIV(O)(TMC)(NCCH3)]2+1 (Triplet)0.01.66 - 1.67~1.96 - 2.09
2 (Quintet)~2-3--
[FeIV(O)(TMG3tren)]2+2 (Quintet)Ground State1.648 (calc.), 1.661 (exp.)2.055 (calc.)
1 (Triplet)~28.6--
0 (Singlet)~34.3--
[(quinisox)Fe(O)]+0 (Singlet)0.0--
1 (Triplet)Varies with functional--
2 (Quintet)Varies with functional--

Note: Data is compiled from multiple sources and may be for different model complexes. The relative energies are highly dependent on the computational method used.

The data illustrates a general trend where the Fe=O bond length shows little variation between the S=1 and S=2 spin states.[1] This is because the electronic transition between these states primarily involves non-bonding d-orbitals in the equatorial plane, which do not significantly perturb the strong Fe=O bond.[1] Conversely, the equatorial Fe-N bond lengths are expected to elongate in the higher spin state due to increased occupation of antibonding orbitals.[1] The relative energies of the spin states are a delicate balance, with the ligand field playing a decisive role. Stronger field ligands tend to favor the low-spin state, while weaker field ligands or a trigonal bipyramidal geometry can stabilize the high-spin state.[2][3]

Experimental and Computational Methodologies

The data presented in this guide is derived from sophisticated computational and experimental techniques.

Density Functional Theory (DFT) Calculations

A common computational protocol for analyzing the spin states of iron(IV) complexes involves the following steps:

  • Model Construction: An initial molecular model of the iron(IV) complex is constructed, including the iron center, the oxo group, and the coordinating ligands.

  • Geometry Optimization: The geometry of the complex is optimized for each spin state (e.g., singlet, triplet, quintet) using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**). This process finds the lowest energy structure for each spin multiplicity.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine the relative energies of the different spin states.

  • Property Calculation: Other properties, such as vibrational frequencies (e.g., the Fe=O stretch) and structural parameters (bond lengths and angles), are calculated from the optimized geometries.

The choice of the DFT functional is critical, as different functionals can yield varying spin-state energetics. Hybrid functionals are commonly employed for such studies.

Spectroscopic and Structural Characterization

Experimental validation of the computational findings is crucial. Key techniques include:

  • X-ray Crystallography: Provides high-resolution structural data, including bond lengths and angles, for stable complexes.[1][3]

  • Mössbauer Spectroscopy: A sensitive technique for determining the oxidation and spin state of the iron center.[2]

  • Resonance Raman Spectroscopy: Used to probe the vibrational modes of the complex, particularly the Fe=O stretching frequency, which provides insight into the strength of the Fe=O bond.

  • X-ray Absorption Spectroscopy (XAS): Can provide information about the electronic structure and local coordination environment of the iron center.[2]

Workflow for DFT Analysis of Iron(IV) Spin States

The following diagram illustrates a typical workflow for the computational analysis of iron(IV) spin states.

DFT_Workflow cluster_prep Model Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis start Define Iron(IV) Complex (e.g., [Fe(IV)(O)(TMC)(NCCH3)]2+) spin_states Define Spin States (S=1, S=2, S=3) start->spin_states Select for analysis opt_s1 Geometry Optimization (S=1, Triplet) spin_states->opt_s1 opt_s2 Geometry Optimization (S=2, Quintet) spin_states->opt_s2 opt_s3 Geometry Optimization (S=3, Septet) spin_states->opt_s3 energy_calc Single-Point Energy Calculation opt_s1->energy_calc prop_calc Property Calculation (Bond Lengths, Frequencies) opt_s1->prop_calc opt_s2->energy_calc opt_s2->prop_calc opt_s3->energy_calc opt_s3->prop_calc rel_energy Calculate Relative Energies energy_calc->rel_energy struct_comp Compare Structural Parameters prop_calc->struct_comp conclusion Determine Ground Spin State & Characterize Properties rel_energy->conclusion struct_comp->conclusion

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Iron(IV) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed understanding of proper disposal procedures is paramount for ensuring the safety of laboratory personnel and the protection of the environment when working with highly reactive substances. This guide provides essential safety and logistical information for the proper disposal of Iron(IV) compounds, targeting researchers, scientists, and drug development professionals. The following procedures are designed to mitigate risks associated with the high reactivity of Iron(IV) by converting it to a more stable and less hazardous form before final disposal.

Immediate Safety and Handling Precautions

Iron(IV) compounds are potent oxidizing agents and are typically unstable. Extreme caution must be exercised during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Ventilation: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent the inhalation of any potentially harmful fumes or aerosols.

  • Incompatible Materials: Keep Iron(IV) compounds away from flammable and combustible materials, organic solvents, and reducing agents until the planned neutralization step. Accidental contact can lead to vigorous and potentially explosive reactions.

  • Spill Management: In the event of a spill, do not use combustible materials like paper towels for cleanup. Instead, use inert absorbents such as sand or vermiculite. The contaminated absorbent material must be treated as hazardous waste and disposed of according to the procedures outlined below.

Operational and Disposal Plan

The core principle for the safe disposal of Iron(IV) waste is a two-stage process: Neutralization followed by Waste Collection and Disposal . This approach ensures that the highly reactive Iron(IV) is converted to a more stable Iron(III) species before it is collected for final disposal.

Stage 1: Neutralization of Iron(IV) Waste

This stage involves the chemical reduction of Iron(IV) to Iron(III). A mild reducing agent is recommended to control the reaction rate and prevent excessive heat generation. Ascorbic acid (Vitamin C) is a suitable and readily available reducing agent for this purpose.

Experimental Protocol for Neutralization:

  • Preparation of Reducing Agent Solution: Prepare a fresh 10% (w/v) solution of ascorbic acid in deionized water. The amount of solution needed will depend on the quantity of Iron(IV) waste to be neutralized. A significant excess of the reducing agent should be used to ensure complete reaction.

  • Dilution of Iron(IV) Waste: If the Iron(IV) waste is in a concentrated form, it should be cautiously diluted with an inert solvent (e.g., the solvent it was prepared in) in a separate container within the fume hood. This helps to dissipate heat generated during neutralization.

  • Controlled Addition of Reducing Agent: Slowly and with constant stirring, add the 10% ascorbic acid solution to the diluted Iron(IV) waste. The addition should be done dropwise or in small increments to control the reaction rate and any potential exotherm. An ice bath can be used to cool the reaction vessel if significant heat is generated.

  • Monitoring the Reaction: The completion of the reduction reaction is often accompanied by a color change. Iron(IV) complexes can have distinct colors, and their reduction to Iron(III) will result in a different characteristic color (often pale yellow or brown). Continue adding the ascorbic acid solution until no further color change is observed.

  • Verification of Neutralization (Optional but Recommended): To ensure all the oxidizing agent has been neutralized, a small aliquot of the treated solution can be tested with a suitable indicator. However, visual confirmation of no further reaction upon addition of the reducing agent is generally sufficient for disposal purposes.

Stage 2: Waste Collection and Final Disposal

Once the Iron(IV) has been successfully reduced to Iron(III), the resulting waste stream can be managed as a standard heavy metal waste.

  • pH Adjustment: After neutralization, the pH of the solution should be checked. If it is highly acidic or basic, it should be adjusted to a neutral range (pH 6-8) by slowly adding a dilute acid or base.

  • Waste Segregation and Labeling: The neutralized iron solution should be collected in a dedicated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste: Neutralized Iron Waste (contains Iron(III) compounds)" and list any other chemical constituents present.

  • Container Management: The waste container must be kept securely closed except when adding waste. It should be stored in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never pour neutralized iron waste down the drain unless explicitly permitted by your local regulations and EHS.

Quantitative Data Summary

ParameterValue/SpecificationNotes
Reducing Agent 10% (w/v) Ascorbic Acid SolutionPrepare fresh before use.
Stoichiometry Use a significant excess of ascorbic acidEnsures complete reduction of Iron(IV).
Reaction Temperature Room Temperature (with cooling as needed)Use an ice bath to manage any exothermic reaction.
Neutralized pH Range 6 - 8Adjust with dilute acid or base after reduction.
Waste Container Chemically resistant, sealed, and clearly labeledFollow institutional guidelines for hazardous waste containers.

Disposal Workflow Diagram

IronIV_Disposal_Workflow cluster_Safety Immediate Safety Precautions cluster_Neutralization Stage 1: Neutralization cluster_Disposal Stage 2: Final Disposal PPE Wear Full PPE (Lab Coat, Goggles, Face Shield, Gloves) FumeHood Work in a Chemical Fume Hood Incompatibles Avoid Incompatible Materials Start Iron(IV) Waste DiluteWaste Dilute Iron(IV) Waste (if concentrated) Start->DiluteWaste PrepareReductant Prepare 10% Ascorbic Acid Solution AddReductant Slowly Add Ascorbic Acid Solution with Stirring PrepareReductant->AddReductant DiluteWaste->AddReductant MonitorReaction Observe for Color Change (Neutralization Complete) AddReductant->MonitorReaction NeutralizedWaste Neutralized Waste (Iron(III) Solution) MonitorReaction->NeutralizedWaste AdjustpH Adjust pH to 6-8 NeutralizedWaste->AdjustpH CollectWaste Collect in Labeled Hazardous Waste Container AdjustpH->CollectWaste StoreWaste Store in Designated Accumulation Area CollectWaste->StoreWaste FinalDisposal Dispose via EHS/ Licensed Contractor StoreWaste->FinalDisposal

Caption: Logical workflow for the safe disposal of Iron(IV) waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of Iron(IV) compounds, fostering a secure research environment and maintaining environmental responsibility. Always consult your institution's specific safety protocols and waste disposal guidelines.

Essential Safety and Operational Protocols for Handling Iron(IV) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines critical safety procedures, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of Iron(IV) compounds. Given the highly reactive and unstable nature of these substances, strict adherence to these protocols is mandatory for all laboratory personnel.

Iron(IV) compounds are rare, high-valent iron species that are potent oxidizing agents. Many are highly sensitive to their environment, exhibiting instability in the presence of water, air, or organic materials. Their handling demands meticulous planning and the implementation of rigorous safety measures to mitigate risks of fire, explosion, and chemical burns. This guide serves as an essential resource for researchers, scientists, and drug development professionals working with these challenging molecules.

Core Hazards and Risks

The primary hazards associated with Iron(IV) compounds stem from their exceptional oxidizing power and potential instability. Key risks include:

  • Strong Oxidizing Agent: Iron(IV) compounds can react violently with combustible and reducing materials, potentially leading to spontaneous ignition or explosion.

  • Water Reactivity: Many high-valent iron compounds are water-reactive, decomposing vigorously upon contact with moisture to release heat and potentially flammable or toxic gases.

  • Air Sensitivity: Some Iron(IV) complexes may be sensitive to atmospheric oxygen and moisture, leading to degradation and the formation of hazardous byproducts.

  • Corrosivity: As strong oxidizers, Iron(IV) compounds can cause severe skin and eye irritation or burns upon contact.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling Iron(IV) compounds. The following table summarizes the required equipment for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Dry Powder Handling (in inert atmosphere) Safety goggles with side shieldsChemical-resistant gloves (e.g., nitrile or neoprene)Flame-resistant lab coatNot generally required in a glovebox
Solution Preparation and Transfer Chemical splash goggles and a face shieldDouble-gloving with chemical-resistant glovesFlame-resistant lab coat over chemical-resistant apronUse of a certified chemical fume hood is mandatory
Reaction Monitoring and Work-up Chemical splash goggles and a face shieldChemical-resistant glovesFlame-resistant lab coatUse of a certified chemical fume hood is mandatory
Waste Neutralization and Disposal Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a flame-resistant lab coatUse of a certified chemical fume hood is mandatory

Note: Always consult the Safety Data Sheet (SDS) for any specific reagents used in conjunction with Iron(IV) compounds for additional PPE recommendations.

Experimental Protocols and Handling Procedures

1. Pre-Experiment Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for each specific experiment, identifying all potential hazards and outlining mitigation strategies.

  • Fume Hood and Glovebox: All manipulations of Iron(IV) compounds must be performed in a certified chemical fume hood or an inert atmosphere glovebox.

  • Emergency Equipment: Ensure that a Class D fire extinguisher (for reactive metals and organometallics), a safety shower, and an eyewash station are readily accessible and in good working order.

  • Incompatible Materials: Remove all flammable and combustible materials, such as paper towels, organic solvents, and wooden objects, from the immediate work area.[1][2][3]

2. Handling of Solid Iron(IV) Compounds:

  • Inert Atmosphere: Whenever possible, handle solid Iron(IV) compounds in an inert atmosphere (e.g., argon or nitrogen) within a glovebox to prevent reaction with air and moisture.[4]

  • Non-Sparking Tools: Use non-sparking spatulas and tools made of materials like ceramic or plastic to avoid ignition sources.

  • Static Control: Take precautions to prevent static discharge, which can be an ignition source.

3. Preparation and Handling of Iron(IV) Solutions:

  • Solvent Selection: Use dry, deoxygenated solvents for the preparation of solutions to prevent decomposition.

  • Controlled Addition: When dissolving solid Iron(IV) compounds, add the solid slowly to the solvent with appropriate stirring to manage any exothermic reactions.

  • Avoid Contamination: Do not return any unused portion of the compound to the original container to prevent contamination.[1]

Logical Workflow for Handling Iron(IV) Compounds

G Workflow for Handling Iron(IV) Compounds cluster_prep Preparation cluster_handling Handling and Synthesis cluster_cleanup Cleanup and Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe setup Prepare Fume Hood/Glovebox ppe->setup weigh Weigh Solid in Inert Atmosphere setup->weigh Proceed to handling dissolve Prepare Solution (if applicable) weigh->dissolve react Perform Reaction dissolve->react quench Quench Reaction and Neutralize react->quench Proceed to cleanup dispose Dispose of Waste quench->dispose decontaminate Decontaminate Glassware and Surfaces dispose->decontaminate G Oxidative Hazard Pathway of Iron(IV) FeIV Iron(IV) Compound ViolentReaction Violent Exothermic Reaction FeIV->ViolentReaction Contact with Decomposition Rapid Decomposition FeIV->Decomposition Contact with ReducingAgent Reducing Agent / Combustible Material ReducingAgent->ViolentReaction Water Water / Moisture Water->Decomposition FireExplosion Fire / Explosion ViolentReaction->FireExplosion HazardousByproducts Hazardous Byproducts Decomposition->HazardousByproducts

References

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